molecular formula C9H18N2O B130319 1-(2,2-Dimethylpropanoyl)piperazine CAS No. 155295-47-9

1-(2,2-Dimethylpropanoyl)piperazine

Katalognummer: B130319
CAS-Nummer: 155295-47-9
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: FPXOBQQMHSMJMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-Pivaloylpiperazine, is a piperazine-based building block of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a critical synthon for the preparation of biologically active molecules. Recent studies highlight its application in developing novel anti-infective agents. Specifically, it serves as a key precursor in the synthesis of nitrofuran-2-carboxamide derivatives, which have demonstrated potent activity against Mycobacterium tuberculosis (Mtb) . These compounds, such as HC2233 and HC2234, are investigated as promising candidates for tuberculosis treatment, exhibiting efficacy against intracellular Mtb with limited cytotoxicity . Furthermore, the pivaloylpiperazine moiety is explored in the design of innovative radioprotective agents. Research into 1-(2-hydroxyethyl)piperazine derivatives identifies this structural motif as crucial for mitigating DNA damage caused by ionizing radiation, presenting a potential strategy for developing radiation countermeasures . The piperazine ring system itself is a privileged scaffold in pharmacology, found in numerous FDA-approved drugs, and is known to impart favorable physicochemical properties that enhance solubility and binding affinity to target biomolecules . This compound offers researchers a versatile and high-value intermediate for constructing complex molecules aimed at addressing pressing challenges in infectious disease and radiobiology.

Eigenschaften

IUPAC Name

2,2-dimethyl-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXOBQQMHSMJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375754
Record name 1-(2,2-dimethylpropanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155295-47-9
Record name 1-(2,2-dimethylpropanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-Dimethylpropanoyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2,2-Dimethylpropanoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-pivaloylpiperazine, is a derivative of the versatile piperazine heterocyclic scaffold. The piperazine ring is a common motif in medicinal chemistry, found in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with various biological targets. The incorporation of a bulky, lipophilic pivaloyl group on one of the piperazine nitrogens significantly influences its physicochemical and pharmacological characteristics. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectral characteristics, and a discussion of its potential biological relevance based on the broader class of piperazine compounds.

Chemical Structure and Identification

IUPAC Name: this compound Synonyms: 1-Pivaloylpiperazine, N-Pivaloylpiperazine, 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one CAS Number: 155295-47-9 Molecular Formula: C₉H₁₈N₂O Molecular Weight: 170.25 g/mol

IdentifierValue
Canonical SMILES CC(C)(C)C(=O)N1CCNCC1
InChI InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3
InChIKey FPXOBQQMHSMJMN-UHFFFAOYSA-N

Physicochemical Properties

While extensive experimental data for this compound is not widely published, predicted values provide a useful starting point for its characterization.

PropertyValueSource
Melting Point 55-56 °CPredicted[1]
Boiling Point 285.4 ± 33.0 °CPredicted[1]
Density 0.976 ± 0.06 g/cm³Predicted[1]
pKa 8.58 ± 0.10Predicted
Solubility Piperazine, the parent compound, is freely soluble in water and ethanol. The pivaloyl group is expected to decrease aqueous solubility and increase solubility in nonpolar organic solvents.General Knowledge

Synthesis

The synthesis of this compound is typically achieved through the N-acylation of piperazine with pivaloyl chloride. This reaction is a standard amide bond formation. To favor mono-acylation and prevent the formation of the di-acylated product, an excess of piperazine is often used, or one of the piperazine nitrogens is protected with a removable protecting group (e.g., Boc).

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard N-acylation reactions of piperazines.

Materials:

  • Piperazine

  • Pivaloyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 to 5 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Acylation: Slowly add a solution of pivaloyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Piperazine Piperazine ReactionMix Dissolve Piperazine and Base in DCM, cool to 0 °C Piperazine->ReactionMix PivaloylChloride Pivaloyl Chloride Acylation Slowly add Pivaloyl Chloride PivaloylChloride->Acylation Base Triethylamine Base->ReactionMix Solvent Dichloromethane Solvent->ReactionMix ReactionMix->Acylation Stir Stir at Room Temperature Acylation->Stir Quench Quench with Water Stir->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted)
  • δ ~1.2 ppm (s, 9H): The nine equivalent protons of the tert-butyl group would appear as a sharp singlet.

  • δ ~2.7-2.9 ppm (t, 4H): The four protons on the carbons of the piperazine ring adjacent to the unsubstituted nitrogen would likely appear as a triplet.

  • δ ~3.4-3.6 ppm (t, 4H): The four protons on the carbons of the piperazine ring adjacent to the acylated nitrogen would be deshielded and appear as a triplet.

  • A broad singlet for the N-H proton would also be expected, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • δ ~28 ppm: Carbon atoms of the three methyl groups of the pivaloyl moiety.

  • δ ~39 ppm: Quaternary carbon of the pivaloyl group.

  • δ ~45-50 ppm: Carbon atoms of the piperazine ring. The two sets of methylene carbons may have slightly different chemical shifts.

  • δ ~177 ppm: Carbonyl carbon of the pivaloyl group.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 170.14) would be expected.

  • Major Fragmentation Peaks: A prominent peak at m/z = 85 due to the cleavage of the amide bond and formation of the pivaloyl cation ([C(CH₃)₃CO]⁺). Another significant fragment would be expected at m/z = 85 corresponding to the piperazine fragment. A peak at m/z = 57 corresponding to the tert-butyl cation ([C(CH₃)₃]⁺) is also likely.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the secondary amine in the piperazine ring. This nitrogen is basic and nucleophilic, making it susceptible to a variety of reactions.

  • Alkylation and Arylation: The secondary amine can be alkylated or arylated to introduce a second substituent on the piperazine ring.

  • Acylation: Further acylation can occur at the secondary amine under appropriate conditions.

  • Salt Formation: As a base, it will react with acids to form salts.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not available in the reviewed literature. However, the piperazine moiety is a well-established pharmacophore with a broad range of biological activities.

Many piperazine derivatives exhibit activity at central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. They are found in antipsychotic, antidepressant, and anxiolytic drugs.

Furthermore, piperazine and its simple derivatives are known for their anthelmintic (anti-parasitic worm) properties. The mechanism of action for this class of compounds is generally understood to be through the modulation of GABA (gamma-aminobutyric acid) receptors in nematodes.

Putative Signaling Pathway: GABA Receptor Agonism in Nematodes

Piperazine acts as a GABA receptor agonist in the neuromuscular systems of nematodes. This leads to the opening of chloride ion channels, causing hyperpolarization of the muscle cell membrane. The influx of chloride ions makes the muscle cells less responsive to excitatory stimuli, resulting in flaccid paralysis of the worm. The paralyzed worm is then unable to maintain its position in the host's gastrointestinal tract and is expelled.

G cluster_drug Drug Action cluster_receptor Nematode Neuromuscular Junction cluster_cellular Cellular Response cluster_organismal Organismal Effect Piperazine This compound (as a Piperazine Derivative) GABA_R GABA Receptor Piperazine->GABA_R acts as agonist Cl_Channel Chloride Ion Channel GABA_R->Cl_Channel opens Cl_Influx Chloride Ion Influx Cl_Channel->Cl_Influx Hyperpolarization Hyperpolarization of Muscle Cell Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis of Nematode Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Putative mechanism of anthelmintic action for piperazine derivatives.

Conclusion

This compound is a simple derivative of piperazine with potential for further chemical modification and exploration of its biological activities. While specific experimental data for this compound is limited in the public domain, its properties can be reasonably predicted based on its structure and the well-understood chemistry of the piperazine scaffold. The synthetic route is straightforward, and its reactivity is dominated by the secondary amine. The biological potential of this compound remains largely unexplored but may fall within the broad spectrum of activities associated with piperazine derivatives, including CNS modulation and anthelmintic effects. Further research is required to fully characterize this compound and elucidate its specific pharmacological profile.

References

In-Depth Technical Guide: 1-(2,2-Dimethylpropanoyl)piperazine (CAS: 155295-47-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on 1-(2,2-Dimethylpropanoyl)piperazine (CAS: 155295-47-9) in publicly accessible scientific literature and technical databases is limited. This guide provides a summary of available data and presents generalized experimental approaches based on the synthesis of similar N-acylpiperazine compounds. The experimental protocols and diagrams are illustrative and should be adapted and validated in a laboratory setting.

Compound Identification and Properties

This compound, also known as 1-pivaloylpiperazine, is a monosubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[1][2] The pivaloyl group provides steric bulk, which can influence the compound's binding affinity and metabolic stability.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 155295-47-9[3][4][5][6][7]
IUPAC Name This compound[3][4]
Synonyms 1-Pivaloylpiperazine, 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one[3][4][5]
Molecular Formula C₉H₁₈N₂O[3][4][6]
Molecular Weight 170.25 g/mol [6][7]
Melting Point 55-56 °C[7]
Boiling Point (Predicted) 285.4 ± 33.0 °C[7]
Density (Predicted) 0.976 ± 0.06 g/cm³[7]
pKa (Predicted) 8.58 ± 0.10

Synthesis and Experimental Protocols

General Experimental Protocol: Acylation of Piperazine

This protocol is a generalized procedure for the synthesis of N-monosubstituted piperazines and should be considered a starting point for the synthesis of this compound.

Materials:

  • Piperazine

  • Pivaloyl chloride (or another activated pivalic acid derivative)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 equivalents) in anhydrous DCM. The use of excess piperazine helps to minimize the formation of the di-acylated product.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.

  • Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of pivaloyl chloride (1 equivalent) in anhydrous DCM to the stirred piperazine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Illustrative Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product piperazine Piperazine reaction Acylation Reaction piperazine->reaction pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->reaction solvent DCM (Solvent) solvent->reaction base TEA (Base) base->reaction temp 0 °C to RT temp->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Applications

There is no specific information in the scientific literature regarding the biological activity or applications of this compound. However, the piperazine moiety is a well-known pharmacophore present in a wide range of biologically active compounds, including antipsychotics, antihistamines, antianginals, and anticancer agents.

The introduction of an N-acyl group, such as the pivaloyl group, can modulate the biological activity and pharmacokinetic properties of the piperazine core. It is plausible that this compound could serve as a building block or intermediate in the synthesis of more complex, biologically active molecules. Further research would be required to determine its specific biological effects and potential therapeutic applications.

Due to the lack of data on its biological activity, no signaling pathway diagrams can be provided.

Conclusion

This compound (CAS: 155295-47-9) is a commercially available chemical building block. While its fundamental chemical and physical properties are known or can be predicted, there is a significant gap in the scientific literature regarding its specific synthesis protocols, experimental data, and biological activity. The provided synthesis information is based on general chemical principles for similar molecules and should be used as a guideline for further experimental investigation. Researchers and drug development professionals interested in this compound will likely need to perform their own studies to fully characterize its properties and potential applications.

References

An In-depth Technical Guide to the Synthesis of 1-Pivaloylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1-pivaloylpiperazine, a valuable building block in medicinal chemistry and drug development. The document outlines two core methodologies, offering insights into reaction mechanisms, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

1-Pivaloylpiperazine, also known as 1-(2,2-dimethylpropanoyl)piperazine, is a mono-acylated piperazine derivative. The presence of the sterically bulky pivaloyl group and a secondary amine on the piperazine ring makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The selective introduction of the pivaloyl group onto one of the piperazine nitrogens is a key challenge, and this guide explores efficient methods to achieve this mono-substitution.

Core Synthesis Pathways

There are two primary pathways for the synthesis of 1-pivaloylpiperazine:

  • Direct Selective Mono-acylation of Piperazine: This is the most straightforward approach, involving the direct reaction of piperazine with pivaloyl chloride. The main challenge is to control the reaction to prevent the formation of the di-acylated byproduct, 1,4-dipivaloylpiperazine.

  • Acylation of Mono-protected Piperazine: This is a two-step approach that offers greater control over the reaction. It involves the protection of one of the piperazine nitrogen atoms, followed by the acylation of the remaining secondary amine, and finally, deprotection to yield the desired product. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Pathway 1: Direct Selective Mono-acylation of Piperazine

This pathway involves the direct reaction of piperazine with pivaloyl chloride. To favor mono-acylation, an excess of piperazine is typically used, or the reaction is carried out under dilute conditions with slow addition of the acylating agent.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product piperazine Piperazine reaction_point piperazine->reaction_point pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->reaction_point product 1-Pivaloylpiperazine base Base (e.g., Triethylamine) base->reaction_point solvent Solvent (e.g., DCM) solvent->reaction_point reaction_point->product + HCl

Diagram 1: Direct acylation of piperazine.
Quantitative Data

Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioTypical Yield (%)Purity (%)Reference
Piperazine86.142 - 5 equivalents--[General]
Pivaloyl Chloride120.581 equivalent--[General]
1-Pivaloylpiperazine170.26-60 - 80>95[Analogous Reactions]

Note: Yields and purity are based on typical mono-acylation reactions of piperazine and may vary depending on the specific reaction conditions.

Detailed Experimental Protocol
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with piperazine (4.0 eq) and dichloromethane (DCM, 10 mL per gram of piperazine).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Pivaloyl Chloride: A solution of pivaloyl chloride (1.0 eq) in DCM (2 mL per gram) is added dropwise to the stirred piperazine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 12-16 hours.

  • Work-up: The reaction mixture is filtered to remove piperazine dihydrochloride. The filtrate is washed with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: DCM/Methanol, 95:5) to afford 1-pivaloylpiperazine as a white solid.

Pathway 2: Acylation of Mono-protected Piperazine

This pathway provides a more controlled synthesis of 1-pivaloylpiperazine by first protecting one of the nitrogen atoms of piperazine with a Boc group, followed by acylation and deprotection.

Reaction Scheme

G piperazine Piperazine boc_piperazine 1-Boc-piperazine piperazine->boc_piperazine Boc₂O, Solvent boc_pivaloyl_piperazine 1-Boc-4-pivaloyl- piperazine boc_piperazine->boc_pivaloyl_piperazine Pivaloyl Chloride, Base pivaloyl_piperazine 1-Pivaloylpiperazine boc_pivaloyl_piperazine->pivaloyl_piperazine Acid (e.g., TFA, HCl)

Diagram 2: Synthesis via a mono-protected intermediate.
Quantitative Data

StepReactant/ProductMolar Mass ( g/mol )Typical Yield (%)Purity (%)Reference
11-Boc-piperazine186.2585 - 95>98[1][2]
21-Boc-4-pivaloyl-piperazine270.3890 - 98>98[General Acylation]
31-Pivaloylpiperazine170.2690 - 99>98[General Deprotection]
Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-piperazine [1][2]

  • Reaction Setup: To a solution of piperazine (2.0 eq) in dichloromethane (DCM, 10 mL per gram of piperazine) at 0 °C, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM (2 mL per gram) is added dropwise.

  • Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by crystallization or column chromatography to yield 1-Boc-piperazine.

Step 2: Synthesis of 1-Boc-4-pivaloyl-piperazine

  • Reaction Setup: 1-Boc-piperazine (1.0 eq) is dissolved in DCM (10 mL per gram), and triethylamine (1.2 eq) is added. The solution is cooled to 0 °C.

  • Addition of Pivaloyl Chloride: Pivaloyl chloride (1.1 eq) is added dropwise to the stirred solution.

  • Reaction: The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is typically of high purity and can be used in the next step without further purification.

Step 3: Deprotection to 1-Pivaloylpiperazine

  • Reaction Setup: 1-Boc-4-pivaloyl-piperazine (1.0 eq) is dissolved in DCM (5 mL per gram).

  • Deprotection: Trifluoroacetic acid (TFA, 5.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and basified to pH > 10 with a 2M NaOH solution.

  • Extraction and Purification: The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to give pure 1-pivaloylpiperazine.

Conclusion

The synthesis of 1-pivaloylpiperazine can be effectively achieved through either direct selective mono-acylation of piperazine or a more controlled route involving a mono-protected piperazine intermediate. The choice of pathway depends on the desired scale, purity requirements, and available resources. The direct acylation method is more atom-economical but may require careful optimization to minimize the formation of the di-substituted byproduct. The protection-acylation-deprotection sequence offers higher selectivity and is often preferred for achieving high purity on a laboratory scale. The experimental protocols provided in this guide serve as a foundation for researchers to successfully synthesize this important chemical intermediate.

References

Spectroscopic and Safety Data of 1-(2,2-Dimethylpropanoyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and safety information for the chemical compound 1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-Pivaloylpiperazine. Due to the limited availability of published experimental data for this specific molecule, this guide incorporates predicted spectroscopic values to offer a foundational understanding of its structural characteristics.

Chemical Identity and Properties

ParameterValue
IUPAC Name This compound
Synonyms 1-Pivaloylpiperazine, 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one
CAS Number 155295-47-9
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
Appearance Solid (predicted)
Melting Point 55-56 °C[1]

Spectroscopic Data

The following tables present predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.55t4HPiperazine ring protons (-CH₂-N-CO-)
~2.85t4HPiperazine ring protons (-CH₂-NH-)
~1.25s9Htert-Butyl group protons (-C(CH₃)₃)
~1.80s1HAmine proton (-NH-)

¹³C NMR (Carbon-13 NMR)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~177Carbonyl carbon (C=O)
~45Piperazine ring carbons (-CH₂-N-CO-)
~46Piperazine ring carbons (-CH₂-NH-)
~39Quaternary carbon of tert-butyl group (-C(CH₃)₃)
~28Methyl carbons of tert-butyl group (-C(CH₃)₃)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3320MediumN-H Stretch (Amine)
~2960-2850StrongC-H Stretch (Aliphatic)
~1640StrongC=O Stretch (Amide)
~1470MediumC-H Bend (CH₂)
~1280MediumC-N Stretch
Mass Spectrometry (MS) (Predicted)
m/zInterpretation
170[M]⁺ (Molecular Ion)
113[M - C(CH₃)₃]⁺
85[C₄H₉CO]⁺
57[C(CH₃)₃]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum by co-adding multiple scans (e.g., 16 or 32) over a typical mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system (LC-MS) or a direct infusion method.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used to clearly identify the molecular ion.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

A typical workflow for spectroscopic analysis.

Safety Information

As detailed experimental and safety data are scarce, it is crucial to handle this compound with care, following standard laboratory safety procedures for handling new chemical entities. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General precautions include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Disclaimer: The spectroscopic data presented in this document are predicted and have not been experimentally verified. This information is intended for guidance and research purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Solubility Profile of 1-(2,2-Dimethylpropanoyl)piperazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(2,2-Dimethylpropanoyl)piperazine, a piperazine derivative of interest in pharmaceutical research and development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive theoretical solubility profile based on its molecular structure. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility in various organic solvents, a critical step in process development, formulation, and preclinical studies.

Introduction to this compound

This compound, also known as N-pivaloylpiperazine, is a derivative of piperazine featuring a bulky, non-polar pivaloyl (tert-butyl carbonyl) group attached to one of the nitrogen atoms of the piperazine ring. The piperazine moiety itself is a versatile scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The solubility of this compound in organic solvents is a crucial parameter for its synthesis, purification, and formulation into drug delivery systems.

The structure of this compound dictates its solubility characteristics. It possesses both a polar region (the piperazine ring with its secondary amine) capable of hydrogen bonding and a significant non-polar region (the pivaloyl group). This amphiphilic nature suggests a nuanced solubility profile across different classes of organic solvents.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," a theoretical solubility profile for this compound can be inferred.[2][3] The presence of a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the carbonyl oxygen and the tertiary amine nitrogen) suggests favorable interactions with polar protic and polar aprotic solvents. The non-polar pivaloyl group, however, will contribute to solubility in non-polar solvents.

Table 1: Inferred Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesInferred SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and carbonyl oxygen of the solute, and the solvent's oxygen can accept a hydrogen bond from the secondary amine.
WaterModerate to LowWhile the polar groups can interact with water, the large non-polar pivaloyl group is hydrophobic and will likely limit overall solubility. Piperazine itself is highly soluble in water.[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and highly polar, which should effectively solvate the polar regions of the molecule.
Acetonitrile, AcetoneModerateThese solvents are polar and can act as hydrogen bond acceptors, but are less polar than DMSO, suggesting moderate solubility.
Non-Polar Toluene, HexaneLow to ModerateThe non-polar pivaloyl group will have favorable van der Waals interactions with these solvents, but the polar piperazine ring will be poorly solvated, likely resulting in lower overall solubility.
Diethyl EtherLowAlthough it has an ether oxygen that can accept a hydrogen bond, diethyl ether is considered a non-polar solvent. Piperazine itself has poor solubility in diethyl ether.[5]

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The following section details a standard protocol for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with heating plate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique (e.g., GC, NMR)

  • Volumetric flasks and pipettes

Equilibrium Solubility Determination Protocol (Shake-Flask Method)
  • Preparation: Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow start Start add_excess Add excess solute to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate phase_separation Phase Separation (Settling/Centrifugation) equilibrate->phase_separation sample_supernatant Withdraw aliquot of clear supernatant phase_separation->sample_supernatant dilute Dilute sample to a known volume sample_supernatant->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Figure 1. Experimental workflow for solubility determination.

Advanced Solubility Prediction: Hansen Solubility Parameters

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[6][7] This method is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).

The principle states that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods or computational software.[8] This approach allows for the screening of a wide range of solvents to find the most suitable ones for a particular application.

Conclusion

References

Stability and Storage of 1-Pivaloylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-pivaloylpiperazine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide is based on established principles of chemical stability, the known reactivity of its functional groups (tertiary amide and piperazine ring), and regulatory guidelines for pharmaceutical stability testing.

Executive Summary

1-Pivaloylpiperazine is a chemical compound containing a pivaloyl group attached to a piperazine ring. Its stability is primarily influenced by the susceptibility of the amide bond to hydrolysis and the potential for oxidation of the piperazine ring. Proper storage is crucial to prevent degradation and ensure the integrity of the compound for research and development purposes. This guide outlines potential degradation pathways, recommended storage conditions, and a framework for stability testing based on industry-standard protocols.

Predicted Chemical Stability and Degradation Pathways

The chemical structure of 1-pivaloylpiperazine suggests two primary pathways for degradation:

  • Hydrolysis: The tertiary amide bond in 1-pivaloylpiperazine can undergo hydrolysis, particularly under acidic or basic conditions, to yield pivalic acid and piperazine. The steric hindrance from the bulky tert-butyl group in the pivaloyl moiety may slow the rate of hydrolysis compared to less hindered amides. Elevated temperatures will accelerate this process.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation. Oxidizing agents or exposure to atmospheric oxygen, potentially catalyzed by light or metal ions, can lead to the formation of N-oxides or other oxidative degradation products.

Forced degradation studies are essential to definitively identify and characterize these and other potential degradation products.[1][2][3][4]

Recommended Storage Conditions

To ensure the long-term stability of 1-pivaloylpiperazine, the following storage conditions are recommended. These are based on general best practices for stable chemical compounds and aim to mitigate the predicted degradation pathways.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential hydrolytic and oxidative degradation.
Humidity Store in a desiccated environment or with a desiccant.Protects against hydrolysis of the amide bond.
Light Protect from light. Store in an amber vial or opaque container.Prevents potential photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the piperazine ring.
Container Tightly sealed, non-reactive container (e.g., glass).Prevents contamination and exposure to air and moisture.

Framework for Experimental Stability and Degradation Studies

A comprehensive stability assessment of 1-pivaloylpiperazine should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH). The following tables outline a typical experimental protocol for forced degradation and long-term stability studies.

Table 1: Forced Degradation Experimental Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[1][2][5]

ConditionSuggested ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess susceptibility to base-catalyzed hydrolysis.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidative degradation.
Thermal 80°C for 48 hours (solid state)To assess thermal stability in the absence of solvent.
Photolytic Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.To determine sensitivity to light.
Table 2: Long-Term Stability Study Protocol (ICH Guidelines)

Long-term stability studies evaluate the stability of a substance under recommended storage conditions over an extended period.

ConditionTemperatureRelative HumidityMinimum Duration
Long-Term 25°C ± 2°C60% ± 5% RH12 months
Intermediate 30°C ± 2°C65% ± 5% RH6 months
Accelerated 40°C ± 2°C75% ± 5% RH6 months

Visualization of Stability and Degradation

The following diagrams illustrate the logical relationships in the stability and degradation of 1-pivaloylpiperazine.

cluster_conditions Storage and Stress Conditions cluster_compound Compound Integrity cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Humidity Humidity Humidity->Hydrolysis Light Light Oxidation Oxidation Light->Oxidation Oxygen Oxygen Oxygen->Oxidation pH pH pH->Hydrolysis 1-Pivaloylpiperazine 1-Pivaloylpiperazine 1-Pivaloylpiperazine->Hydrolysis degrades via 1-Pivaloylpiperazine->Oxidation degrades via Pivalic Acid + Piperazine Pivalic Acid + Piperazine Hydrolysis->Pivalic Acid + Piperazine yields N-Oxides N-Oxides Oxidation->N-Oxides yields

Caption: Logical relationship between conditions, degradation, and products.

Protocol Forced Degradation Study Workflow Start: 1-Pivaloylpiperazine Sample Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Sample Analysis (e.g., HPLC, LC-MS) Data Evaluation (Identify Degradants, Determine Pathways) End: Stability Profile Protocol:f0->Protocol:f1 Protocol:f1->Protocol:f2 Protocol:f2->Protocol:f3 Protocol:f3->Protocol:f4

Caption: Experimental workflow for a forced degradation study.

References

The Biological Landscape of N-pivaloylpiperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its derivatives have demonstrated a wide array of biological activities, including but not limited to antimicrobial, anticancer, and central nervous system effects. This technical guide focuses specifically on the N-pivaloylpiperazine subclass of derivatives. The introduction of the bulky, lipophilic pivaloyl group at the nitrogen atom of the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide aims to provide a comprehensive overview of the current, albeit limited, understanding of the biological activities of N-pivaloylpiperazine derivatives, detailing available quantitative data, experimental methodologies, and pertinent biological pathways.

Introduction

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and its basic nature allowing for salt formation, have made it a versatile building block for the synthesis of new therapeutic agents. The derivatization of the piperazine ring, particularly at the nitrogen atoms, allows for the fine-tuning of a molecule's biological activity.

The N-pivaloyl group, a bulky tert-butyl carbonyl moiety, is often incorporated into drug candidates to enhance their metabolic stability and membrane permeability. When attached to a piperazine ring, it can sterically hinder enzymatic degradation and influence the overall conformation of the molecule, thereby affecting its interaction with biological targets. Despite the rational design principles suggesting their potential utility, the biological activities of N-pivaloylpiperazine derivatives remain a relatively underexplored area of research. This guide synthesizes the sparse but significant findings in this field.

Biological Activities of N-pivaloylpiperazine Derivatives

Current research on N-pivaloylpiperazine derivatives is nascent, with a primary focus on their potential as anticancer and antimicrobial agents. The available data, while not extensive, provides a foundation for future drug discovery efforts.

Anticancer Activity
Antimicrobial Activity

The investigation of N-pivaloylpiperazine derivatives as antimicrobial agents is another emerging area. The piperazine nucleus is a common feature in many antimicrobial drugs, and its modification is a well-established strategy for developing new agents to combat drug-resistant pathogens. While specific studies on N-pivaloylpiperazine derivatives are limited, the general principles of antimicrobial drug design suggest that the lipophilicity conferred by the pivaloyl group could enhance the penetration of bacterial cell membranes. Further screening of N-pivaloylpiperazine libraries against a panel of clinically relevant bacteria and fungi is necessary to elucidate their potential in this therapeutic area.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of N-pivaloylpiperazine derivatives are not yet established in the literature due to the limited number of studies. However, based on the investigation of other piperazine derivatives, the following standard methodologies would be applicable.

General Synthesis of N-pivaloylpiperazine Derivatives

A general workflow for the synthesis of N-pivaloylpiperazine derivatives is outlined below. This process typically involves the acylation of a piperazine derivative with pivaloyl chloride.

Synthesis_Workflow Start Start: Piperazine Derivative Reaction Acylation Reaction (Base, Solvent) Start->Reaction PivaloylChloride Pivaloyl Chloride PivaloylChloride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct N-pivaloylpiperazine Derivative Characterization->FinalProduct

Caption: General synthesis workflow for N-pivaloylpiperazine derivatives.

In Vitro Anticancer Activity Assays

Standard cell-based assays would be employed to evaluate the anticancer potential of N-pivaloylpiperazine derivatives.

Anticancer_Assay_Workflow Compound N-pivaloylpiperazine Derivative Treatment Cell Treatment Compound->Treatment CellLines Cancer Cell Lines (e.g., MCF-7, A549) CellLines->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, SRB) Incubation->ViabilityAssay DataAnalysis Data Analysis (IC50 determination) ViabilityAssay->DataAnalysis Result Anticancer Activity (IC50 Value) DataAnalysis->Result

Caption: Workflow for in vitro anticancer activity screening.

In Vitro Antimicrobial Activity Assays

To assess antimicrobial activity, standard methods such as broth microdilution would be used to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Assay_Workflow Compound N-pivaloylpiperazine Derivative SerialDilution Serial Dilution of Compound Compound->SerialDilution Microorganisms Bacterial/Fungal Strains Inoculation Inoculation with Microorganisms Microorganisms->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Visual Inspection for Growth (MIC Determination) Incubation->MIC_Determination Result Antimicrobial Activity (MIC Value) MIC_Determination->Result

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

Due to the scarcity of research, the specific signaling pathways modulated by N-pivaloylpiperazine derivatives have not been elucidated. Based on the activities of other piperazine-containing compounds, potential mechanisms could involve:

  • Inhibition of Topoisomerases: As seen with etoposide analogs, the piperazine scaffold can be instrumental in targeting these DNA-regulating enzymes.[1]

  • Receptor Antagonism/Agonism: Many piperazine derivatives exhibit activity at various G-protein coupled receptors (GPCRs) in the central nervous system.

  • Enzyme Inhibition: The piperazine ring can serve as a scaffold to position functional groups that interact with the active sites of various enzymes.

The logical relationship for investigating the mechanism of action for a novel N-pivaloylpiperazine derivative with observed anticancer activity is depicted below.

MoA_Investigation ActiveCompound Active N-pivaloylpiperazine Derivative Identified Hypothesis Hypothesize Potential Targets (e.g., Kinases, Topoisomerases) ActiveCompound->Hypothesis TargetAssays In Vitro Target-Based Assays Hypothesis->TargetAssays CellularAssays Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle) Hypothesis->CellularAssays PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) TargetAssays->PathwayAnalysis CellularAssays->PathwayAnalysis Validation Target Validation (e.g., Knockdown, Overexpression) PathwayAnalysis->Validation MoA Elucidation of Mechanism of Action Validation->MoA

Caption: Logical workflow for mechanism of action studies.

Quantitative Data Summary

As of the last update, there is insufficient quantitative data from published studies specifically on N-pivaloylpiperazine derivatives to populate a comprehensive table of biological activities. Researchers are encouraged to contribute to this area to build a robust dataset for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

The exploration of N-pivaloylpiperazine derivatives in medicinal chemistry is in its infancy. The rational incorporation of the N-pivaloyl group onto the versatile piperazine scaffold presents a promising strategy for the development of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. While the current body of literature is sparse, the foundational knowledge of piperazine pharmacology suggests that this subclass of compounds could yield potent anticancer, antimicrobial, and CNS-active agents.

Future research should focus on the systematic synthesis and screening of N-pivaloylpiperazine libraries to identify lead compounds. Subsequent in-depth studies will be crucial to elucidate their mechanisms of action, define their structure-activity relationships, and evaluate their therapeutic potential in preclinical models. The development of a robust dataset will be instrumental in guiding the rational design of the next generation of piperazine-based drugs.

References

The Strategic Role of 1-(2,2-Dimethylpropanoyl)piperazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine motif is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to modulate physicochemical properties and interact with biological targets. The synthesis of mono-substituted piperazine derivatives, however, presents a significant synthetic challenge due to the symmetrical nature of the parent heterocycle. This technical guide provides an in-depth exploration of 1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-pivaloylpiperazine, a key chemical intermediate that effectively circumvents this challenge. We will delve into its synthesis, physicochemical properties, and its pivotal role as a mono-protected piperazine synthon. Detailed experimental methodologies, quantitative data, and process visualizations are provided to offer a comprehensive resource for researchers in drug development and synthetic chemistry.

Introduction: The Challenge of Mono-Substitution in Piperazine Chemistry

Piperazine is a prevalent scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse therapeutic areas.[1] Its two basic nitrogen atoms can be functionalized to fine-tune a molecule's solubility, lipophilicity, and pharmacokinetic profile. However, the identical reactivity of these two secondary amine groups often leads to mixtures of mono- and di-substituted products, complicating purification and reducing the yield of the desired mono-substituted compound.

To achieve selective mono-functionalization, a common strategy is the use of a protecting group to temporarily block one of the nitrogen atoms. The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), has emerged as a highly effective protecting group in this context. This compound serves as a stable, readily prepared intermediate that directs subsequent chemical transformations to the unprotected nitrogen atom, thereby enabling the efficient synthesis of a vast range of mono-substituted piperazine derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 84375-05-3[2]
Molecular Formula C₉H₁₈N₂O[3]
Molecular Weight 170.25 g/mol [3]
Appearance White to off-white solidGeneral Knowledge
Boiling Point 285.4 ± 33.0 °C (Predicted)[3]
Density 0.976 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.58 ± 0.10 (Predicted)[3]

The Synthetic Pathway: A Three-Act Play

The utility of this compound can be understood as a three-stage process: protection, functionalization, and deprotection. This sequence allows for the controlled and selective synthesis of a wide variety of mono-substituted piperazine building blocks.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Deprotection Piperazine Piperazine Pivaloylpiperazine This compound Piperazine->Pivaloylpiperazine Pivaloyl Chloride, Triethylamine Functionalized_Pivaloylpiperazine N-Substituted-N'-(2,2-Dimethylpropanoyl)piperazine Pivaloylpiperazine->Functionalized_Pivaloylpiperazine R-X (Alkylation) or RCOCl (Acylation) Mono_substituted_Piperazine Mono-substituted Piperazine Functionalized_Pivaloylpiperazine->Mono_substituted_Piperazine Acidic Hydrolysis or Reduction G cluster_synthesis Synthesis of Intermediate cluster_alkylation N-Alkylation cluster_deprotection Deprotection start_synthesis Dissolve Piperazine and Triethylamine in DCM cool Cool to 0°C start_synthesis->cool add_pivcl Add Pivaloyl Chloride cool->add_pivcl warm_stir Warm to RT and Stir add_pivcl->warm_stir quench_synthesis Quench with NaHCO3 warm_stir->quench_synthesis extract_synthesis Extract and Dry quench_synthesis->extract_synthesis purify_synthesis Purify extract_synthesis->purify_synthesis start_alkylation Dissolve Intermediate and K2CO3 in ACN add_benzyl_bromide Add Benzyl Bromide start_alkylation->add_benzyl_bromide reflux_alkylation Reflux add_benzyl_bromide->reflux_alkylation workup_alkylation Filter and Concentrate reflux_alkylation->workup_alkylation extract_alkylation Extract and Dry workup_alkylation->extract_alkylation purify_alkylation Purify extract_alkylation->purify_alkylation start_deprotection Dissolve Alkylated Intermediate in Methanol add_hcl Add Conc. HCl start_deprotection->add_hcl reflux_deprotection Reflux add_hcl->reflux_deprotection concentrate_deprotection Concentrate reflux_deprotection->concentrate_deprotection basify_extract Basify and Extract concentrate_deprotection->basify_extract dry_concentrate Dry and Concentrate basify_extract->dry_concentrate

References

The Piperazine Scaffold: A Versatile Core for the Discovery of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility, permeability, and engage in crucial hydrogen bonding interactions, have cemented its role in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery of novel bioactive molecules centered around the piperazine core, with a focus on anticancer, antimicrobial, and antipsychotic applications. This document details experimental protocols for key biological assays, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams.

Anticancer Activity of Piperazine Derivatives

Piperazine-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival signaling pathways. A prominent mechanism of action for many of these derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in human cancers.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various piperazine derivatives against a panel of human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCompoundCell LineIC50 (µM)Reference
N-Arylpiperazines Thiazolinylphenyl-piperazine (2a)MCF-7 (Breast)15[1]
Thiazolinylphenyl-piperazine (2b)MCF-7 (Breast)16[1]
Thiazolinylphenyl-piperazine (2c)MCF-7 (Breast)19[1]
Thiazolinylphenyl-piperazine (2a)SKBR-3 (Breast)40[1]
Thiazolinylphenyl-piperazine (2b)MDA-MB-231 (Breast)25[1]
Diketopiperazines Compound 11A549 (Lung)1.2[2]
Compound 11HeLa (Cervical)0.7[2]
Hybrid Molecules Chalcone-piperazine hybrid (27)HeLa (Cervical)0.03[3]
Chalcone-piperazine hybrid (27)A549 (Lung)5.73[3]
Chalcone-piperazine hybrid (27)MCF-7 (Breast)12.38[3]
Chalcone-piperazine hybrid (27)SGC7901 (Gastric)6.17[3]
Signaling Pathway: PI3K/Akt Inhibition

Many anticancer piperazine derivatives exert their effect by inhibiting the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation. The diagram below illustrates the mechanism of action of these inhibitors.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K substrate PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors activates Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival Piperazine Inhibitor Piperazine Inhibitor Piperazine Inhibitor->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • 96-well plates

  • Piperazine derivative stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivatives for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the 48-hour incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Cells Seed cancer cells in 96-well plate Treat Cells Treat cells with piperazine derivatives Seed Cells->Treat Cells Add MTT Add MTT solution Treat Cells->Add MTT Incubate Incubate for 4 hours Add MTT->Incubate Solubilize Add solubilization solution Incubate->Solubilize Read Absorbance Measure absorbance at 570 nm Solubilize->Read Absorbance MIC_Assay_Workflow Prepare Dilutions Prepare serial dilutions of piperazine derivatives in 96-well plate Inoculate Add standardized bacterial inoculum Prepare Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Results Determine the lowest concentration with no visible growth (MIC) Incubate->Read Results Serotonin_Pathway Piperazine Agonist Piperazine Agonist 5-HT1A Receptor 5-HT1A Receptor Piperazine Agonist->5-HT1A Receptor Gαi/o Gαi/o 5-HT1A Receptor->Gαi/o activates β-arrestin-2 β-arrestin-2 5-HT1A Receptor->β-arrestin-2 recruits Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP reduces PKA PKA cAMP->PKA less activation Cellular Response Cellular Response PKA->Cellular Response ERK1/2 ERK1/2 β-arrestin-2->ERK1/2 modulates ERK1/2->Cellular Response Binding_Assay_Workflow Prepare Reagents Prepare membrane prep, radioligand, and test compound Incubate Incubate all components in 96-well plate Prepare Reagents->Incubate Filter Rapidly filter to separate bound and free ligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

References

Structure-Activity Relationship of N-Acyl Piperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acyl piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas.[1] The versatility of the piperazine ring, with its two nitrogen atoms allowing for diverse substitutions, provides a framework for fine-tuning the pharmacological properties of drug candidates.[1] Specifically, the N-acyl group plays a crucial role in modulating the potency, selectivity, and pharmacokinetic profiles of these compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-acyl piperazines, focusing on key biological targets. It is intended to serve as a comprehensive resource for researchers and professionals involved in the design and development of novel therapeutics based on this versatile scaffold.

N-Acyl Piperazines as CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a critical role in cancer progression, inflammation, and HIV infection.[2] Antagonists of CXCR4 have significant therapeutic potential, and N-acyl piperazines have emerged as a promising class of CXCR4 inhibitors.

Structure-Activity Relationship (SAR)

The general structure of N-acyl piperazine-based CXCR4 antagonists can be divided into three main regions: the N-acyl group, the central piperazine core, and a second pharmacophore, often an aromatic or heteroaromatic moiety.

  • The N-Acyl Group: The nature of the acyl group significantly influences the antagonist potency. Modifications at this position are critical for optimizing interactions with the receptor binding pocket.

  • The Piperazine Core: The piperazine ring acts as a central scaffold, and its conformation is important for presenting the other pharmacophoric elements in the correct orientation for receptor binding.

  • The N'-Substituent: The substituent on the second nitrogen of the piperazine ring is crucial for overall activity and can be varied to modulate potency, selectivity, and pharmacokinetic properties.

Table 1: SAR of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists [2]

CompoundR GroupCXCR4 IC50 (nM)CYP2D6 IC50 (µM)
15 Ethyl5534.21
16 n-Propyl172.14
17 n-Butyl661.43
43 Methyl150>20
44 Ethyl54>20

Data extracted from ACS Med Chem Lett. 2018, 9, 5, 446–451.[2]

The data in Table 1 clearly demonstrates that the length of the N-alkyl chain on the piperazine has a significant impact on CXCR4 antagonist activity. The n-propyl derivative (Compound 16 ) exhibits the highest potency, suggesting an optimal chain length for fitting into the receptor's binding pocket.[2] Further substitution on the terminal nitrogen of the piperazine can also modulate activity and improve drug-like properties, as seen with the ethyl-substituted analog (Compound 44 ), which shows good potency and reduced CYP2D6 inhibition.[2]

Signaling Pathway

CXCR4 activation by its endogenous ligand, CXCL12, triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration.[3] Antagonists block these pathways.

CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein Gαi | Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds Antagonist N-Acyl Piperazine Antagonist Antagonist->CXCR4 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK PKC->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MAPK->Proliferation

CXCR4 Signaling Pathway
Experimental Protocols

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the binding of CXCL12 to CXCR4.

Materials:

  • Cells expressing CXCR4 (e.g., Chem-1 cells)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM or Indo-1 AM calcium indicator dye

  • Pluronic F-127

  • CXCL12 (SDF-1α)

  • Test compounds (N-acyl piperazines)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed CXCR4-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add various concentrations of the test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Inject a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the CXCL12-induced calcium flux by the test compounds.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

N-Aryl Piperazines as 5-HT1A Receptor Ligands

The serotonin 1A (5-HT1A) receptor is a key target for the development of anxiolytic and antidepressant drugs.[4] N-aryl piperazines are a well-established class of 5-HT1A receptor ligands.

Structure-Activity Relationship (SAR)

The SAR of N-aryl piperazines at the 5-HT1A receptor is well-documented. Key structural features influencing affinity and functional activity include:

  • The Aryl Group: The nature and substitution pattern of the aryl ring attached to the piperazine nitrogen are critical. Electron-donating or withdrawing groups and their positions on the ring can significantly alter affinity.

  • The Linker: The length and nature of the linker connecting the piperazine to another moiety can influence selectivity and potency.

  • The Terminal Group: The terminal functional group can be varied to modulate the overall pharmacological profile.

Table 2: SAR of Arylpiperazine Derivatives as 5-HT1A Receptor Ligands [5][6]

CompoundAryl GroupR GroupKi (nM) for 5-HT1A
4a 2-methoxyphenyl2-hydroxybenzamide8.8
5b 2,3-dichlorophenyl2-hydroxybenzamide0.9
6a 2-methoxyphenylpicolinamide10.03
9a 2-methoxyphenylpyridazine-4-carboxamide77

Data extracted from Molecules 2023, 28, 1367 and Bioorg. Med. Chem. 2023, 85, 117282.[5][6]

The data in Table 2 highlights the sensitivity of 5-HT1A receptor affinity to substitutions on the aryl ring and the nature of the terminal amide group. The dichlorophenyl derivative (5b ) shows significantly higher affinity than the methoxyphenyl analog (4a ), indicating that electronic and steric factors on the aryl ring are important for binding.[5]

Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4] It also modulates ion channels, leading to neuronal hyperpolarization.

HT1A_Signaling cluster_membrane Cell Membrane HT1A 5-HT1A Receptor G_protein Gαi/o | Gβγ HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K⁺ Channel G_protein->K_channel Opens ATP ATP AC->ATP Converts Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Serotonin Serotonin (5-HT) Serotonin->HT1A Binds Ligand N-Aryl Piperazine Ligand Ligand->HT1A Binds cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates

5-HT1A Receptor Signaling Pathway
Experimental Protocols

This assay measures the affinity of a test compound for the 5-HT1A receptor by its ability to compete with a radiolabeled ligand.[7]

Materials:

  • Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat brain tissue (e.g., hippocampus).

  • Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

  • Non-specific binding control: 10 µM 5-HT.

  • Assay Buffer: 50 mM Tris-HCl, 0.1 mM EDTA, 10 mM MgSO₄, 0.1% ascorbic acid, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, membrane preparation, and a high concentration of the non-specific binding control.

    • Competition: Assay buffer, radioligand, membrane preparation, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

N-Acyl Piperazines in Anticancer Drug Discovery

N-acyl piperazines have also demonstrated significant potential as anticancer agents, with activities against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR for anticancer N-acyl piperazines is highly dependent on the specific cancer cell line and the molecular target. However, some general trends can be observed.

Table 3: Cytotoxic Activity of N-Acyl Piperazine Derivatives [8]

CompoundPosition of ThiazolinylphenylR GroupIC50 (µM) against LNCaP cells
2a orthoH35
3a orthoAcetyl25
2b metaH45
3b metaAcetyl30
2c paraH73
3c paraAcetyl55

Data extracted from Molecules 2016, 21, 1347.[8]

The data in Table 3 indicates that the position of the thiazolinylphenyl group on the piperazine scaffold influences the cytotoxic activity against LNCaP prostate cancer cells.[8] The ortho-substituted derivatives generally show better activity. Furthermore, the introduction of an N-acetyl group consistently improves the potency, suggesting that this modification enhances the interaction with the biological target or improves cellular uptake.[8]

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., LNCaP, MCF-7).

  • Complete culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-acyl piperazine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Synthesis of N-Acyl Piperazines

A general and convenient method for the synthesis of N-acyl piperazines involves the acylation of a monosubstituted piperazine.[9]

General Synthetic Protocol

Scheme 1: General Synthesis of N-Acyl Piperazines

Materials:

  • A monosubstituted piperazine (e.g., 1-arylpiperazine).

  • An acyl chloride or carboxylic acid.

  • A suitable solvent (e.g., dichloromethane, THF).

  • A base (e.g., triethylamine, diisopropylethylamine).

  • If starting from a carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC).

Procedure (using an acyl chloride):

  • Dissolve the monosubstituted piperazine and the base in the solvent and cool the mixture in an ice bath.

  • Slowly add a solution of the acyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl piperazine.

Logical and Workflow Diagrams

Drug Discovery Workflow for N-Acyl Piperazines

Drug_Discovery_Workflow A Target Identification and Validation B Lead Identification (HTS, Fragment Screening) A->B C Synthesis of N-Acyl Piperazine Library B->C D In Vitro Screening (Binding and Functional Assays) C->D E SAR Analysis and Lead Optimization D->E E->C Iterative Design F In Vivo Efficacy and PK/PD Studies E->F G Preclinical Development F->G H Clinical Trials G->H

Drug Discovery Workflow

Conclusion

The N-acyl piperazine scaffold continues to be a highly valuable framework in modern drug discovery. The structure-activity relationships discussed in this guide for CXCR4 antagonists and 5-HT1A receptor ligands, as well as their emerging role in oncology, underscore the chemical tractability and pharmacological versatility of this moiety. A systematic approach to modifying the N-acyl group, the piperazine core, and its other substituents, guided by robust in vitro and in vivo assays, will undoubtedly lead to the discovery of novel and improved therapeutic agents. The detailed experimental protocols and pathway diagrams provided herein are intended to equip researchers with the necessary tools to further explore the vast potential of N-acyl piperazines in addressing a multitude of diseases.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(2,2-Dimethylpropanoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: Mono-acylated piperazines are crucial building blocks in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Controlling the selectivity of acylation on the symmetrical piperazine ring is a common challenge, often requiring multi-step protection and deprotection sequences.[1][2] This application note provides a detailed, one-step protocol for the selective mono-acylation of piperazine using pivaloyl chloride to synthesize 1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-pivaloylpiperazine. The method described herein utilizes an excess of piperazine to statistically favor the formation of the mono-substituted product, offering a straightforward and cost-effective approach with yields reported in the 70-80% range for similar reactions.[2]

Chemical Reaction & Mechanism

The reaction proceeds via a nucleophilic acyl substitution. Piperazine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of pivaloyl chloride. The use of an excess of piperazine and a non-nucleophilic base (triethylamine) helps to neutralize the hydrochloric acid byproduct and favors the desired mono-acylated product over the di-acylated alternative.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the selective mono-acylation of piperazine. Using a 2 to 4-fold excess of piperazine is crucial for achieving good selectivity for the mono-acylated product.[3]

2.1 Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Piperazine110-85-0C₄H₁₀N₂86.14
Pivaloyl Chloride3282-30-2C₅H₉ClO120.58
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04
Saturated aq. NaHCO₃N/ANaHCO₃84.01
BrineN/ANaCl58.44
Silica Gel (200-400 mesh)7631-86-9SiO₂60.08

2.2 Equipment

  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Ice-water bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • TLC plates (silica gel) and visualization chamber (e.g., UV light, KMnO₄ stain)

2.3 Reaction Stoichiometry (Example Scale)

ReagentMmolEquivalentsAmount
Pivaloyl Chloride10.01.01.21 g (1.25 mL)
Piperazine30.03.02.58 g
Triethylamine12.01.21.21 g (1.67 mL)
Dichloromethane--50 mL

2.4 Step-by-Step Procedure

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (3.0 eq.) and dichloromethane (50 mL). Seal the flask with a septum and flush with nitrogen or argon.

  • Addition of Base: Add triethylamine (1.2 eq.) to the suspension via syringe.

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 15-20 minutes until the temperature equilibrates to 0 °C.

  • Pivaloyl Chloride Addition: Add pivaloyl chloride (1.0 eq.) dropwise to the cold, stirring suspension over 5-10 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of 10% Methanol in DCM) to confirm the consumption of the pivaloyl chloride.

  • Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any remaining acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution, starting with ethyl acetate and gradually increasing the polarity with methanol, can effectively separate the desired product from excess piperazine and any di-acylated byproduct.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Process Workflow

The following diagram outlines the complete workflow from reaction setup to final product analysis.

workflow arrow setup Reaction Setup (Piperazine, Et₃N, DCM under N₂) cooling Cool to 0 °C (Ice Bath) setup->cooling addition Dropwise Addition of Pivaloyl Chloride cooling->addition reaction Stir at Room Temp. (6-12 hours) addition->reaction workup Aqueous Work-up (NaHCO₃ Quench, Extraction) reaction->workup purification Purification (Flash Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for the synthesis and purification of the target compound.

Expected Data & Results

Product Characterization for this compound

PropertyExpected Result
Synonyms 1-Pivaloylpiperazine; 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one
CAS Number 76816-54-1[4]
Molecular Formula C₉H₁₈N₂O[4]
Molecular Weight 170.25 g/mol [4]
Appearance Colorless oil or white solid
¹H NMR (CDCl₃) δ (ppm): ~3.6 (m, 4H, -N(C=O)CH₂-), ~2.8 (m, 4H, -NHCH₂-), ~1.8 (br s, 1H, -NH), ~1.2 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃) δ (ppm): ~177 (-C=O), ~49 (-NHCH₂-), ~45 (-N(C=O)CH₂-), ~39 (-C(CH₃)₃), ~28 (-C(CH₃)₃)
Mass Spec (ESI+) m/z: 171.15 [M+H]⁺
Typical Yield 70-80% (after purification)[2]

Note: NMR chemical shifts are predicted based on the structure and data for similar acylated piperazines. Actual values may vary depending on solvent and experimental conditions.[3][5]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction or asthma-like symptoms if inhaled.[6][7][8] Handle in a well-ventilated area and avoid creating dust.

  • Pivaloyl Chloride: A corrosive, flammable, and moisture-sensitive liquid with a pungent odor. Reacts readily with nucleophiles like water and amines. Keep away from heat, sparks, and open flames.

  • Triethylamine: A flammable liquid and vapor that is corrosive and can cause severe skin and eye burns. It has a strong, unpleasant odor.

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation of vapors and skin contact.

Ensure that eyewash stations and safety showers are readily accessible.[7] Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Use of 1-(2,2-Dimethylpropanoyl)piperazine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-pivaloylpiperazine, is a valuable building block in parallel synthesis and combinatorial chemistry, particularly for the generation of diverse libraries of N-substituted piperazine derivatives. The pivaloyl group serves as a robust, sterically hindered protecting group for one of the piperazine nitrogens. This mono-protection strategy is crucial for directing the regioselective functionalization of the second nitrogen atom, thereby preventing the formation of undesired symmetrical disubstituted products. The subsequent removal of the pivaloyl group allows for further diversification at the first nitrogen, making this compound a versatile scaffold for creating extensive compound libraries for high-throughput screening in drug discovery programs.

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. Its presence can enhance critical physicochemical properties such as aqueous solubility and bioavailability, and it can serve as a key pharmacophoric element interacting with various biological targets. The use of this compound in parallel synthesis provides an efficient route to novel chemical entities incorporating this important structural motif.

These application notes provide detailed protocols for the derivatization of this compound and the subsequent deprotection of the pivaloyl group, along with representative data and workflows to guide researchers in their library synthesis endeavors.

Key Applications in Parallel Synthesis

This compound is primarily employed in the parallel synthesis of mono-substituted and unsymmetrically di-substituted piperazine libraries. The key steps involve:

  • N-Alkylation or N-Acylation: The available secondary amine of this compound is functionalized with a diverse set of building blocks.

  • Deprotection: The pivaloyl group is removed to unveil the second nitrogen atom.

  • Second N-Functionalization (Optional): The newly freed secondary amine can be further derivatized to create unsymmetrically disubstituted piperazine libraries.

This workflow is highly amenable to automated and semi-automated parallel synthesis platforms, enabling the rapid generation of hundreds to thousands of distinct compounds.

Experimental Protocols

Protocol 1: Parallel N-Alkylation of this compound

This protocol describes the parallel reductive amination of this compound with a library of aldehydes.

Materials:

  • This compound

  • Library of diverse aldehydes (R-CHO)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each well of a 96-well reaction block, add a solution of this compound (1.0 eq.) in DCE.

  • Add a solution of a unique aldehyde (1.1 eq.) from the library to each corresponding well.

  • If required, add a catalytic amount of acetic acid (0.1 eq.) to each well.

  • Allow the mixture to stir at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) to each well.

  • Seal the reaction block and allow it to shake at room temperature for 12-18 hours.

  • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well.

  • Extract the products with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic extracts can be concentrated and purified using parallel purification techniques such as mass-directed preparative HPLC.

Protocol 2: Parallel N-Acylation of this compound

This protocol outlines the parallel acylation of this compound with a library of carboxylic acids.

Materials:

  • This compound

  • Library of diverse carboxylic acids (R-COOH)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each well of a 96-well reaction block, add a solution of a unique carboxylic acid (1.1 eq.) from the library in DMF.

  • Add a solution of PyBOP or HATU (1.2 eq.) in DMF to each well.

  • Add DIPEA (3.0 eq.) to each well and shake for 15 minutes to pre-activate the carboxylic acids.

  • Add a solution of this compound (1.0 eq.) in DMF to each well.

  • Seal the reaction block and shake at room temperature for 8-12 hours.

  • Dilute the reaction mixtures with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layers are dried, filtered, and concentrated.

  • Purification can be performed using parallel flash chromatography or mass-directed preparative HPLC.

Protocol 3: Deprotection of the Pivaloyl Group

The pivaloyl group is known for its stability but can be removed under harsh acidic or basic conditions, or by reduction. For library synthesis, acidic conditions are often preferred.

Materials:

  • N-substituted-4-(2,2-dimethylpropanoyl)piperazine library

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the pivaloyl-protected piperazine derivative in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in an organic solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine derivative.

Data Presentation

The following tables provide representative data for the parallel synthesis of a hypothetical library of N-alkylated and N-acylated piperazines derived from this compound.

Table 1: Parallel Reductive Amination of this compound

EntryAldehydeProductYield (%)Purity (%)
1Benzaldehyde1-(Benzyl)-4-(2,2-dimethylpropanoyl)piperazine85>95
24-Chlorobenzaldehyde1-(4-Chlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine82>95
32-Naphthaldehyde1-(Naphthalen-2-ylmethyl)-4-(2,2-dimethylpropanoyl)piperazine78>90
4Isovaleraldehyde1-(3-Methylbutyl)-4-(2,2-dimethylpropanoyl)piperazine90>95

Table 2: Parallel Amide Coupling with this compound

EntryCarboxylic AcidProductYield (%)Purity (%)
1Benzoic Acid(4-(2,2-Dimethylpropanoyl)piperazin-1-yl)(phenyl)methanone92>95
24-Methoxybenzoic Acid(4-(2,2-Dimethylpropanoyl)piperazin-1-yl)(4-methoxyphenyl)methanone88>95
3Thiophene-2-carboxylic Acid(4-(2,2-Dimethylpropanoyl)piperazin-1-yl)(thiophen-2-yl)methanone85>90
4Cyclohexanecarboxylic AcidCyclohexyl(4-(2,2-dimethylpropanoyl)piperazin-1-yl)methanone95>95

Visualizations

The following diagrams illustrate the experimental workflows for the parallel synthesis using this compound.

experimental_workflow_alkylation reagent This compound reaction Parallel Reductive Amination (DCE, rt, 12-18h) reagent->reaction aldehydes Aldehyde Library (R1-CHO, R2-CHO, ...) aldehydes->reaction stab STAB stab->reaction workup Aqueous Workup & Extraction reaction->workup purification Parallel Purification (HPLC) workup->purification products N-Alkylated Piperazine Library purification->products

Caption: Workflow for Parallel N-Alkylation.

experimental_workflow_acylation reagent This compound reaction Parallel Amide Coupling (DMF, rt, 8-12h) reagent->reaction acids Carboxylic Acid Library (R1-COOH, R2-COOH, ...) acids->reaction coupling Coupling Agent (PyBOP/HATU) coupling->reaction base DIPEA base->reaction workup Aqueous Workup & Extraction reaction->workup purification Parallel Purification (Chromatography) workup->purification products N-Acylated Piperazine Library purification->products

Caption: Workflow for Parallel N-Acylation.

deprotection_workflow start_library N-Substituted-4-pivaloyl- piperazine Library deprotection_step Deprotection (TFA/DCM, rt) start_library->deprotection_step neutralization Neutralization & Workup deprotection_step->neutralization final_library Deprotected Piperazine Library neutralization->final_library diversification Optional Second Diversification final_library->diversification

Caption: Pivaloyl Group Deprotection and Further Diversification.

Application Notes and Protocols for 1-(2,2-Dimethylpropanoyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, a stable chair conformation, and the ability to improve aqueous solubility and oral bioavailability, make it a highly desirable structural motif in drug design.[1][3] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[4][5][6][7]

1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-pivaloylpiperazine, is a key synthetic intermediate used in the construction of more complex, biologically active molecules. The pivaloyl (2,2-dimethylpropanoyl) group serves as a sterically hindered and chemically robust protecting group for one of the piperazine nitrogen atoms. This mono-protection strategy is fundamental in drug discovery as it allows for the selective functionalization of the second nitrogen atom (N4), enabling the synthesis of diverse chemical libraries for screening and lead optimization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and for predicting the characteristics of its downstream derivatives.

PropertyValueReference
CAS Number 76816-54-1[8]
Molecular Formula C₉H₁₈N₂O[8]
Molecular Weight 170.25 g/mol [8]
Appearance Crystalline powder
Melting Point 43-47 °C
Boiling Point 258 °C at 760 mmHg
Solubility Soluble in ethyl acetate, methanol, water

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the generation of a diverse chemical library.

Protocol 1: Synthesis of this compound

This protocol describes the mono-acylation of piperazine using pivaloyl chloride. The slow addition of the acylating agent to an excess of piperazine favors the formation of the mono-substituted product.

Materials:

  • Piperazine

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve piperazine (4 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add triethylamine (TEA) (1.2 equivalents) to the solution.

  • Slowly add a solution of pivaloyl chloride (1 equivalent) in DCM to the reaction mixture over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_of_1_Pivaloylpiperazine piperazine Piperazine intermediate Reaction Mixture (DCM, TEA, 0°C) piperazine->intermediate pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->intermediate product This compound intermediate->product Workup & Purification

Caption: Synthesis of this compound.

Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol details a common method for forming a carbon-nitrogen bond between the free amine of this compound and an aryl halide, a key step in synthesizing many pharmaceutical compounds.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk flask and inert gas line (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1 equivalent), this compound (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and ligand (e.g., 4 mol% BINAP).

  • Add anhydrous toluene or dioxane via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of the Pivaloyl Group

This protocol describes the removal of the pivaloyl protecting group to liberate the secondary amine, which can be a final step or an intermediate step for further functionalization at the N1 position.

Materials:

  • N-aryl/alkyl-4-(2,2-dimethylpropanoyl)piperazine derivative

  • Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA)

  • Methanol or water

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve the pivaloyl-protected piperazine derivative in a suitable solvent such as methanol or water.

  • Add an excess of concentrated HCl or TFA to the solution.

  • Heat the mixture to reflux (typically 80-100 °C) for several hours to overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by careful addition of a base (e.g., saturated NaHCO₃ or NaOH solution) until the pH is basic.

  • Extract the deprotected product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

Application in Drug Discovery Workflow

This compound is a valuable building block for generating libraries of diverse compounds for high-throughput screening. The workflow diagram below illustrates its central role in this process.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development start This compound rxn Parallel Synthesis (e.g., Buchwald-Hartwig, Reductive Amination) start->rxn library Diverse Piperazine Library rxn->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate preclinical In vivo & In vitro Studies candidate->preclinical

Caption: Drug discovery workflow using this compound.

This workflow begins with the versatile starting material, this compound, which is used in parallel synthesis to create a large library of derivatives. This library is then screened against biological targets to identify "hits." Promising hits undergo lead optimization, where structure-activity relationships (SAR) are established to improve potency and selectivity, ultimately leading to the identification of a drug candidate for preclinical development. The use of building blocks like this compound is instrumental in accelerating this discovery process.

References

Application Note: HPLC-UV Purity Analysis of 1-(2,2-Dimethylpropanoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,2-Dimethylpropanoyl)piperazine is a substituted piperazine derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as it can directly impact the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used, robust, and reliable analytical technique for the purity assessment of pharmaceutical compounds. This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC-UV method. The method is designed to separate the main component from potential impurities, such as unreacted piperazine and di-acylated by-products.

Experimental Protocols

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector to separate and quantify this compound and its potential process-related impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte possesses a carbonyl group which acts as a chromophore, allowing for its detection by UV absorbance. The purity is determined by calculating the percentage of the main peak area relative to the total area of all observed peaks.

Apparatus and Materials
  • Apparatus:

    • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringes and syringe filters (0.45 µm, PTFE or nylon).

    • Ultrasonic bath.

  • Reagents and Materials:

    • This compound reference standard and analytical sample.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 35 minutes
Solution Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Solution (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent and mix well.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Add approximately 20 mL of diluent and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Perform five replicate injections of the Reference Standard Solution to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • After the analysis, process the chromatograms using appropriate software. Identify the peaks and integrate their areas.

Purity Calculation

The purity of the sample is calculated based on the area percent method.

% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Data Presentation

System Suitability

The system suitability test ensures that the chromatographic system is adequate for the intended analysis. The results should meet the criteria listed in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20008500
%RSD of Peak Area (n=5) ≤ 2.0%0.8%
%RSD of Retention Time (n=5) ≤ 1.0%0.3%
Method Validation Summary

The following tables summarize the validation data for the analytical method.

Table 1: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
10125,430
25312,980
50624,550
1001,251,200
1501,878,950
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (% Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0119.599.6%
Average Recovery 99.9%

Table 3: Precision

Parameter%RSD of Peak AreaAcceptance Criteria
Repeatability (n=6) 0.9%≤ 2.0%
Intermediate Precision (n=6) 1.2%≤ 2.0%

Table 4: Purity Analysis of a Sample Batch

Sample IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 1 4.515,8000.08%
Main Peak 12.8 19,850,000 99.85%
Impurity 2 18.213,9000.07%
Total Area 19,879,700 100.00%

Visualizations

G Experimental Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase, Diluent, Standard, and Sample Solutions sys_equilibration System Equilibration prep_solutions->sys_equilibration Load into HPLC sys_suitability System Suitability Test (Inject Standard x5) sys_equilibration->sys_suitability sample_injection Inject Sample Solutions sys_suitability->sample_injection If criteria met chrom_integration Integrate Peak Areas sample_injection->chrom_integration calc_purity Calculate % Purity chrom_integration->calc_purity report_results Report Final Results calc_purity->report_results PurityCalculation Purity Calculation Logic input_data { Chromatogram Data |  Peak Areas of Main Component and All Impurities} sum_areas Sum of All Peak Areas (Total Area) input_data:f1->sum_areas main_peak_area Area of Main Peak input_data:f1->main_peak_area calculation % Purity Area of Main Peak / Sum of All Peak Areas x 100 sum_areas->calculation main_peak_area->calculation result Final Purity Result (%) calculation->result

Application Notes and Protocols for the Derivatization of Piperazine for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine, a six-membered heterocyclic compound with two secondary amine groups, is a crucial scaffold in numerous pharmaceutical compounds.[1] Due to its lack of a strong chromophore, detecting and quantifying piperazine at low concentrations presents a significant analytical challenge.[2][3] Derivatization, the process of chemically modifying a compound to enhance its detectability, is an essential strategy to overcome this limitation. This document provides detailed application notes and protocols for the derivatization of piperazine for enhanced detection by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Derivatization for HPLC-UV Detection

Derivatization for HPLC-UV analysis involves introducing a chromophore into the piperazine molecule, allowing for sensitive detection using standard UV detectors.

Protocol 1: Derivatization with 4-Chloro-7-nitrobenzofuran (NBD-Cl)

This method is based on the reaction of piperazine with NBD-Cl to form a stable, UV-active derivative.[2][4] This approach is suitable for determining trace amounts of piperazine in active pharmaceutical ingredients (APIs).[4]

Experimental Protocol:

  • Standard Solution Preparation: Accurately weigh approximately 20 mg of Piperazine standard into a 10 ml volumetric flask. Dissolve and make up to the mark with a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute this stock solution to the desired concentration range (e.g., 30 to 350 ppm).[4]

  • Sample Preparation: Dissolve a known amount of the API sample in the diluent to achieve a piperazine concentration within the calibration range.[4]

  • Derivatization Reaction:

    • To an aliquot of the standard or sample solution, add an excess of NBD-Cl solution (prepared in acetonitrile).[1]

    • Heat the mixture at 60°C for 30 minutes to facilitate the reaction.[1]

    • Cool the solution to room temperature.[1]

    • Dilute the solution with the mobile phase before injection into the HPLC system.[1]

  • HPLC Conditions:

    • Column: A suitable reversed-phase column, such as a C18 column.

    • Mobile Phase: A filtered and degassed mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[4]

    • Flow Rate: 1.0 ml/min.[4]

    • Column Temperature: 35°C.[4]

    • Detection Wavelength: 340 nm.[4]

    • Injection Volume: 10 μL.[4]

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis prep_std Prepare Piperazine Standard Solution add_nbdcl Add NBD-Cl Solution prep_std->add_nbdcl prep_sample Prepare API Sample Solution prep_sample->add_nbdcl heat Heat at 60°C for 30 min add_nbdcl->heat cool Cool to Room Temperature heat->cool dilute Dilute with Mobile Phase cool->dilute inject Inject into HPLC System dilute->inject detect Detect at 340 nm inject->detect G cluster_sample Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis sample Aqueous or Urine Sample two_phase Create Two-Phase System sample->two_phase add_reagent Add Alkyl Chloroformate two_phase->add_reagent add_ammonia Add Ammonia add_reagent->add_ammonia vortex Vortex to Mix add_ammonia->vortex separate_layer Separate Organic Layer vortex->separate_layer inject Inject into GC-MS System separate_layer->inject detect NSD or MS Detection inject->detect G cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization cluster_gcms GC-MS Analysis prep Precipitation/ Hydrolysis spe Solid-Phase Extraction (SPE) prep->spe evap1 Evaporate to Dryness spe->evap1 add_reagents Add Ethyl Acetate & TFAA evap1->add_reagents heat Incubate at 70°C for 30 min add_reagents->heat evap2 Evaporate to Dryness heat->evap2 reconstitute Reconstitute in Ethyl Acetate evap2->reconstitute inject Inject into GC-MS System reconstitute->inject G cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization cluster_hplc HPLC-FLD Analysis extract Extract Piperazine from Sample spe Purify with SPE extract->spe dry Dry Eluate spe->dry reconstitute Reconstitute in Acetonitrile dry->reconstitute add_reagents Add DNS-Cl & Triethylamine reconstitute->add_reagents incubate Incubate at 50°C for 20 min add_reagents->incubate filter Filter Solution incubate->filter inject Inject into HPLC System filter->inject detect Fluorescence Detection inject->detect

References

Application Note & Protocol: Quantification of Piperazine Derivatives in Biological Samples using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a significant class of compounds with diverse applications, ranging from therapeutic agents to their unfortunate use as designer drugs.[1] Accurate quantification of these compounds in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and clinical diagnostics.[2][3][4] Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose, offering high sensitivity and selectivity.[5] This document provides a detailed overview of established LC-MS methods for the quantification of various piperazine derivatives, complete with experimental protocols and comparative data.

Principle of the Method

The fundamental principle of LC-MS involves the separation of target analytes from a complex biological matrix using liquid chromatography, followed by their ionization and detection based on their mass-to-charge ratio (m/z) by a mass spectrometer.[6] For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific fragmentation of the parent ion into a product ion.[7][8]

Featured Analytes

This application note focuses on methods for the quantification of several piperazine derivatives, including:

  • Designer Drugs:

    • 1-benzylpiperazine (BZP)

    • 1-(3,4-methylenedioxybenzyl)piperazine (MDBP)

    • 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

    • 1-(3-chlorophenyl)piperazine (mCPP)

    • 1-(4-methoxyphenyl)piperazine (MeOPP)

  • Pharmaceutical Compounds & Metabolites:

    • Piperazine Phosphate

    • 1-(2-pyrimidyl)-piperazine (1-PP) - active metabolite of tandospirone.[3]

    • N-desmethyl sildenafil - metabolite of sildenafil.[9]

    • LQFM05 - an anxiolytic and antidepressant-like prototype drug.[2]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for sample preparation, LC, and MS analysis based on established methods.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analytes of interest. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[10][11]

1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for plasma and serum samples.[3][10]

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition.

    • Vortex for 30 seconds and inject into the LC-MS system.

2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT and is suitable for both plasma and urine.[1][12]

  • Protocol:

    • Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.

    • To 0.5 mL of serum or urine, add 2.5 mL of a suitable buffer (e.g., phosphate buffer, pH 6) and the internal standard.[1]

    • Load the diluted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water followed by 1 mL of an organic solvent like methanol to remove interferences.

    • Elute the analytes with 1 mL of a suitable elution solvent (e.g., methanol containing 2% formic acid).

    • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is typically used for the separation of piperazine derivatives.[5]

  • Typical LC Parameters:

    • Column: A C18 or a polar-modified C18 column (e.g., Synergi Polar RP) is commonly used.[5][7][12] A typical dimension is 100 mm x 2.1 mm with a particle size of 1.8 to 3.5 µm.[13]

    • Mobile Phase A: 0.1% formic acid in water or 1 mM ammonium formate.[5][7][12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[5][7][12]

    • Flow Rate: 0.3 - 0.5 mL/min.[5][7]

    • Column Temperature: 40 °C.[5]

    • Injection Volume: 5 - 15 µL.[2]

    • Gradient Elution: A gradient elution is often employed to ensure good separation of all analytes. An example gradient is as follows:

      • 0-2 min: 10% B

      • 2-8 min: Linear ramp to 95% B

      • 8-9 min: Hold at 95% B

      • 9-10 min: Return to 10% B

      • 10-15 min: Re-equilibration at 10% B

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used for quantification.[12][13]

  • Typical MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[12]

    • Data Acquisition: Multiple Reaction Monitoring (MRM).[7]

    • Ion Source Temperature: 500 - 550 °C.

    • IonSpray Voltage: 4500 - 5500 V.

    • Curtain Gas: 20 - 30 psi.

    • Collision Gas: Nitrogen.

MRM Transitions: The specific precursor and product ions for each analyte and internal standard need to be optimized. The following table provides examples.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
BZP177.1135.1
mCPP197.1155.1
TFMPP231.1189.1
Piperazine (derivatized with Dansyl Chloride)320.0171.0[13]
N-desmethyl sildenafil461.2310.8[9]
Tandospirone (TDS)386.2179.1
1-(2-pyrimidyl)-piperazine (1-PP)165.179.1

Quantitative Data Summary

The following tables summarize the quantitative performance of various published LC-MS methods for piperazine derivatives.

Table 1: Method Validation Parameters for Designer Piperazines in Serum

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Reference
BZP1 - 1001.0[12]
MDBP1 - 1001.0[12]
TFMPP1 - 1001.0[12]
mCPP1 - 1002.5[12]
MeOPP1 - 1005.0[12]

Table 2: Method Validation Parameters for Pharmaceutical Piperazines in Plasma

AnalyteBiological MatrixLinearity RangeLOQReference
Piperazine Phosphate (derivatized)Human Plasma0.1 - 15 µg/mL0.1 µg/mL[13][13]
Tandospirone (TDS)Rat Plasma1.0 - 500.0 ng/mL1.0 ng/mL[3][3]
1-(2-pyrimidyl)-piperazine (1-PP)Rat Plasma10.0 - 500.0 ng/mL10.0 ng/mL[3][3]
SildenafilHuman Plasma5.0 - 1000.0 ng/mL3.9 ng/mL[9][9]
N-desmethyl sildenafilHuman Plasma1.0 - 200.0 ng/mL3.9 ng/mL[9][9]
LQFM05Rat Plasma & Tissues10.0 - 900.0 ng/mL10.0 ng/mL[2][10][2][10]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Serum, Urine) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Extraction (PPT, LLE, or SPE) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting G MethodValidation Method Validation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Intra- & Inter-day) MethodValidation->Precision LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Recovery Extraction Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability

References

Application Notes and Protocols: 1-(2,2-Dimethylpropanoyl)piperazine in the Synthesis of CNS-Active Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-pivaloylpiperazine, is a versatile chemical building block employed in the synthesis of various biologically active compounds. Its pivaloyl group serves as a robust protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen atom. This feature makes it a valuable synthon in medicinal chemistry for the construction of complex molecules, including agents targeting the central nervous system (CNS). This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent Hedgehog signaling pathway inhibitor, a pathway with significant implications in neurobiology and CNS pathologies.[1][2][3][4]

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, particularly in the CNS, where it governs the patterning of the neural tube, cell fate specification, and neuronal proliferation and differentiation.[1][5] In the adult brain, the Hh pathway is largely quiescent but can be reactivated under certain conditions, including injury and disease. Dysregulation of this pathway has been implicated in a variety of neurological disorders, including brain tumors, neurodegenerative diseases, and mood disorders.[1][3] Therefore, small molecule inhibitors of the Hedgehog pathway are of significant interest as potential therapeutic agents for these CNS-related conditions.

One such inhibitor, N-(5-{[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl}-2-pyridinyl)-N'-(4-pyridin-4-ylphenyl)urea , has been synthesized using this compound as a key starting material. This compound demonstrates the utility of the building block in creating CNS-active molecules that modulate this important signaling cascade.

Data Presentation

The following table summarizes the biological activity of the representative Hedgehog pathway inhibitor synthesized from this compound.

Compound IDTarget PathwayAssay TypeIC50 (nM)
N-(5-{[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl}-2-pyridinyl)-N'-(4-pyridin-4-ylphenyl)ureaHedgehog SignalingGli Luciferase Reporter< 100

Note: Data is derived from patent literature and represents a key example of the application of the building block.

Signaling Pathway

The Hedgehog signaling pathway is a complex cascade that, in the absence of the Hedgehog ligand, is kept in an "off" state by the Patched (PTCH) receptor, which inhibits the Smoothened (SMO) protein. Upon binding of a Hedgehog ligand (like Sonic Hedgehog, SHH), the inhibition of SMO by PTCH is relieved. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes. Small molecule inhibitors can target various points in this pathway, with many, like the example compound, acting at the level of SMO.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibitor Inhibitor Action PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_Gli_off SUFU-Gli Complex (Phosphorylated & Degraded) SHH SHH Ligand PTCH_on PTCH SHH->PTCH_on Binds SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved Gli_on Gli (Active) SMO_on->Gli_on Activates Nucleus Nucleus Gli_on->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Induces Inhibitor N-(5-{[4-(2,2-dimethylpropanoyl)piperazin-1-yl]... (SMO Antagonist) Inhibitor->SMO_on Inhibits

Caption: The Hedgehog signaling pathway and the point of intervention by SMO antagonists.

Experimental Protocols

The synthesis of N-(5-{[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl}-2-pyridinyl)-N'-(4-pyridin-4-ylphenyl)urea involves a multi-step process starting from the alkylation of this compound.

Protocol 1: Synthesis of 1-[(6-Amino-3-pyridinyl)methyl]-4-(2,2-dimethylpropanoyl)piperazine

Materials:

  • This compound

  • 6-Amino-3-pyridinemethanol

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of 6-amino-3-(chloromethyl)pyridine:

    • To a solution of 6-amino-3-pyridinemethanol in dichloromethane at 0 °C, add thionyl chloride dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Alkylation of this compound:

    • To a solution of this compound and triethylamine in dichloromethane, add a solution of the crude 6-amino-3-(chloromethyl)pyridine in dichloromethane.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-[(6-amino-3-pyridinyl)methyl]-4-(2,2-dimethylpropanoyl)piperazine.

Protocol 2: Synthesis of N-(5-{[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl}-2-pyridinyl)-N'-(4-pyridin-4-ylphenyl)urea

Materials:

  • 1-[(6-Amino-3-pyridinyl)methyl]-4-(2,2-dimethylpropanoyl)piperazine

  • 4-(4-Pyridinyl)aniline

  • Triphosgene

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the isocyanate intermediate:

    • To a solution of 4-(4-pyridinyl)aniline in dichloromethane, add triethylamine.

    • Cool the mixture to 0 °C and add a solution of triphosgene in dichloromethane dropwise.

    • Stir the reaction at 0 °C for 1 hour.

  • Urea formation:

    • To the solution containing the isocyanate intermediate, add a solution of 1-[(6-amino-3-pyridinyl)methyl]-4-(2,2-dimethylpropanoyl)piperazine in dichloromethane.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-(5-{[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl}-2-pyridinyl)-N'-(4-pyridin-4-ylphenyl)urea.

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of the target Hedgehog pathway inhibitor.

Synthesis_Workflow Start_A 6-Amino-3-pyridinemethanol Intermediate_1 6-Amino-3-(chloromethyl)pyridine Step_1 Chlorination SOCl2 SOCl₂ Pivaloylpiperazine This compound Intermediate_2 1-[(6-Amino-3-pyridinyl)methyl]-4- (2,2-dimethylpropanoyl)piperazine Step_2 Alkylation Start_B 4-(4-Pyridinyl)aniline Intermediate_3 Isocyanate Intermediate Step_3 Isocyanate Formation Triphosgene Triphosgene Final_Product N-(5-{[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl}-2-pyridinyl) -N'-(4-pyridin-4-ylphenyl)urea Step_4 Urea Formation Step_1->Intermediate_1 Step_2->Intermediate_2 Step_3->Intermediate_3 Step_4->Final_Product

Caption: Synthetic workflow for a Hedgehog pathway inhibitor using this compound.

References

Application Notes and Protocols for In Vitro Screening of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing drug-likeness.[2][3] Piperazine derivatives have shown significant therapeutic potential across various disease areas, acting as anticancer, antimicrobial, and antipsychotic agents.[2][4] This document provides detailed protocols for the in vitro screening of piperazine-based compound libraries to identify and characterize novel therapeutic leads. The primary focus is on assays to determine cytotoxic activity and to elucidate the underlying mechanisms of action, which are crucial early steps in the drug discovery pipeline.[5][6]

Key In Vitro Assays for Screening Piperazine-Based Compounds

A typical in vitro screening cascade for piperazine derivatives involves an initial high-throughput screening (HTS) to assess cytotoxicity, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis to understand how the compounds exert their effects.[6]

Application Note 1: High-Throughput Screening for Cytotoxic Activity

The initial step in evaluating a library of piperazine compounds is often a high-throughput screening (HTS) campaign to identify compounds that inhibit cancer cell growth.[1] A common and robust method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[6]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates for higher throughput.[1][6]

Materials:

  • Human cancer cell line (e.g., K562, MCF-7, HCT-116)[1][5]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Piperazine-based compound library dissolved in a suitable solvent (e.g., DMSO)[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm[5]

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight in a CO2 incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[6]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) value for each compound.[5][6]

Application Note 2: Mechanistic Studies - Apoptosis and Cell Cycle Analysis

Compounds that show significant cytotoxic activity in the primary screen should be further investigated to determine their mechanism of action. Assays to detect apoptosis and analyze the cell cycle are critical for this next step.[6]

Experimental Protocol: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[6]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge the cell suspension to pellet the cells.[6]

  • Washing: Wash the cells once with cold PBS.[6]

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[5]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[5]

Experimental Protocol: Cell Cycle Analysis by PI Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[6]

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • PI/RNase A staining solution

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours.[6]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[6]

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[6]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[6]

  • Analysis: Analyze the samples by flow cytometry to determine the distribution of cells in the different phases of the cell cycle.[6]

Data Presentation

Quantitative data from the screening assays should be summarized in a clear and structured format to allow for easy comparison of the activity of different piperazine-based compounds.

Table 1: Cytotoxicity of Piperazine Derivatives against Human Cancer Cell Lines

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
PZC-001K562485.2 ± 0.4
PZC-002K5624812.8 ± 1.1
PZC-003K562482.1 ± 0.2
PZC-001MCF-7488.9 ± 0.7
PZC-002MCF-74825.4 ± 2.3
PZC-003MCF-7484.5 ± 0.3
DoxorubicinK562480.1 ± 0.01
DoxorubicinMCF-7480.5 ± 0.04

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Workflows and Pathways

Diagrams illustrating the experimental workflow and relevant signaling pathways can aid in understanding the screening process and the potential mechanisms of action of the piperazine compounds.

G cluster_primary Primary Screening cluster_secondary Mechanistic Studies cluster_data Data Analysis A Piperazine Compound Library B Treat Cancer Cell Lines (e.g., K562, MCF-7) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Determine IC50/GI50 Values C->D H Identify Hit Compounds D->H E Apoptosis Assay (Annexin V/PI Staining) I Elucidate Mechanism of Action E->I F Cell Cycle Analysis (PI Staining) F->I G Western Blot Analysis (Target Protein Expression) G->I H->E H->F H->G

Caption: General experimental workflow for in vitro screening of piperazine-based compounds.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Piperazine Piperazine Compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) Piperazine->DeathReceptor BaxBcl2 Bax/Bcl-2 Regulation Piperazine->BaxBcl2 Modulates DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC BaxBcl2->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of piperazine-induced apoptosis.

References

Application Notes and Protocols for the Scale-Up Synthesis of Monosubstituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, valued for their ability to enhance physicochemical properties such as aqueous solubility and bioavailability.[1] Monosubstituted piperazines are particularly crucial as versatile building blocks in the synthesis of drugs for various therapeutic areas, including oncology, virology, and neurology.[1] However, the selective synthesis of these monosubstituted derivatives on a large scale presents a significant challenge: preventing the formation of the undesired 1,4-disubstituted byproduct.[1][2]

This document provides detailed application notes and scalable protocols for the synthesis of monosubstituted piperazine derivatives, focusing on strategies to ensure high selectivity and yield.

Core Principles for Achieving Mono-Selectivity

The primary challenge in synthesizing monosubstituted piperazines is the comparable reactivity of both nitrogen atoms. After the first substitution, the second nitrogen remains nucleophilic and can react further to form a disubstituted product. Several strategies can be employed to favor mono-substitution on a large scale:

  • Stoichiometry Control: Utilizing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule, thereby minimizing disubstitution.[2]

  • Use of Protecting Groups: A more controlled, albeit multi-step, approach involves the use of a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step to yield the final product.[1][2]

  • Protonation: The protonation of piperazine to form a monohydrochloride or monoacetate salt can be used as a simple in-situ protection method. The protonated nitrogen is less nucleophilic, thus directing the substitution to the free nitrogen.[3][4]

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperazine Using Excess Piperazine

This protocol describes a straightforward, one-pot method for the synthesis of mono-alkylated piperazines, which is particularly suitable for large-scale production due to its simplicity.

Reaction Scheme:

cluster_products Products Piperazine Piperazine (excess) MonoSubstituted Mono-substituted Piperazine Piperazine->MonoSubstituted AlkylHalide Alkyl Halide (R-X) AlkylHalide->MonoSubstituted Base Base (e.g., K₂CO₃) Salt Inorganic Salt Base->Salt Solvent Solvent (e.g., Acetonitrile) DiSubstituted Di-substituted Piperazine (minor) MonoSubstituted->DiSubstituted Further reaction

Caption: General workflow for mono-N-alkylation using excess piperazine.

Materials:

ReagentMolar Eq.
Piperazine10
Alkyl Halide (e.g., Benzyl Chloride)1
Potassium Carbonate (K₂CO₃)2
Acetonitrile (MeCN)-

Procedure:

  • To a suitable reaction vessel, add piperazine (10 eq.) and acetonitrile.

  • Add potassium carbonate (2 eq.) to the mixture.

  • Slowly add the alkyl halide (1 eq.) to the stirred suspension at room temperature. The slow addition helps to control the exotherm and minimize localized high concentrations of the alkyl halide.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture to remove the inorganic salts (potassium carbonate and potassium halide).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product, which contains the desired mono-substituted piperazine and excess unreacted piperazine, can be purified by one of the methods described in the purification section.

Data Presentation: Effect of Stoichiometry on Product Distribution

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace
Note: Yields are generalized and will vary based on specific substrates and reaction conditions.[2]
Protocol 2: Synthesis of a Monosubstituted Piperazine via a Mono-Boc-Protected Intermediate

This method offers excellent control over selectivity and is broadly applicable to various substitution reactions, including alkylations, reductive aminations, and acylations.[1]

cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization (e.g., Alkylation) cluster_2 Step 3: Deprotection A Piperazine C N-Boc-piperazine A->C B Boc₂O B->C D N-Boc-piperazine F N-Boc-N'-R-piperazine D->F E Electrophile (R-X) E->F G N-Boc-N'-R-piperazine I Mono-substituted Piperazine G->I H Acid (e.g., TFA, HCl) H->I

Caption: Workflow for synthesis using a mono-Boc-protected piperazine.

Step 1: Synthesis of N-Boc-piperazine

  • Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2 eq.) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O (1 eq.) in DCM to the cooled piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with water to remove excess piperazine and its salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.

Step 2: N-Alkylation of N-Boc-piperazine [1]

  • Materials: N-Boc-piperazine (1 eq.), Alkyl halide (1-1.2 eq.), Base (e.g., K₂CO₃, 1.5 eq.), Solvent (e.g., Acetonitrile).

  • Procedure:

    • Dissolve N-Boc-piperazine in the chosen solvent.

    • Add the base to the solution.

    • Add the alkyl halide and heat the mixture if necessary (e.g., 60-80 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the mixture, filter off the solids, and concentrate the filtrate.

    • Purify the residue by column chromatography or crystallization.

Step 3: Deprotection of the Boc Group [1]

  • Materials: N-Boc-N'-R-piperazine, Acid (e.g., Trifluoroacetic acid (TFA) or HCl in Dioxane), Solvent (e.g., DCM).

  • Procedure:

    • Dissolve the Boc-protected piperazine derivative in DCM.

    • Add an excess of the acid (e.g., 2-4 eq. of TFA or a 4M solution of HCl in dioxane).

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the corresponding salt.

Protocol 3: Synthesis of N-Arylpiperazines via Buchwald-Hartwig Amination

This protocol is a powerful method for forming the C-N bond between an aryl halide and piperazine, which is common in the synthesis of many active pharmaceutical ingredients.

Reaction Scheme:

cluster_products Products ArylHalide Aryl Halide (Ar-X) ArylPiperazine N-Arylpiperazine ArylHalide->ArylPiperazine Piperazine Piperazine Piperazine->ArylPiperazine PdCatalyst Pd Catalyst (e.g., Pd₂(dba)₃) PdCatalyst->ArylPiperazine Catalyzes Ligand Ligand (e.g., RuPhos) Ligand->ArylPiperazine Base Base (e.g., NaOtBu) Base->ArylPiperazine Solvent Solvent (e.g., Toluene)

Caption: Key components of the Buchwald-Hartwig amination for N-arylpiperazine synthesis.

Materials:

ReagentMolar Eq.
Aryl Halide1
Piperazine1.2 - 2.5
Palladium Precursor (e.g., Pd₂(dba)₃)0.01 - 0.05
Phosphine Ligand (e.g., RuPhos, BINAP)0.02 - 0.10
Base (e.g., NaOtBu, K₃PO₄)1.4 - 2.0
Anhydrous Toluene-

Procedure:

  • In an inert atmosphere (e.g., under nitrogen or argon), charge a dry reaction vessel with the palladium precursor, phosphine ligand, and base.

  • Add the aryl halide and piperazine.

  • Add anhydrous toluene and stir the mixture.

  • Heat the reaction to 80-110 °C and monitor its progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Troubleshooting Low Yields in Buchwald-Hartwig Amination [2][5]

IssuePotential CauseRecommended Optimization
Catalyst DeactivationIncompatible ligand/base combination.Screen different palladium precursors and phosphine ligands.
Suboptimal ConditionsIncorrect base, solvent, or temperature.Test weaker bases (K₃PO₄, Cs₂CO₃) if decomposition occurs. Screen solvents like dioxane or THF. Optimize temperature.
Incomplete ReactionInsufficient reaction time or low temperature.Monitor the reaction over a longer period. Gradually increase the temperature.

Large-Scale Purification Techniques

The basic nature and potential water solubility of piperazine derivatives can make purification challenging on a large scale.[2]

Acid-Base Extraction

This is a highly effective method for separating the basic piperazine product from non-basic impurities.[2][5]

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

  • Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The piperazine derivative will move to the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a base (e.g., NaOH, K₂CO₃) to a pH > 12.

  • Extract the free-based piperazine product back into an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the purified product.

Crystallization/Salt Formation

Purification can often be achieved by converting the piperazine derivative into a salt (e.g., dihydrochloride or diacetate), which is then recrystallized.[2]

Protocol: Purification of a Piperazine Derivative via Diacetate Salt Formation [2]

  • Dissolve the crude piperazine-containing mixture in acetone (concentration of approximately 0.5 to 20 weight percent piperazine) at 20-40°C.

  • While stirring, slowly add glacial acetic acid (at least a stoichiometric amount, up to 5 times).

  • The crystalline piperazine diacetate will precipitate.

  • Cool the mixture to 10-30°C to maximize precipitation.

  • Separate the precipitated salt by filtration.

  • Wash the collected salt with cold acetone to remove residual impurities.

  • The purified salt can be used directly or converted back to the free base.

Conclusion

The scale-up synthesis of monosubstituted piperazine derivatives requires careful consideration of the reaction strategy to maximize selectivity and yield. By controlling stoichiometry, employing protecting groups, or using in-situ protonation, the formation of undesired disubstituted byproducts can be effectively minimized. The protocols and purification techniques outlined in this document provide a robust foundation for researchers and drug development professionals to successfully synthesize these valuable chemical entities on a larger scale. The choice of method will ultimately depend on the specific substrate, cost considerations, and the required purity of the final compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,2-Dimethylpropanoyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-pivaloylpiperazine. The primary challenge in this synthesis is achieving selective mono-acylation while minimizing the formation of the di-acylated byproduct, 1,4-bis(2,2-dimethylpropanoyl)piperazine. This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in synthesizing this compound?

A1: The primary challenge is controlling the selectivity of the acylation reaction. Piperazine has two secondary amine groups with similar reactivity. This can lead to a mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted piperazine, complicating purification and reducing the yield of the target compound.

Q2: What are the common strategies to improve the yield of the mono-acylated product?

A2: There are three main strategies to favor mono-acylation:

  • Using a Large Excess of Piperazine: This statistically favors the reaction of pivaloyl chloride with an unreacted piperazine molecule over the already mono-acylated product.

  • In Situ Mono-Protonation of Piperazine: By adding one equivalent of a mild acid, one of the nitrogen atoms of piperazine is protonated and thus deactivated, directing the acylation to the free nitrogen.[1][2]

  • Using Mono-Protected Piperazine: Protecting one of the piperazine nitrogens, typically with a tert-butyloxycarbonyl (Boc) group, allows for selective acylation of the unprotected nitrogen. The protecting group is then removed in a subsequent step.[2]

Q3: How does the steric hindrance of the pivaloyl group affect the reaction?

A3: The bulky tert-butyl group on pivaloyl chloride can influence the reaction rate and selectivity. While it can slightly disfavor di-acylation due to steric hindrance around the second nitrogen after the first acylation, it can also slow down the initial reaction, potentially requiring more forcing conditions compared to less hindered acyl chlorides.

Q4: What are the typical side products in this synthesis?

A4: The most common side product is 1,4-bis(2,2-dimethylpropanoyl)piperazine. Other potential impurities can arise from the hydrolysis of pivaloyl chloride to pivalic acid, or from unreacted starting materials.

Q5: How can I purify the final product?

A5: Purification strategies depend on the reaction workup. Common methods include:

  • Acidic wash: To remove unreacted piperazine and the mono-acylated product from the di-acylated byproduct. The aqueous layer is then basified to recover the mono-acylated product.

  • Column chromatography: Effective for separating the mono- and di-acylated products, as well as other impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Crystallization: The product or its salt can be purified by recrystallization from a suitable solvent.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low yield of this compound - Incomplete reaction. - Formation of significant amounts of di-acylated byproduct. - Hydrolysis of pivaloyl chloride. - Product loss during workup and purification.- Monitor reaction progress: Use TLC or GC-MS to ensure the reaction has gone to completion. - Control stoichiometry: If not using a protection strategy, ensure a sufficient excess of piperazine is used. - Ensure anhydrous conditions: Use dry solvents and glassware to prevent hydrolysis of the acyl chloride. - Optimize workup: Minimize the number of extraction and transfer steps. Ensure the pH is appropriately adjusted during extractions.
High amount of 1,4-bis(2,2-dimethylpropanoyl)piperazine - Insufficient excess of piperazine. - Rapid addition of pivaloyl chloride. - High reaction temperature.- Increase piperazine excess: Use a molar ratio of piperazine to pivaloyl chloride of at least 5:1, or even 10:1. - Slow addition: Add the pivaloyl chloride solution dropwise to the piperazine solution, especially at the beginning of the reaction. - Lower the temperature: Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.
Presence of unreacted piperazine in the final product - Inefficient purification.- Perform an acidic wash: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The protonated piperazine and product will move to the aqueous layer. Basify the aqueous layer and extract the product. - Optimize chromatography: Use an appropriate solvent system for column chromatography to ensure good separation.
Reaction is very slow or does not proceed - Low reactivity of piperazine due to in-situ protonation. - Steric hindrance of pivaloyl chloride. - Low reaction temperature.- Increase temperature: If the reaction is too slow at low temperatures, gradually increase the temperature while monitoring for the formation of the di-acylated byproduct. - Use a catalyst: For less reactive systems, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts, though this may also increase di-acylation. - Consider an alternative activating agent: Instead of pivaloyl chloride, pivalic anhydride or activation of pivalic acid with a coupling agent (e.g., CDI) can be used.

Data Presentation: Comparison of Synthesis Strategies

Strategy Key Advantages Key Disadvantages Typical Molar Ratios (Piperazine:Pivaloyl Chloride) Reported Yield Range for Mono-acylation
Excess Piperazine - One-step reaction. - Cost-effective.- Requires removal of a large excess of piperazine. - Can still produce some di-acylated product.5:1 to 10:160-80%
In Situ Mono-Protonation - One-pot synthesis. - Good yields and selectivity.[1]- The nucleophilicity of the unprotonated nitrogen is reduced, potentially requiring longer reaction times or heating.[1]1:1 (Piperazine mono-salt:Pivaloyl Chloride)70-90%
Mono-Boc Protection - High selectivity, leading to a cleaner reaction.[2]- Multi-step process (protection and deprotection), increasing overall synthesis time and cost.[2]1:1 (1-Boc-piperazine:Pivaloyl Chloride)>90% (for the acylation step)

Experimental Protocols

Protocol 1: Synthesis using Excess Piperazine

This protocol relies on a large excess of piperazine to statistically favor mono-acylation.

Materials:

  • Piperazine (10 equivalents)

  • Pivaloyl chloride (1 equivalent)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (1.1 equivalents)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperazine (10 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the solution.

  • Slowly add a solution of pivaloyl chloride (1 eq.) in anhydrous DCM dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x volume of DCM). This will extract the unreacted piperazine and the desired product into the aqueous layer. The di-acylated byproduct will remain in the organic layer.

  • Combine the aqueous layers and cool to 0 °C.

  • Slowly add a saturated sodium bicarbonate solution until the pH is > 9.

  • Extract the product from the basified aqueous layer with DCM (3 x volume of DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or vacuum distillation.

Protocol 2: Synthesis via In Situ Mono-Protonation

This one-pot method uses an acid to protect one of the piperazine nitrogens in situ.[1][2]

Materials:

  • Piperazine (1 equivalent)

  • Piperazine dihydrochloride (1 equivalent)

  • Pivaloyl chloride (1 equivalent)

  • Methanol

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • In a round-bottom flask, prepare the piperazine mono-salt by dissolving piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol. Gentle heating may be required to achieve a clear solution.

  • Cool the solution to 0 °C.

  • Slowly add pivaloyl chloride (1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Remove the methanol under reduced pressure.

  • Partition the residue between DCM and water.

  • Wash the organic layer with water to remove any remaining salts.

  • Basify the aqueous layer with a sodium hydroxide solution and extract with DCM.

  • Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or vacuum distillation.

Protocol 3: Synthesis using Mono-Boc-Protected Piperazine

This is a two-step process involving the acylation of 1-Boc-piperazine followed by deprotection.[2]

Step 1: Synthesis of 1-Boc-4-(2,2-dimethylpropanoyl)piperazine

Materials:

  • 1-Boc-piperazine (1 equivalent)

  • Pivaloyl chloride (1.05 equivalents)

  • Triethylamine (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 1-Boc-piperazine (1 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.05 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is often pure enough for the next step, or it can be purified by column chromatography.

Step 2: Deprotection of the Boc Group

Materials:

  • 1-Boc-4-(2,2-dimethylpropanoyl)piperazine (from Step 1)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the crude 1-Boc-4-(2,2-dimethylpropanoyl)piperazine in DCM.

  • Cool the solution to 0 °C.

  • Slowly add an excess of TFA (e.g., 10 equivalents) or a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Strategies cluster_workup_purification Workup & Purification start Start: Piperazine & Pivaloyl Chloride strategy1 Strategy 1: Excess Piperazine start->strategy1 strategy2 Strategy 2: In Situ Mono-Protonation start->strategy2 strategy3 Strategy 3: Boc-Protection start->strategy3 acylation1 Direct Acylation strategy1->acylation1 acylation2 Selective Acylation strategy2->acylation2 acylation3 Boc-Piperazine Acylation strategy3->acylation3 workup Reaction Workup (Extraction/Washing) acylation1->workup acylation2->workup deprotection Boc Deprotection acylation3->deprotection purification Purification (Chromatography/Distillation) workup->purification final_product Final Product: This compound purification->final_product deprotection->workup

Caption: Overview of synthesis strategies for this compound.

troubleshooting_logic cluster_di_acylation High Di-acylation cluster_incomplete_reaction Incomplete Reaction start Low Yield or Impure Product cause1 Insufficient Piperazine Excess start->cause1 cause2 Rapid Acyl Chloride Addition start->cause2 cause3 High Temperature start->cause3 cause4 Steric Hindrance start->cause4 cause5 Low Temperature start->cause5 solution1 Increase Piperazine (5-10 eq.) cause1->solution1 solution2 Slow, Dropwise Addition cause2->solution2 solution3 Lower Reaction Temperature (0°C) cause3->solution3 solution4 Increase Temperature Gradually cause4->solution4 solution5 Add Catalyst (DMAP) or Use Activator (CDI) cause4->solution5 cause5->solution4

References

Minimizing di-substituted byproducts in piperazine acylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of di-substituted byproducts during the acylation of piperazine.

Troubleshooting Guide

Q: I am observing a high percentage of the di-acylated byproduct. How can I increase the selectivity for the mono-acylated product?

A: High levels of di-acylation are a common issue due to the two reactive secondary amine groups of the piperazine ring. Several strategies can be employed to favor mono-acylation:

  • Stoichiometric Control: Using a large excess of piperazine (e.g., 5-10 equivalents) statistically favors the reaction of the acylating agent with an unreacted piperazine molecule over the mono-acylated product. This is often a straightforward initial approach.

  • Slow Addition of Acylating Agent: Adding the acylating agent (e.g., acyl chloride, anhydride) slowly to the reaction mixture at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second acylation event.

  • Use of Protecting Groups: A highly effective and controlled method involves using a mono-protected piperazine derivative. The most common protecting group is tert-butyloxycarbonyl (Boc), which can be selectively removed later. Other groups like benzyloxycarbonyl (Cbz), fluorenylmethyloxycarbonyl (Fmoc), and trityl (Trt) offer orthogonal deprotection strategies suitable for complex syntheses.

  • In Situ Mono-Protonation: By reacting piperazine with one equivalent of acid, a piperazin-1-ium salt is formed in situ. The positive charge on one nitrogen atom deactivates it towards acylation, leaving the other nitrogen free to react. This is a simple and effective "protection" method that avoids additional synthesis steps.

  • Alternative Acylating/Activating Agents: Certain reagents can enhance selectivity. For example, using 1,1'-carbonyldiimidazole (CDI) to activate a carboxylic acid can lead to selective mono-acylation. Similarly, activating carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine has been shown to yield mono-acylated piperazines in good to excellent yields under mild conditions.

Q: Purification is challenging. How can I effectively separate the mono-acylated product from the di-acylated byproduct and unreacted piperazine?

A: The separation of these closely related compounds can be difficult. The following techniques can be employed:

  • Acid-Base Extraction: This method leverages the difference in basicity. The mono-acylated product is basic and can be extracted into an acidic aqueous layer. The di-acylated product is typically much less basic (or non-basic) and will remain in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the mono-acylated product.

  • Chromatography:

    • Standard Silica Gel Chromatography: This is often the default method, but co-elution can be an issue.

    • Amine-Deactivated Silica Gel: Using silica gel treated with a base (e.g., triethylamine) can improve peak shape and separation for basic compounds like mono-acylated piperazines.

    • Alumina: Alumina can be a good alternative stationary phase for purifying amines.

  • Crystallization/Precipitation: It may be possible to selectively crystallize the desired product or precipitate out byproducts. For instance, converting piperazine into its diacetate salt can be used for purification, as it readily precipitates from solvents like acetone.

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable strategy for selective mono-acylation of piperazine?

A: The most widely used and generally reliable method is to employ a mono-protected piperazine, such as N-Boc-piperazine. This multi-step approach first involves protecting one nitrogen, followed by acylation of the free nitrogen, and finally, deprotection to yield the mono-acylated product. While it involves more steps, it provides the highest degree of control and selectivity.

Q: What are the advantages and disadvantages of using a protecting group strategy?

A:

  • Advantages: The primary advantage is high selectivity, which often leads to a cleaner reaction and simplifies purification. Orthogonal protecting groups like Boc, Cbz, and Fmoc offer flexibility in complex multi-step syntheses.

  • Disadvantages: This approach adds two steps to the overall synthesis (protection and deprotection), which can decrease the overall yield and increase costs.

Q: Can I perform a direct mono-acylation without using a protecting group?

A: Yes, direct mono-acylation is possible and often preferred for larger-scale production to avoid extra steps. Key methods include using a large excess of piperazine or employing the in situ mono-protonation technique by forming a piperazine monohydrochloride or monoacetate. Careful control of reaction conditions such as temperature and rate of addition is critical for success.

Q: How does pH influence the selectivity of piperazine acylation?

A: pH plays a crucial role by controlling the protonation state of the piperazine nitrogens. In an acidic medium, one of the nitrogen atoms can be protonated to form a piperazin-1-ium cation. This protonated nitrogen is no longer nucleophilic, effectively protecting it from acylation and directing the reaction to the free nitrogen atom. Studies have also shown that the pH of the final solution can be a controlling parameter in the utility of piperazine derivatives.

Data Presentation

Table 1: Comparison of Common Mono-Protection Strategies for Piperazine

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Advantages
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)The established standard, stable to base and hydrogenolysis.
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Deprotection is mild and clean; orthogonal to acid-labile groups.
FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuMild Base (e.g., 20% Piperidine in DMF)Orthogonal to both acid- and hydrogenolysis-labile groups.
TritylTrtTrityl chlorideVery Mild Acid (e.g., dilute TFA)Easily removed under very mild acidic conditions.

Experimental Protocols

Protocol 1: Selective Mono-Acylation via In Situ Protonation

This protocol is adapted from methods utilizing a piperazine monohydrochloride salt to achieve selectivity.

  • Preparation of Piperazine Monohydrochloride: In a reaction vessel, combine piperazine (1.0 eq.) and piperazine dihydrochloride (1.0 eq.) in a suitable solvent like methanol. Heat the mixture until a clear solution is formed. This solution now contains the piperazine monohydrochloride salt.

  • Acylation: Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.0 eq.) dropwise to the stirred solution, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at a low temperature or room temperature while monitoring its progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 5 °C to precipitate any remaining piperazine dihydrochloride. Filter the solid.

  • Purification: Evaporate the solvent from the filtrate. The resulting crude product can then be purified by recrystallization (e.g., from isopropyl alcohol) or column chromatography.

Protocol 2: Mono-Acylation using N-Boc-Piperazine

This protocol describes the widely used protecting group strategy.

  • Synthesis of N-Boc-Piperazine: Dissolve piperazine (5.0 eq.) in a solvent such as dichloromethane (DCM). Cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Purify the N-Boc-piperazine by standard extraction and chromatography techniques.

  • N-Acylation: Dissolve the purified N-Boc-piperazine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in a dry aprotic solvent (e.g., DCM).

  • Cool the solution to 0 °C and add the acyl chloride or anhydride (1.2 eq.).

  • Stir the reaction at 0 °C or room temperature until completion.

  • Workup and Deprotection: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Dry, filter, and concentrate the combined organic layers. The crude N-Boc-N'-acyl-piperazine can be purified by column chromatography.

  • Remove the Boc group by treating the purified intermediate with a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the final mono-acylated product.

Visualizations

ReactionPathway cluster_reactants Reactants Piperazine Piperazine Mono_Product Mono-acylated Product Piperazine->Mono_Product + 1 eq. R-CO-X Acyl_X Acylating Agent (R-CO-X) Di_Product Di-acylated Byproduct Mono_Product->Di_Product + 1 eq. R-CO-X

Caption: Reaction pathway showing the formation of both desired mono-acylated and undesired di-acylated products.

DecisionWorkflow Start Start: Need to mono-acylate piperazine Check_Scale Large Scale Synthesis? Start->Check_Scale Protecting_Group Use Mono-Protecting Group (e.g., Boc, Cbz) Check_Scale->Protecting_Group No Direct_Method Consider Direct Method Check_Scale->Direct_Method Yes Check_Sensitivity Substrate Sensitive to Deprotection? Protecting_Group->Check_Sensitivity Stoichiometry Use Large Excess of Piperazine Direct_Method->Stoichiometry Protonation Use In Situ Mono-Protonation Direct_Method->Protonation Choose_Ortho_PG Choose Orthogonal Protecting Group (e.g., Cbz, Fmoc) Check_Sensitivity->Choose_Ortho_PG Yes End Proceed to Reaction Check_Sensitivity->End No Choose_Ortho_PG->End Stoichiometry->End Protonation->End

Caption: Decision workflow for selecting a suitable mono-acylation strategy.

ExperimentalWorkflow Start Piperazine Protection Step 1: Protection Start->Protection Mono_Protected Mono-Protected Piperazine Protection->Mono_Protected Acylation Step 2: Acylation Mono_Protected->Acylation Protected_Product Protected Acylated Product Acylation->Protected_Product Deprotection Step 3: Deprotection Protected_Product->Deprotection Final_Product Final Mono-Acylated Product Deprotection->Final_Product

Caption: General experimental workflow using a protecting group strategy for selective mono-acylation.

Troubleshooting low conversion in N-pivaloylpiperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-pivaloylpiperazine Reactions

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion in N-pivaloylpiperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the N-acylation of piperazine?

A1: Low yields often stem from undesired di-acylation, where the pivaloyl group is added to both nitrogen atoms of the piperazine ring.[1] This is especially problematic when piperazine is not used in excess or when reaction conditions are not carefully controlled. Another common issue is incomplete reaction due to poor reagent quality or suboptimal reaction conditions.

Q2: How can I prevent the formation of the 1,4-diacylated byproduct?

A2: To favor mono-acylation, you can use a large excess of piperazine. Another effective strategy is to use piperazine monohydrochloride or to perform the reaction in acetic acid.[2] This protonates one of the piperazine nitrogens, effectively protecting it from reacting and leaving the other nitrogen free for acylation.[2][3] The steric hindrance of the pivaloyl group itself also helps to minimize the formation of the di-substituted product.[4]

Q3: What role does the base play in this reaction?

A3: A base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between pivaloyl chloride and piperazine. If not neutralized, the HCl will protonate the free piperazine, rendering it non-nucleophilic and halting the reaction. Tertiary amines like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are commonly used.[5][6]

Q4: Is pivaloyl chloride sensitive to moisture?

A4: Yes, pivaloyl chloride, like most acyl chlorides, is highly sensitive to moisture. It will readily hydrolyze to pivalic acid, which will not participate in the desired acylation reaction. It is essential to use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[6]

Q5: Can I use a different acylating agent instead of pivaloyl chloride?

A5: Yes, other acylating agents can be used. For instance, reacting piperazine with a mixed anhydride, such as trimethylacetic arylcarboxylic anhydride, can be a convenient method for preparing mono-acylated piperazine derivatives with good yields.[4] This method avoids the use of highly reactive acyl chlorides.[4]

Troubleshooting Guide for Low Conversion

If you are experiencing low conversion or yield, systematically evaluate the following parameters.

Problem Area 1: Reagents and Stoichiometry
Potential Cause Troubleshooting Step Explanation
Pivaloyl Chloride Degradation Use freshly opened or distilled pivaloyl chloride. Handle under an inert atmosphere.Pivaloyl chloride is moisture-sensitive and can hydrolyze, reducing the amount of active acylating agent available.[6]
Piperazine Quality Use anhydrous piperazine. Dry it if necessary.Piperazine can be hygroscopic. Water in the reaction will consume the pivaloyl chloride.
Incorrect Stoichiometry To favor mono-substitution, use a significant excess of piperazine (e.g., 8 equivalents).[7]A large excess of piperazine statistically favors the reaction of pivaloyl chloride with an unreacted piperazine molecule over the second nitrogen of an already mono-acylated product.
Di-acylation Use a protecting group strategy. Reacting piperazine with one equivalent of an acid (like HCl or acetic acid) forms the piperazine-1-ium salt in situ, protecting one nitrogen.[2][3]Protonation of one nitrogen atom prevents it from acting as a nucleophile, ensuring that only mono-acylation occurs.[1]
Problem Area 2: Reaction Conditions
Potential Cause Troubleshooting Step Explanation
Suboptimal Temperature Cool the reaction mixture to 0 °C before and during the addition of pivaloyl chloride.[6]The reaction is exothermic. Low temperatures help to control the reaction rate, minimize side reactions, and prevent the degradation of reactants.[6]
Insufficient Base Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used for every equivalent of pivaloyl chloride.The base is required to scavenge the HCl byproduct. Without it, the reaction will stop as the piperazine starting material becomes protonated.[5]
Inappropriate Solvent Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[5]The solvent must be inert to the reactants and capable of dissolving them. Protic solvents (like alcohols or water) will react with pivaloyl chloride.
Poor Mixing Ensure vigorous stirring throughout the reaction, especially during the addition of pivaloyl chloride.Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing overall conversion.

Below is a troubleshooting workflow to diagnose potential issues leading to low conversion.

G start Low Conversion Observed reagent_check Check Reagent Quality & Stoichiometry start->reagent_check conditions_check Review Reaction Conditions reagent_check->conditions_check Yes purity Use Anhydrous Reagents? (Pivaloyl Chloride, Piperazine, Solvent) reagent_check->purity No stoichiometry Correct Stoichiometry? (Excess Piperazine for Mono-acylation) reagent_check:e->stoichiometry:w No workup_check Evaluate Workup & Purification conditions_check->workup_check Yes temp Correct Temperature? (0 °C for addition) conditions_check->temp No base Sufficient Base? (>1 eq. to scavenge HCl) conditions_check:s->base:w No extraction Product Lost During Extraction? workup_check->extraction Yes end_node Optimized Reaction workup_check->end_node No action_reagent Action: Use fresh/dry reagents. Handle under inert gas. purity->action_reagent action_stoich Action: Use large excess of piperazine or use piperazine monohydrochloride. stoichiometry->action_stoich action_temp Action: Maintain 0 °C during addition and allow to warm slowly. temp->action_temp action_base Action: Ensure >1 eq. of base (e.g., TEA) is used. base->action_base action_workup Action: Adjust pH during extraction. Consider alternative purification. extraction->action_workup action_reagent->end_node action_stoich->end_node action_temp->end_node action_base->end_node action_workup->end_node

Caption: Troubleshooting workflow for low conversion in N-pivaloylpiperazine reactions.

Key Experimental Protocol

This section provides a general protocol for the N-acylation of piperazine with pivaloyl chloride.

Objective: To synthesize N-pivaloylpiperazine (mono-acylated product).

Materials:

  • Piperazine (anhydrous)

  • Pivaloyl chloride (>98%)[6]

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous[6]

  • Saturated aqueous ammonium chloride (NH₄Cl)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, add piperazine (4-8 equivalents).

    • Dissolve the piperazine in anhydrous DCM under a nitrogen atmosphere.

    • Add triethylamine (1.05 equivalents relative to pivaloyl chloride).

    • Cool the resulting suspension to 0 °C in an ice-water bath and stir for 20 minutes.[6]

  • Addition of Pivaloyl Chloride:

    • Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the cooled, stirring suspension over 5-10 minutes.[6]

    • Ensure the internal temperature does not rise significantly during the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir for an additional 2-6 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride.[6]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product via column chromatography (silica gel) or distillation as required to yield pure N-pivaloylpiperazine.

The following diagram illustrates the general experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dissolve Piperazine & TEA in anhydrous DCM p2 Cool to 0 °C under N2 atmosphere p1->p2 r1 Add Pivaloyl Chloride dropwise at 0 °C p2->r1 r2 Warm to Room Temp & Stir for 2-6h r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Quench with aq. NH4Cl r3->w1 w2 Extract with DCM w1->w2 w3 Wash with NaHCO3 & Brine w2->w3 w4 Dry, Filter & Concentrate w3->w4 w5 Purify (Chromatography) w4->w5

Caption: General experimental workflow for the synthesis of N-pivaloylpiperazine.

References

Technical Support Center: Optimizing Selective Mono-acylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective mono-acylation of piperazine.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selective mono-acylation of piperazine so challenging?

A: The primary challenge arises from the symmetrical nature of piperazine, which contains two secondary amine groups of similar reactivity. Once the first acylation occurs, the remaining nitrogen can readily react with another molecule of the acylating agent, leading to the formation of a di-acylated byproduct.[1] The mono-acylated product can sometimes be even more nucleophilic than the starting piperazine, further promoting the second reaction.[1]

Q2: What are the primary strategies to promote mono-acylation over di-acylation?

A: There are three main strategies to enhance selectivity for mono-acylation:

  • Stoichiometry Control: Using a large excess of piperazine (3-10 equivalents) relative to the acylating agent statistically favors the reaction with an unreacted piperazine molecule.[1][2]

  • Protecting Group Strategy: This is a highly reliable but multi-step approach where one nitrogen is temporarily blocked with a protecting group, such as tert-butyloxycarbonyl (Boc).[3][4] Acylation is directed to the free nitrogen, followed by a deprotection step.[1]

  • In Situ Mono-Protonation: By reacting piperazine with one equivalent of an acid, a mono-salt is formed. The protonated nitrogen is deactivated, directing the acylation to the non-protonated nitrogen.[1][3]

Q3: What is the most reliable method for ensuring high mono-selectivity?

A: The use of a mono-protected piperazine, such as N-Boc-piperazine, is generally considered the most reliable method for achieving high selectivity and avoiding di-substituted byproducts.[4][5] While it involves additional protection and deprotection steps, it offers the most control over the reaction outcome.[3]

Q4: Can reaction conditions like temperature and addition rate influence selectivity?

A: Yes, reaction conditions are critical. Slowly adding the acylating agent (dropwise) at a low temperature (e.g., 0 °C) helps maintain a low concentration of the electrophile. This minimizes the chance of a newly formed mono-acylated piperazine molecule reacting again before the electrophile encounters an unreacted piperazine.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the selective mono-acylation of piperazine.

Problem 1: Poor Selectivity - Significant amount of di-acylated byproduct is formed.
  • Primary Cause: The two reactive nitrogens in piperazine have similar nucleophilicity, leading to a second acylation reaction.

  • Solutions & Mitigation Strategies:

    Caption: Troubleshooting workflow for low mono-acylation yield.

    Data Presentation: Comparison of Mono-acylation Strategies

    Strategy Piperazine:Acylating Agent Ratio Typical Mono-Product Yield Pros Cons
    Excess Piperazine 5:1 to 10:1 High (70-80%)[1] One-step, cost-effective.[1] Difficult removal of excess piperazine.[1]
    Protecting Group (Boc) 1:1 (using N-Boc-piperazine) Excellent (>95%)[6] High selectivity, clean reaction.[4] Multi-step process (protection/deprotection), higher cost.[3]

    | In Situ Mono-Protonation | 1:1 | Good | One-pot, avoids protecting groups.[3] | Reduced nucleophilicity may require longer reaction times or activation.[1] |

Problem 2: Product is lost in the aqueous layer during workup.
  • Primary Cause: The mono-acylated piperazine product is protonated, forming a salt that is highly soluble in water.[7]

  • Solution: Before extraction with an organic solvent, the aqueous layer must be basified to deprotonate the product's remaining secondary amine. Adjust the pH to approximately 9.5-12 with a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[4] This converts the product to its free base form, which will be more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

Problem 3: Reaction is slow or does not go to completion.
  • Primary Cause: This can be due to several factors:

    • Low reactivity of the acylating agent (e.g., a sterically hindered carboxylic acid).

    • Poor solubility of reagents in the chosen solvent.[4]

    • Reduced nucleophilicity of piperazine if using the mono-protonation strategy.[1]

  • Solutions:

    • Activate the Carboxylic Acid: If using a carboxylic acid directly, use an activating agent like 1,1'-Carbonyldiimidazole (CDI) or 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to form a more reactive intermediate in situ.[8][9]

    • Solvent Choice: Switch to a more polar aprotic solvent like DMF to improve the solubility of reagents.[4]

    • Temperature: While low temperature favors selectivity, some reactions may require heating to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS while gradually increasing the temperature.[4]

Experimental Protocols

Protocol 1: Mono-acylation using Excess Piperazine

This protocol is advantageous for its simplicity and cost-effectiveness.

  • Setup: In a round-bottom flask, dissolve piperazine (5.0 to 10.0 equivalents) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of the acyl chloride (1.0 equivalent) in the same solvent dropwise over 1-2 hours with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Filter the mixture to remove any piperazine dihydrochloride salt that has precipitated.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue using an acidic wash to remove the excess piperazine, followed by extraction or column chromatography.

Protocol 2: Protecting Group Strategy for Mono-acylation

This multi-step workflow provides the highest selectivity.

Protecting_Group_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection p1 Dissolve Piperazine (2 eq) in DCM p2 Add Boc₂O (1 eq) slowly at 0 °C p1->p2 p3 Stir 20-24h at RT p2->p3 p4 Purify N-Boc-piperazine p3->p4 a1 Dissolve N-Boc-piperazine (1 eq) & Base (1.1 eq) in DCM p4->a1 a2 Add Acyl Chloride (1 eq) dropwise at 0 °C a1->a2 a3 Stir until completion a2->a3 a4 Aqueous Workup & Purify a3->a4 d1 Dissolve N-Acyl-N'-Boc-piperazine in DCM a4->d1 d2 Add excess TFA at 0 °C d1->d2 d3 Stir 1-2h at RT d2->d3 d4 Evaporate & Purify Product d3->d4

Caption: Workflow for mono-acylation via the protecting group strategy.

Step 1: Synthesis of N-Boc-piperazine [1]

  • Dissolve piperazine (2.0 eq) in DCM and cool the solution to 0 °C.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM over 2-3 hours.

  • Allow the mixture to warm to room temperature and stir for 20-24 hours.

  • Evaporate the solvent and purify the resulting 1-Boc-piperazine via column chromatography or extraction. Typical yields are around 83%.[1]

Step 2: Acylation of N-Boc-piperazine [1]

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Add the desired acyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.

Step 3: Deprotection of the Boc Group [1]

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Cool the solution to 0 °C and add an excess of trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until deprotection is complete.

  • Remove the solvent and TFA under reduced pressure and purify the final mono-acylated piperazine salt.

References

Technical Support Center: Purification Challenges of Polar Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar piperazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar piperazine derivatives?

The main difficulties arise from their inherent polarity, which can lead to several issues during purification. These include poor retention in standard reversed-phase chromatography, significant peak tailing in HPLC, and problems with crystallization due to high solubility in polar solvents. The presence of multiple hydrogen bond donors and acceptors in these molecules contributes to strong interactions with polar stationary phases and solvents.

Q2: My polar piperazine derivative shows poor retention and elutes in the void volume during reversed-phase HPLC. How can I improve its retention?

Poor retention on traditional C18 columns is a frequent problem with highly polar compounds. Here are several strategies to enhance retention:

  • Switch to a More Suitable Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for very polar compounds. HILIC utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase rich in a less polar organic solvent, which promotes the retention of polar analytes.

    • Mixed-Mode Chromatography (MMC): This approach uses stationary phases with multiple interaction capabilities (e.g., reversed-phase and ion-exchange), providing enhanced retention and selectivity for polar and ionizable compounds.

  • Modify Your Reversed-Phase Method:

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes in highly aqueous mobile phases.

    • Adjust Mobile Phase Composition: Increase the aqueous component of your mobile phase. Some modern reversed-phase columns are stable in 100% aqueous conditions.

    • Employ Ion-Pairing Reagents: For ionizable piperazine derivatives, adding an ion-pairing reagent to the mobile phase can significantly increase retention. However, be mindful of their compatibility with your detection method, especially mass spectrometry.

Q3: I'm observing significant peak tailing for my basic piperazine derivative during silica gel chromatography. What causes this and how can I fix it?

Peak tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel. This is due to strong secondary interactions between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups on the silica surface. To mitigate this, consider the following:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the active sites on the silica gel. Common choices include:

    • Triethylamine (TEA): Start with 0.1-1% (v/v) in your mobile phase.

    • Ammonium Hydroxide: A small amount of a concentrated solution (e.g., 1-2% of a 7N solution in methanol) can be very effective for strongly basic compounds.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): This can be a good alternative to silica for the purification of basic compounds.

    • Amine-Functionalized Silica: These columns have a less acidic surface and can significantly improve peak shape for basic analytes.

  • Deactivate the Silica Gel: Before loading your sample, you can flush the column with a solvent mixture containing a small amount of a basic modifier to neutralize the acidic sites.

Q4: My polar piperazine derivative is an oil and difficult to handle. How can I solidify it for easier purification and handling?

Converting the oily free base into a solid salt is a highly effective and common strategy. This not only facilitates handling but can also improve its chromatographic behavior and stability. The most common method is to form the hydrochloride (HCl) salt.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the oily free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • While stirring, add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper).

  • The hydrochloride salt will often precipitate out of the solution. If precipitation is slow, scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath can induce crystallization.

  • Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent.

  • The crude salt can then be further purified by recrystallization.[1]

Q5: Crystallization of my polar piperazine derivative is proving difficult due to its high solubility in many solvents. What can I do?

High solubility in polar solvents is a common hurdle for the crystallization of these compounds. Here are some techniques to try:

  • Use a Binary Solvent System (Anti-solvent Crystallization): This is often the most successful approach. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" anti-solvent (in which it is poorly soluble but is miscible with the good solvent) until the solution becomes slightly turbid. Reheat the solution until it becomes clear again, and then allow it to cool slowly. Common solvent/anti-solvent pairs include ethanol/water, methanol/diethyl ether, and acetone/hexanes.

  • Slow Evaporation: If your compound is not volatile, dissolve it in a suitable solvent and allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote the growth of high-quality crystals.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger sealed container that has a small amount of a volatile anti-solvent at the bottom. The vapor from the anti-solvent will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.

Troubleshooting Guides

Guide 1: Low Recovery After Purification

Low recovery of the target compound is a frequent issue. The following diagram outlines a troubleshooting workflow to identify and address the potential causes.

Low_Recovery_Troubleshooting start Low Recovery Observed check_method Which purification method was used? start->check_method chromatography Chromatography (Flash/HPLC) check_method->chromatography Chromatography extraction Liquid-Liquid Extraction check_method->extraction Extraction crystallization Crystallization/Recrystallization check_method->crystallization Crystallization check_binding Irreversible binding to stationary phase? chromatography->check_binding add_modifier Solution: Add modifier (e.g., TEA, NH4OH) or change stationary phase (e.g., Alumina, HILIC) check_binding->add_modifier Yes check_stability Compound degradation on column? check_binding->check_stability No deactivate_silica Solution: Deactivate silica gel or use a less acidic stationary phase. check_stability->deactivate_silica Yes coelution Co-elution with impurities? check_stability->coelution No optimize_gradient Solution: Optimize elution gradient or change solvent system/stationary phase. coelution->optimize_gradient Yes check_ph Incorrect pH of aqueous phase? extraction->check_ph adjust_ph Solution: Adjust pH to ensure the compound is in its desired form (ionized or free base) for the intended phase. check_ph->adjust_ph Yes check_emulsion Emulsion formation? check_ph->check_emulsion No break_emulsion Solution: Add brine or filter through celite to break the emulsion. check_emulsion->break_emulsion Yes check_solubility High solubility in cold solvent? crystallization->check_solubility cool_further Solution: Cool the solution in an ice bath or freezer to maximize precipitation. check_solubility->cool_further Yes check_filtration Product passing through filter? check_solubility->check_filtration No use_finer_filter Solution: Use a finer porosity filter paper or a membrane filter. check_filtration->use_finer_filter Yes

Troubleshooting workflow for low product recovery.
Guide 2: Decision Tree for Selecting a Purification Method

Choosing the right purification strategy from the outset can save significant time and resources. This decision tree guides you through the selection process based on the properties of your polar piperazine derivative.

Purification_Decision_Tree start Start: Crude Polar Piperazine Derivative is_ionizable Is the compound ionizable? start->is_ionizable ionizable_yes Yes is_ionizable->ionizable_yes Yes ionizable_no No / Neutral is_ionizable->ionizable_no No solubility_check Soluble in organic solvents? ionizable_yes->solubility_check salt_formation Consider Salt Formation & Recrystallization solubility_check->salt_formation Yes, good solubility mmc Mixed-Mode Chromatography (RP/Ion-Exchange) solubility_check->mmc Poor organic solubility polarity_check How polar is the compound? ionizable_no->polarity_check highly_polar Highly Polar (No retention on RP-C18) polarity_check->highly_polar moderately_polar Moderately Polar (Some retention on RP-C18) polarity_check->moderately_polar hilic HILIC is the preferred method highly_polar->hilic sfc SFC is a strong alternative highly_polar->sfc modified_rp Modified Reversed-Phase HPLC (Polar-endcapped column, high aqueous mobile phase) moderately_polar->modified_rp normal_phase Normal Phase Chromatography (with basic modifiers) moderately_polar->normal_phase

References

Technical Support Center: Overcoming Poor Solubility of Piperazine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with piperazine-based starting materials during experiments.

Frequently Asked Questions (FAQs)

Q1: My piperazine derivative exhibits poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps to improve its solubility?

A1: Poor aqueous solubility is a frequent issue with piperazine-containing compounds, often due to the lipophilic nature of the overall molecule. The initial and most direct approaches to enhance solubility are:

  • pH Adjustment: The piperazine moiety is basic. Lowering the pH of the aqueous solution can ionize the piperazine nitrogens, often leading to a significant increase in solubility.

  • Use of Co-solvents: Employing water-miscible organic solvents can increase the solubility of hydrophobic compounds. Common choices include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is critical to use the lowest effective concentration (typically <1% for cellular assays) and run appropriate vehicle controls, as co-solvents can impact biological systems.

  • Salt Formation: Converting the basic piperazine free base into a salt by reacting it with an acid is a highly effective method to enhance aqueous solubility.[1] Common pharmaceutically acceptable acids include hydrochloric acid, methanesulfonic acid, and sulfuric acid.[1]

Q2: I've tried adjusting the pH and using co-solvents, but my compound still precipitates during my assay. What's the next step?

A2: If initial methods are insufficient, more advanced formulation strategies should be considered. A primary and robust next step is salt formation . A systematic salt screening study is recommended to identify a counterion that provides the optimal balance of solubility and stability. If salt formation is unsuccessful or does not provide the desired solubility, other advanced techniques include:

  • Co-crystallization: This technique involves forming a multi-component crystal lattice with a suitable co-former, which can improve the solubility and bioavailability of the piperazine derivative.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Nanosuspension: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area available for dissolution.

Q3: My piperazine starting material is poorly soluble in the organic solvent for my reaction. What can I do?

A3: Solubility in organic solvents is crucial for synthesis and purification. If you encounter poor solubility:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities. The "like dissolves like" principle is a good starting point. See the data tables below for qualitative and quantitative solubility of common piperazine derivatives.

  • Heating: For many compounds, solubility increases with temperature.[2] Gently heating the mixture can help dissolve the starting material. Always check the compound's stability at elevated temperatures.

  • Solvent Mixtures: Using a mixture of solvents can often provide better solubility than a single solvent. For example, a small amount of a polar solvent like DMSO or DMF in a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be effective.

  • Sonication: Applying ultrasonic energy can help to break down solid aggregates and enhance dissolution.

Q4: How do I choose the best method to improve the solubility of my specific piperazine derivative?

A4: The choice of method depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay, in vivo study, organic reaction), and the desired concentration. The following decision-making workflow can guide your choice.

G start Poorly Soluble Piperazine Compound app What is the intended application? start->app aqueous Aqueous System (e.g., Bioassay) app->aqueous Aqueous organic Organic Reaction app->organic Organic ph_adjust Adjust pH (lower pH) aqueous->ph_adjust solvent_screen Solvent Screening organic->solvent_screen cosolvent Use Co-solvent (e.g., DMSO) ph_adjust->cosolvent No success Sufficient Solubility Achieved ph_adjust->success Yes salt_form Salt Formation cosolvent->salt_form No cosolvent->success Yes advanced Advanced Formulation (Co-crystal, Nanosuspension) salt_form->advanced No salt_form->success Yes advanced->success Yes fail Insoluble advanced->fail No heating Heating / Sonication solvent_screen->heating No solvent_screen->success Yes solvent_mix Use Solvent Mixture heating->solvent_mix No heating->success Yes solvent_mix->success Yes solvent_mix->fail No

Caption: Decision workflow for selecting a solubility enhancement method.

Troubleshooting Guides

Issue 1: Compound Precipitates Upon Dilution of DMSO Stock into Aqueous Buffer

This is a common problem when a compound has low kinetic solubility.

Probable Cause Solution Expected Outcome
High Supersaturation Decrease the final concentration of the compound in the assay.The compound remains in solution at a lower concentration.
Rapid Solvent Shift Perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.The gradual change in solvent polarity prevents the compound from "crashing out" of solution.
Low Kinetic Solubility Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting).Improved mixing can help to keep the compound in solution for a longer period.
Issue 2: Inconsistent Results in Biological Assays

Inconsistent results are often a symptom of a compound precipitating out of solution at the tested concentrations.

G cluster_0 Troubleshooting Workflow start Inconsistent Assay Results solubility_check Suspect Poor Solubility / Precipitation start->solubility_check determine_ks Determine Kinetic Solubility in Assay Medium solubility_check->determine_ks precipitation_obs Precipitation Observed? determine_ks->precipitation_obs lower_conc Lower Compound Concentration precipitation_obs->lower_conc Yes retest Retest in Assay precipitation_obs->retest No solubilize Implement Solubilization Strategy (pH, Co-solvent, Salt) lower_conc->solubilize solubilize->retest consistent_results Consistent Results retest->consistent_results

Caption: Troubleshooting workflow for inconsistent assay results.

Data Presentation: Solubility of Piperazine Starting Materials

Table 1: Qualitative Solubility of Piperazine Derivatives in Common Organic Solvents
CompoundMethanolEthanolDichloromethane (DCM)ChloroformAcetoneEthyl AcetateHexaneWater
Piperazine Soluble[2]Soluble[2]-Very Soluble[3]---Freely Soluble[3][4]
1-Boc-piperazine Soluble[5][6][7]Soluble[1][5]Soluble[1]Slightly Soluble[8]-Soluble[6][7]-Soluble[5][6][7]
N-Benzylpiperazine Soluble--Sparingly SolubleVery Soluble-Very Slightly SolubleInsoluble
1-(2-Methoxyphenyl)piperazine Soluble--Fairly Soluble----
1-(3-Methoxyphenyl)piperazine Soluble--Very Slightly Soluble----

Data for N-Benzylpiperazine, 1-(2-Methoxyphenyl)piperazine, and 1-(3-Methoxyphenyl)piperazine adapted from SWGDRUG monographs.

Table 2: Quantitative and Semi-Quantitative Solubility Data
CompoundSolventSolubilityTemperature (°C)
1-Acetylpiperazine Methanol1 g / 10 mLNot Specified
1-Acetylpiperazine Water210 g / L20
Piperazine 95% Ethanol1 g / 2 mLNot Specified

Data for 1-Acetylpiperazine from ChemicalBook. Data for Piperazine from The Merck Index as cited by PubChem.[3]

Table 3: Solubility Enhancement via Piperazine Salt Formation with NSAIDs
DrugSolubility Increase Factor (vs. free drug in pure water)
Ibuprofen-piperazine salt > 10-fold
Indomethacin-piperazine salt > 10-fold
Sulindac-piperazine salt > 10-fold
Phenylbutazone-piperazine salt > 10-fold
Ketoprofen-piperazine salt > 10-fold
Flurbiprofen-piperazine salt > 10-fold

Data adapted from a study on NSAIDs with piperazine.[9][10]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Materials:

  • Piperazine derivative (solid)

  • Selected solvent (e.g., organic solvent, phosphate-buffered saline, pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Report the solubility in units such as mg/mL or µM.

G cluster_0 Shake-Flask Solubility Protocol start Add Excess Solid to Solvent shake Seal and Shake (24-48h at constant T) start->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify by HPLC filter->quantify report Report Solubility (mg/mL or µM) quantify->report

Caption: Experimental workflow for the shake-flask solubility protocol.

Protocol 2: General Procedure for Salt Screening

This protocol outlines a method for screening different acidic counterions to find a salt with improved solubility.

Materials:

  • Piperazine derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, maleic acid)

  • A variety of solvents (e.g., isopropanol, ethanol, acetone, water)

Procedure:

  • Solution Method:

    • Dissolve the piperazine free base in a suitable solvent.

    • Add a stoichiometric amount (e.g., 1.0-1.2 equivalents) of the selected acid.

    • Allow the solution to stir at a controlled temperature.

    • If a precipitate forms, isolate the solid by filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Slurry Method (for poorly soluble free base):

    • Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble.

    • Stir the slurry for an extended period (24-72 hours) to allow for equilibration and salt formation.

    • Isolate the resulting solid phase by filtration.

  • Characterization:

    • Analyze the isolated solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline salt form.

  • Solubility Testing:

    • Determine the aqueous solubility of the confirmed salts using Protocol 1 to identify the most promising candidates.

References

Technical Support Center: Managing Thermal Stability in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address thermal stability challenges encountered during the synthesis of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with piperazine derivative synthesis?

A1: The primary thermal hazards stem from the exothermic nature of many common reactions and the potential for thermal decomposition of reactants, intermediates, or products. Key concerns include:

  • Exothermic Reactions: Neutralization of the basic piperazine ring with acids, N-alkylation, and N-arylation (e.g., Buchwald-Hartwig amination) can all release significant heat.[1][2][3]

  • Runaway Reactions: If the heat generated by an exothermic reaction exceeds the rate of heat removal, the reaction can accelerate uncontrollably, leading to a rapid increase in temperature and pressure. This can result in equipment failure, explosions, and the release of toxic materials.[4][5]

  • Product/Reagent Decomposition: At elevated temperatures, piperazine derivatives or reagents can decompose. This not only reduces yield and purity but can also generate gas, leading to pressure buildup in a closed system.[6][7] For example, when heated to decomposition, piperazine itself emits highly toxic fumes of nitrogen oxides.

Q2: My reaction is turning dark and showing unexpected byproducts at higher temperatures. What is happening?

A2: Darkening of the reaction mixture and the formation of impurities at elevated temperatures are classic signs of thermal decomposition.[1] High temperatures can provide the activation energy for unwanted side reactions or break down your target molecule. It is crucial to determine the thermal stability of your starting materials and product to define a safe operating temperature window.

Q3: How can I assess the thermal stability of my piperazine derivative?

A3: The most common techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][8][9]

  • TGA measures the change in mass of a sample as a function of temperature, identifying the onset temperature of decomposition where significant weight loss occurs.[6]

  • DSC measures the heat flow into or out of a sample as it is heated, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) events like melting, crystallization, or decomposition.[9][10]

Q4: What is a thermal runaway reaction and how can I prevent it?

A4: A thermal runaway is an uncontrolled, accelerating exothermic reaction where the rate of heat generation surpasses the rate of heat removal.[4][11] This leads to a dangerous surge in temperature and pressure.[4] Prevention strategies include:

  • Ensure Adequate Cooling: The reactor's cooling system must be able to handle the maximum heat output of the reaction.[4]

  • Controlled Reagent Addition (Semi-Batch Operation): For highly exothermic reactions, adding one reagent slowly (dosing) to the other allows for better temperature control, as the reaction rate is limited by the addition rate.[8][12]

  • Use of a Diluent: Performing the reaction in a suitable solvent can help absorb and dissipate the heat generated.[13]

  • Process Monitoring: Closely monitor the reaction temperature and pressure. Automated systems can trigger alarms or emergency cooling if safe limits are exceeded.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Action Citation
Sudden Temperature Spike During Reagent Addition Highly exothermic reaction (e.g., neutralization, certain alkylations).1. Immediately slow down or stop the reagent addition. 2. Ensure the cooling system is functioning at maximum capacity. 3. For future experiments, dilute the reagents or add the reactive agent more slowly (dropwise).[1][12]
Reaction Pressure Increases Uncontrollably 1. Gas evolution from decomposition of a reactant or product. 2. Boiling of the solvent due to an uncontrolled exotherm. 3. A runaway reaction is in progress.1. Immediate Action: Follow established laboratory emergency procedures. This may include activating emergency cooling, stopping all feeds, and evacuating the area. 2. Investigation: Use TGA/DSC to determine the decomposition temperature of all components. Ensure the reaction temperature stays well below this limit. 3. Prevention: Ensure the reactor is properly vented for reactions known to produce gas. Use a lower boiling point solvent if overheating is the issue.[4][5][14]
Low Yield and Impurity Formation When Scaling Up Inefficient heat removal. The surface-area-to-volume ratio decreases on scale-up, making cooling less efficient. A reaction that was stable in the lab may overheat at a larger scale.1. Re-evaluate the thermal hazards using calorimetry before scaling up. 2. Implement more robust temperature control measures (e.g., more efficient reactor cooling, slower addition rates). 3. Consider a continuous flow reactor, which offers superior heat transfer and safety for highly exothermic processes.[12][15]
Reaction Stalls or is Incomplete Reaction temperature is too low.1. Gradually increase the temperature in small increments (e.g., 10 °C) while monitoring for any signs of exotherm or decomposition. 2. Ensure the chosen solvent can dissolve all reactants at the desired temperature.[1][16]

Quantitative Thermal Stability Data

The following tables summarize key thermal properties for piperazine and provide illustrative data for representative derivatives. Onset temperatures can vary based on experimental conditions (e.g., heating rate, atmosphere).

Table 1: Thermal Properties of Unsubstituted Piperazine

ParameterValueMethodCitation
Melting Point106 °C-[17]
Boiling Point146 °C-[17]
Flash Point81 °C-[17]
Auto-ignition Temperature340 °C-[17]
Enthalpy of Fusion (ΔHfus)22.1 kJ/molDSC[18]
Enthalpy of Sublimation (ΔHsub)73.1 kJ/mol-[18]

Table 2: Illustrative TGA Decomposition Data for Piperazine Derivatives

Compound ClassExample StructureInitial Decomposition Temp. (Tonset)Key ObservationsCitation
N-Aryl Piperazine DerivativeBenzimidazole-Piperazine Hybrid~250-260 °CDecomposes in a single stage in an inert atmosphere.[6]
N-Acyl Piperazine DerivativeN-Acetylpiperazine> 200 °C (Generally stable)N-acylation can influence conformational stability.[19]
Piperazine SaltPiperazine HCl Salt MonohydrateDehydration: ~110 °CDecomposition: >290 °CShows initial weight loss due to water, followed by decomposition at a higher temperature.[20]
Fused Heterocyclic PiperazineTriazinylacetohydrazide derivative> 238 °CDemonstrates high thermal resistance.[21]

Visualizations

Logical Workflow: Troubleshooting Thermal Events

This diagram outlines a decision-making process for an operator observing an unexpected temperature increase during a piperazine synthesis reaction.

Thermal_Troubleshooting_Workflow start Unexpected Temperature Rise Detected check_cooling Is Cooling System Active and at Max Capacity? start->check_cooling check_addition Is a Reagent Being Added? check_cooling->check_addition Yes fix_cooling Troubleshoot Cooling System check_cooling->fix_cooling No stop_addition IMMEDIATELY STOP REAGENT ADDITION check_addition->stop_addition Yes monitor_temp Monitor Temperature check_addition->monitor_temp No stop_addition->monitor_temp temp_stabilizes Does Temperature Stabilize? monitor_temp->temp_stabilizes investigate_decomposition Potential Decomposition. Analyze sample by TGA/DSC. monitor_temp->investigate_decomposition No (Stable but high) emergency_protocol INITIATE EMERGENCY SHUTDOWN PROTOCOL (e.g., Quench, Evacuate) temp_stabilizes->emergency_protocol No, Continues to Rise resume_slowly Resume Addition at a Slower Rate. Consider Dilution. temp_stabilizes->resume_slowly Yes investigate_runaway Potential Runaway Reaction. Investigate kinetics and heat of reaction. emergency_protocol->investigate_runaway

Caption: Troubleshooting workflow for unexpected thermal events.
Signaling Pathway: BCR-ABL Inhibition by a Piperazine Derivative

Many advanced piperazine derivatives function as kinase inhibitors in cancer therapy. Imatinib, a foundational drug for chronic myeloid leukemia (CML), contains a key piperazine moiety and targets the BCR-ABL tyrosine kinase, inhibiting downstream signaling that leads to cell proliferation.

BCR_ABL_Pathway cluster_cell Cancer Cell cluster_pathway Downstream Signaling BCR_ABL BCR-ABL (Active Kinase) RAS RAS BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imatinib Imatinib (Piperazine Derivative) Imatinib->BCR_ABL Inhibits ATP Binding

Caption: Inhibition of the BCR-ABL pathway by a piperazine-containing drug.

Experimental Protocols

Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for a piperazine derivative.

Materials:

  • Piperazine derivative sample (1-5 mg)

  • TGA instrument with a high-precision balance

  • Inert crucible (e.g., alumina or platinum)

  • Inert purge gas (e.g., Nitrogen, Argon)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's guidelines.

  • Sample Preparation: Ensure the sample is dry and representative of the bulk material. Weigh 1-5 mg of the sample accurately into a clean, tared TGA crucible.[13]

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Set the inert gas flow rate (typically 20-50 mL/min) to purge the furnace and prevent oxidative decomposition.

    • Program the temperature profile. A typical method is a linear ramp from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400-600 °C) at a heating rate of 10 °C/min.[6]

  • Data Acquisition: Begin the temperature program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the sample weight (%) versus temperature to generate the TGA thermogram.

    • The onset temperature of decomposition is determined as the temperature at which significant weight loss begins. This is often calculated by the instrument software using the intersection of the baseline tangent and the tangent of the decomposition curve.[20]

Protocol 2: Characterization of Thermal Events by Differential Scanning Calorimetry (DSC)

Objective: To identify melting points, phase transitions, and exothermic decomposition events of a piperazine derivative.

Materials:

  • Piperazine derivative sample (2-10 mg)

  • DSC instrument

  • Hermetically sealed DSC pans (e.g., aluminum), especially for volatile samples.

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference standards (e.g., indium).[11]

  • Sample Preparation: Weigh 2-10 mg of the sample into a DSC pan. Place the lid on the pan and crimp it to seal. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the inert gas flow rate (typically 20-50 mL/min).[11]

    • Program the temperature profile. A common method is to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a desired final temperature.[9] A heat-cool-heat cycle can be used to study the sample's thermal history.[11]

  • Data Acquisition: Start the program and record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature.

    • Endothermic peaks (pointing down or up depending on instrument convention) indicate heat absorption, corresponding to events like melting or boiling. The peak onset provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (e.g., heat of fusion).[11]

    • Exothermic peaks indicate heat release, corresponding to events like crystallization or decomposition. A sharp exotherm following a melt can be a strong indicator of thermal instability.[20]

References

Technical Support Center: Addressing Inconsistent Results in Biological Assays of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate inconsistencies in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inconsistent results when working with piperazine compounds?

Inconsistent results with piperazine-containing molecules often stem from a few key areas:

  • Poor Aqueous Solubility: Many piperazine derivatives have limited solubility in aqueous assay buffers, leading to precipitation and an effective concentration that is much lower and more variable than intended.[1][2]

  • Compound Aggregation: At higher concentrations, these compounds can form aggregates. These aggregates can non-specifically inhibit enzymes, sequester proteins, or interfere with light-based readouts, leading to artifacts and unusual dose-response curves.[3][4]

  • Assay Interference: The chemical structure of piperazine compounds can directly interfere with assay components. This includes intrinsic fluorescence or absorbance at detection wavelengths, and reactivity with assay reagents.[3][5][6]

  • Compound Instability: Piperazine compounds may degrade under specific experimental conditions (e.g., pH, temperature, presence of certain enzymes), resulting in a loss of potency over time and variability between experiments.[7]

  • Off-Target Effects: Piperazine scaffolds are known to interact with multiple biological targets, such as G-protein coupled receptors (GPCRs) and the hERG channel.[8] This can produce unexpected biological responses that confound the interpretation of results for the intended target.

Q2: My dose-response curve for a piperazine compound looks unusual (e.g., very steep, biphasic). What could be the cause?

An atypical dose-response curve is often a red flag for an assay artifact.[3] Potential causes include:

  • Compound Aggregation: This is a frequent cause of steep or biphasic curves. At a critical concentration, the compound self-assembles into aggregates that can exhibit non-specific activity, leading to a sharp change in the response.[3]

  • Cytotoxicity: In cell-based assays, if the compound becomes cytotoxic at higher concentrations, you may see the response curve plateau or drop off.[9][10] It is crucial to assess cell viability concurrently.

  • Solubility Limits: If the compound precipitates at higher concentrations, the effective concentration will not increase linearly with the nominal concentration, which can flatten the top of the curve.[1]

  • Mechanism Complexity: A biphasic curve could indicate a complex mechanism of action, such as activity at multiple targets with different affinities.

Q3: How can I determine if my piperazine compound is interfering with my fluorescence-based assay?

Direct interference with fluorescence readouts is a common issue. To test for this:

  • Prepare a serial dilution of your piperazine compound in the assay buffer, without any of the biological components (e.g., enzymes, cells).

  • Dispense these dilutions into the wells of your assay plate.

  • Read the plate using the same excitation and emission wavelengths as your main experiment.

  • A concentration-dependent increase in signal suggests that the compound has intrinsic fluorescence, which could be producing a false-positive result.[3]

Q4: I suspect my compound is unstable in the assay buffer. How can I confirm this?

Compound instability can lead to a loss of activity over time and poor reproducibility.[7] To assess stability:

  • Incubate your compound in the complete assay buffer for a duration that reflects your experiment's timeline (e.g., 0, 1, 2, 4, and 24 hours).

  • At each time point, take an aliquot and analyze it by HPLC to quantify the amount of the parent compound remaining. A decrease in the peak area of the parent compound over time indicates degradation.

  • Alternatively, you can assess the functional consequences of instability by pre-incubating the compound in the assay buffer for varying amounts of time before adding it to the biological components of the assay. A decrease in activity with longer pre-incubation times suggests instability.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

Poor aqueous solubility is a primary source of inconsistent results for piperazine derivatives.[1]

Troubleshooting Workflow for Solubility Issues

cluster_0 Troubleshooting Solubility A Observation: Inconsistent results, visible precipitate, or poor dose-response. B Step 1: Determine Kinetic Solubility in Assay Buffer A->B C Step 2: Initial Mitigation Strategies B->C D pH Adjustment (if assay permits) C->D Simple E Co-solvent Optimization (e.g., DMSO <0.5%) C->E Simple F Step 3: Advanced Formulation C->F If needed I Step 4: Re-evaluate in Assay D->I E->I G Salt Formation (e.g., HCl, mesylate) F->G Chemical H Use of Excipients (e.g., cyclodextrins) F->H Formulation G->I H->I

Caption: Workflow for addressing poor compound solubility.

Recommended Actions:
  • Determine Kinetic Solubility: First, assess the kinetic solubility of your compound directly in your assay buffer to identify the concentration at which it begins to precipitate.[1]

  • Adjust pH: If your assay is tolerant to pH changes, adjusting the pH towards a more acidic range can increase the ionization and solubility of the basic piperazine moiety.[1]

  • Optimize Co-solvents: While stock solutions are often prepared in 100% DMSO, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final DMSO concentration.[1][9]

  • Consider Salt Forms: Converting the piperazine free base to a salt (e.g., hydrochloride, mesylate) is a highly effective method to improve aqueous solubility. A salt screening study may be necessary to find the optimal counterion.[1]

Issue 2: Compound Aggregation and Promiscuous Inhibition

Piperazine compounds can form aggregates that lead to non-specific inhibition, a common source of false positives in high-throughput screening.[3][4]

Diagram of Aggregation-Based Assay Interference

cluster_1 Mechanism of Promiscuous Inhibition by Aggregation A Piperazine Monomers (Low Concentration) B Compound Aggregates (High Concentration) A->B Concentration Increase D Enzyme Adsorption to Aggregate Surface B->D C Target Enzyme (Active) C->D E Denatured/Inhibited Enzyme D->E

Caption: Aggregation leading to non-specific enzyme inhibition.

Recommended Actions:
  • Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is likely mediated by aggregation.

  • Atypical Dose-Response: Be skeptical of very steep dose-response curves, as they are characteristic of aggregation-based activity.[3]

  • Centrifugation: Before performing the assay, centrifuge a high-concentration sample of the compound in the assay buffer. If the activity is found in the pellet rather than the supernatant, aggregation is likely occurring.

  • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates at different compound concentrations in your assay buffer.

Issue 3: Cytotoxicity in Cell-Based Assays

It's critical to distinguish between a compound's specific intended effect and general cytotoxicity, which can confound results.[9][11]

Data on Piperazine Derivative Cytotoxicity

The following table summarizes reported cytotoxic activities of various piperazine derivatives. Note that activity is highly dependent on the specific cell line and compound structure.

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Quinolinequinones (QQ1)ACHN (renal cancer)MTT1.55[12]
Phenylpiperazines (BS230)MCF7 (breast cancer)MTT~20-50[13]
Naphthalimide-Arylsulfonyl4T1 (breast cancer)MTT< 0.7 (for SA5)[14]
Pyranopyridines (DO11-49)A549 (lung cancer)Not specified2.0[15]
Recommended Actions:
  • Run a Cytotoxicity Assay in Parallel: Always run a standard cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary functional assay.[10][12][16]

  • Dose and Time Optimization: Reduce the compound concentration or shorten the incubation time to find a window where the desired biological effect is observed with minimal toxicity.[9]

  • Vehicle Controls: Always include a vehicle control (e.g., DMSO) at the highest concentration used for your compound to ensure the observed effects are not due to the solvent.[9]

  • Microscopy: Visually inspect cells under a microscope after treatment. Changes in morphology, detachment from the plate, or reduced cell numbers are clear indicators of cytotoxicity.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.[10][12][14]

Objective: To determine the concentration at which a piperazine compound reduces the viability of a cell population by 50% (IC50).

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Piperazine compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear, flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[8][10]

  • Compound Treatment: Prepare serial dilutions of the piperazine compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control and a no-treatment control.[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gentle shaking may be required.[9]

  • Readout: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Profiling Assay (Radiometric)

This protocol is used to assess the selectivity of a piperazine compound by measuring its inhibitory activity against a panel of kinases.[8]

Objective: To determine the IC50 of a piperazine derivative against a panel of protein kinases.

Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific kinase substrate. A reduction in the amount of incorporated radioactivity indicates kinase inhibition.

Materials:

  • Purified kinases

  • Specific kinase substrates

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • Piperazine compound stock solution (in DMSO)

  • Phosphocellulose filter plates

  • Phosphoric acid (for washing)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the piperazine derivative in DMSO.[8]

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control). Allow a brief pre-incubation (10-15 minutes) at room temperature.[8]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for each kinase.[8]

  • Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stopping the Reaction: Stop the reaction by spotting the mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.[8]

  • Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[8]

  • Detection: Dry the plates, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Visualizing Key Concepts

General Troubleshooting Workflow for Inconsistent Results

cluster_2 General Troubleshooting Logic Start Observation: Inconsistent Assay Results Check1 Is the dose-response curve atypical? Start->Check1 Path1 Investigate Aggregation & Promiscuous Inhibition Check1->Path1 Yes Check2 Is there high variability between replicates? Check1->Check2 No End Identify Root Cause & Implement Mitigation Strategy Path1->End Path2 Assess Compound Solubility & Stability Check2->Path2 Yes Check3 Is this a cell-based assay? Check2->Check3 No Path2->End Path3 Evaluate Cytotoxicity & Off-Target Effects Check3->Path3 Yes Check4 Is this a fluorescence or absorbance assay? Check3->Check4 No Path3->End Path4 Test for Direct Assay Interference Check4->Path4 Yes Check4->End No Path4->End

Caption: A logical workflow for troubleshooting inconsistent assay results.[3]

References

Improving the pharmacokinetic properties of piperazine-based drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetic properties of piperazine-based drug candidates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Metabolic Stability

Question: My piperazine-containing compound shows high clearance in human liver microsomes. What are the likely metabolic pathways, and how can I improve its stability?

Answer:

Rapid clearance of piperazine-containing compounds is often attributed to metabolism by cytochrome P450 (CYP) enzymes.[1] The primary metabolic routes include:

  • N-dealkylation: Cleavage of the N-substituent from one of the piperazine nitrogens.

  • Hydroxylation: Addition of a hydroxyl group to the piperazine ring or its substituents.[1]

  • Ring Opening: Scission of the piperazine ring.[2]

Troubleshooting Strategies:

  • Introduce Steric Hindrance: Flanking the nitrogen atoms with bulky groups can shield them from metabolic enzymes.

  • Modify N-Substituents: The nature of the N-alkyl group can significantly influence metabolic stability. For example, replacing a methyl group with a cyclopentyl group can alter the interaction with metabolic enzymes.[3]

  • Bioisosteric Replacement: Consider replacing the piperazine ring with a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that can produce broadly similar biological properties while altering the metabolic profile.[4] This strategy is often employed to address metabolic instability.[4]

Issue 2: Low Aqueous Solubility

Question: My piperazine-based drug candidate has poor aqueous solubility, limiting its formulation and oral absorption. What strategies can I employ to enhance its solubility?

Answer:

While the parent piperazine scaffold is highly water-soluble, substitutions on the ring can significantly decrease aqueous solubility.[5] Here are several approaches to address this issue:

  • Salt Formation: The basic nitrogen atoms of the piperazine ring can be protonated to form salts with pharmaceutically acceptable acids, which are often more soluble than the free base.

  • Incorporate Polar Groups: Introducing polar functional groups, such as hydroxyl or amide moieties, elsewhere in the molecule can improve overall polarity and aqueous solubility.[6]

  • Formulation Strategies: For preclinical studies, various formulation tactics can be employed to enhance the solubility of poorly soluble compounds:

    • pH Modification: For basic compounds like many piperazine derivatives, adjusting the pH of the formulation vehicle to be more acidic can increase solubility.[7]

    • Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[7]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[8][9]

    • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, which can lead to enhanced dissolution rate and bioavailability.[10][11]

Issue 3: Low Oral Bioavailability

Question: Despite good in vitro potency, my piperazine compound exhibits low oral bioavailability in animal models. What are the potential reasons, and how can I improve it?

Answer:

Low oral bioavailability can stem from a combination of poor solubility, low permeability, and extensive first-pass metabolism. The piperazine moiety itself is known to improve water solubility and bioavailability in many cases.[12] However, issues can still arise.

Troubleshooting Steps:

  • Assess Permeability: Use in vitro models like the Caco-2 permeability assay to determine if the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen.

  • Investigate First-Pass Metabolism: In addition to liver microsomes, assess metabolic stability in intestinal microsomes (S9 fraction) to understand the contribution of gut wall metabolism.

  • Structural Modification:

    • N-Substitution: Strategic modification of the N-substituents on the piperazine ring can impact permeability and metabolic stability.[13]

    • Bioisosteres: Replacing the piperazine ring with a suitable bioisostere can sometimes improve permeability and reduce susceptibility to first-pass metabolism.[14][15][16]

  • Pro-drug Approach: A pro-drug strategy can be employed to mask or modify the part of the molecule responsible for poor absorption, with the active drug being released after absorption.[10]

Data Presentation

Table 1: Impact of N-Substitution on Permeability and Metabolic Stability of CXCR4 Antagonists

CompoundN-Propyl Piperazine SubstitutionCXCR4 Potency (IC50, nM)PAMPA Permeability (Pc, nm/s)Human Liver Microsome Stability (% remaining after 60 min)
16 Unsubstituted N'10< 1080
43 N'-Methyl9536060
44 N'-Ethyl35> 50050

Data adapted from a study on CXCR4 antagonists, illustrating how N-substitution on the piperazine ring can modulate permeability and metabolic stability.[13]

Table 2: Effect of Formulation on Oral Bioavailability of Piperine

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Fold Increase in Bioavailability
Coarse Suspension15046001.00
Nanosuspension550221903.65

This table demonstrates the significant improvement in oral bioavailability of piperine when formulated as a nanosuspension compared to a coarse suspension.[11]

Experimental Protocols

1. In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, add the potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

2. Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Assay Preparation:

    • Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Measure the transepithelial electrical resistance (TEER) of each monolayer to ensure integrity.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the test compound (at a defined concentration) to the apical (A) side of the monolayer.

    • At specified time intervals, take samples from the basolateral (B) side.

    • Replace the volume removed with fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side. This is done to assess active efflux.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

Visualizations

metabolic_pathways Piperazine_Compound Piperazine-Containing Drug Candidate N_Dealkylation N-Dealkylation Piperazine_Compound->N_Dealkylation CYP450 Hydroxylation Hydroxylation Piperazine_Compound->Hydroxylation CYP450 Ring_Opening Ring Opening Piperazine_Compound->Ring_Opening CYP450 Metabolites Metabolites (Increased Polarity, Excreted) N_Dealkylation->Metabolites Hydroxylation->Metabolites Ring_Opening->Metabolites experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_optimization Optimization Cycle Solubility Aqueous Solubility Assay Decision Data Analysis & Decision Making Solubility->Decision Metabolic_Stability Liver Microsome Stability Assay Metabolic_Stability->Decision Permeability Caco-2 Permeability Assay Permeability->Decision PK_Study Pharmacokinetic Study (e.g., in Rodents) PK_Study->Decision Feedback Decision->PK_Study Candidate Selection SAR Structural Modification (SAR) Decision->SAR Optimization Required SAR->Solubility SAR->Metabolic_Stability SAR->Permeability troubleshooting_logic Start Low Oral Bioavailability Check_Solubility Is Aqueous Solubility Low? Start->Check_Solubility Improve_Solubility Implement Solubility Enhancement Strategies Check_Solubility->Improve_Solubility Yes Check_Permeability Is Caco-2 Efflux Ratio > 2? Check_Solubility->Check_Permeability No Improve_Solubility->Check_Permeability Address_Efflux Modify Structure to Reduce P-gp Efflux Check_Permeability->Address_Efflux Yes Check_Metabolism Is Metabolic Stability Low? Check_Permeability->Check_Metabolism No Address_Efflux->Check_Metabolism Improve_Stability Improve Metabolic Stability (e.g., Bioisosteres) Check_Metabolism->Improve_Stability Yes End Optimized Candidate Check_Metabolism->End No Improve_Stability->End

References

Validation & Comparative

A Comparative Analysis of 1-(2,2-Dimethylpropanoyl)piperazine and Other N-Acyl Piperazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 1-(2,2-Dimethylpropanoyl)piperazine with other N-acyl piperazine derivatives, focusing on their physicochemical properties, synthesis, and biological activities. This guide provides a data-driven analysis to inform research and development in medicinal chemistry.

Physicochemical Properties: A Comparative Overview

The nature of the acyl group significantly influences the physicochemical properties of N-acyl piperazines, which in turn affects their solubility, membrane permeability, and metabolic stability. This compound is characterized by a bulky tert-butyl group, which imparts distinct steric and lipophilic properties compared to the smaller acetyl or the aromatic benzoyl moieties.

PropertyThis compoundN-AcetylpiperazineN-Benzoylpiperazine
Molecular Formula C₉H₁₈N₂OC₆H₁₂N₂OC₁₁H₁₄N₂O
Molecular Weight 170.25 g/mol 128.17 g/mol [1]190.22 g/mol
Melting Point 55-56 °C31-34 °C74-77 °C
Boiling Point 285.4±33.0 °C (Predicted)127 °C[2]180-185 °C (at 12 mmHg)
Density 0.976±0.06 g/cm³ (Predicted)1.065 g/cm³1.116 g/cm³
pKa 8.58±0.10 (Predicted)8.50±0.10 (Predicted)[2]7.35±0.10 (Predicted)

Synthesis of N-Acyl Piperazines: Experimental Protocols

The synthesis of N-acyl piperazines is typically achieved through the acylation of piperazine with a suitable acylating agent, such as an acyl chloride or an acid anhydride. The primary challenge lies in achieving mono-acylation, as the presence of two secondary amine groups in piperazine can lead to the formation of a di-acylated byproduct.

General Experimental Protocol for N-Acylation of Piperazine

Objective: To synthesize a mono-N-acyl piperazine derivative.

Materials:

  • Piperazine

  • Acyl chloride (e.g., pivaloyl chloride, acetyl chloride, benzoyl chloride)

  • A suitable base (e.g., triethylamine, sodium hydroxide)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Distilled water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve piperazine (2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add the base (1.1 equivalents) to the solution.

  • Slowly add the acyl chloride (1 equivalent) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers and wash sequentially with distilled water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-N-acyl piperazine.

Note: The use of an excess of piperazine helps to favor mono-acylation. Alternatively, one of the piperazine nitrogens can be protected with a group like Boc (tert-butyloxycarbonyl) to ensure mono-acylation, followed by a deprotection step.

Diagram of a general experimental workflow for the synthesis and purification of N-acyl piperazines.

G General Workflow for N-Acyl Piperazine Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve Piperazine in Solvent add_base Add Base start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acyl Chloride cool->add_acyl react React at Room Temp. add_acyl->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure N-Acyl Piperazine chromatography->product

Caption: A flowchart illustrating the key steps in the synthesis and purification of N-acyl piperazines.

Biological Activity: A Comparative Perspective

While specific biological data for this compound is scarce in publicly available literature, the broader class of N-acyl piperazines exhibits a wide range of pharmacological activities. These activities are heavily dependent on the nature of the acyl group and any additional substitutions on the piperazine ring.

Compound/ClassBiological ActivityQuantitative Data (Example)Reference
N-Acetylpiperazine Derivatives Cytotoxic against cancer cell linesIC₅₀ values ranging from 15 µM to 73 µM on various cancer cell lines.[3]
N-Benzoylpiperazine Derivatives Serotonin and dopamine receptor ligands, potential antidepressant and anxiolytic effects.Ki value of 0.78 nM for 5-HT1A receptor for a derivative.[4][5]
Quinoxaline-piperazine derivatives Antimicrobial against Mycobacterium tuberculosisMIC values ranging from 0.78 to 6.25 µg/mL.[6]
Piperazine-linked β-carbolines Potent cytotoxic activities against various tumor cell lines.-[7]
N-alkyl and N-aryl Piperazine Derivatives Significant activity against various bacterial strains.-[8][9]

It is plausible that the bulky and lipophilic nature of the pivaloyl group in this compound could influence its interaction with biological targets, potentially leading to different selectivity or potency profiles compared to less sterically hindered analogs. Further experimental investigation is required to elucidate its specific biological activities.

Signaling Pathways and Mechanisms of Action

Many N-acyl piperazine derivatives exert their biological effects by modulating specific signaling pathways. For instance, some piperazine-containing compounds have been identified as inhibitors of the PI3K/Akt pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; Akt [label="Akt"]; Downstream [label="Downstream Targets\n(e.g., mTOR, GSK3β)"]; Proliferation [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Piperazine Derivative\n(e.g., Akt Inhibitor)", shape="box", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> Receptor [label="Binds"]; Receptor -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> Akt [label="Activates"]; Akt -> Downstream [label="Phosphorylates"]; Downstream -> Proliferation [label="Promotes"]; Downstream -> Apoptosis [label="Inhibits", arrowhead="tee"]; Inhibitor -> Akt [label="Inhibits", color="#EA4335", arrowhead="tee"]; }

References

A Comparative Efficacy Analysis of Piperazine Derivatives and Standard Pharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the efficacy of various piperazine derivatives against standard drugs across several key therapeutic areas: antipsychotics, antidepressants, antihistamines, and anticancer agents. The data presented is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical data.

The piperazine ring is a versatile scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] This has led to its incorporation into a wide array of approved drugs. This document summarizes quantitative efficacy data, details the experimental methodologies used to obtain this data, and provides visual representations of relevant biological pathways and workflows to contextualize the findings.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of piperazine derivatives compared to standard drugs. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), both of which are measures of a drug's potency. Lower values indicate higher potency.

Antipsychotic Activity

Piperazine derivatives are common in atypical antipsychotics, often targeting dopamine D2 and serotonin 5-HT2A receptors.[2] The following table compares the receptor binding affinities (Ki) of a novel piperazine derivative with standard antipsychotic drugs.

CompoundDopamine D2 Receptor Ki (nM)Serotonin 5-HT1A Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)
Piperazine Derivative 14 14.86.80.22
Piperazine Derivative 16 18.310.56.6
Risperidone (Standard) 9.7180-
Clozapine (Standard) 128.7141.611.6
Haloperidol (Standard) ---

Data sourced from a single study to ensure comparability.

Antidepressant Activity

Many antidepressants, particularly those targeting the serotonin transporter (SERT), incorporate a piperazine moiety.[1] The table below shows the efficacy of a novel aralkyl piperazine derivative in comparison to its activity at serotonin receptors.

CompoundSERT IC50 (nM)5-HT1A Receptor Ki (nM)5-HT7 Receptor Ki (nM)
Piperazine Derivative 19a 14123.2

This data highlights the multi-target activity of some piperazine derivatives in the context of depression treatment.[3]

Antihistamine Activity

Piperazine derivatives are the basis for many first and second-generation antihistamines that act as H1 receptor antagonists.

CompoundHistamine H1 Receptor Ki (nM)
Meclizine (Piperazine) 2.0
Cetirizine (Piperazine) 2.5 - 10
Hydroxyzine (Piperazine) 0.6 - 2.0
Cyclizine (Piperazine) 11
Loratadine (Standard) -

Comparative clinical studies have shown that while both cetirizine and loratadine are effective in treating allergic rhinitis, cetirizine may offer greater relief for some symptoms.[4][5]

Anticancer Activity

The piperazine scaffold is a feature in a growing number of anticancer agents.[6] The table below presents the cytotoxic activity (IC50) of various piperazine derivatives against several human cancer cell lines, with standard chemotherapeutic agents provided for context.

CompoundCancer Cell LineIC50 (µM)
Piperazine Derivative 29 HCT-116 (Colon)3.0
Piperazine Derivative 29 Colo-205 (Colon)1.0
Piperazine Derivative 17 MDA-MB-231 (Breast)2.3
Doxorubicin (Standard) MCF7 (Breast)0.1 - 2.5
Paclitaxel (Standard) MCF-7 (Breast)0.0025 - 0.0075
Cisplatin (Standard) A549 (Lung)7.49

Note: IC50 values for standard drugs are provided as a general reference and may not be directly comparable due to variations in experimental conditions across different studies.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of piperazine derivatives and standard drugs.

Receptor Binding Assays (Dopamine D2, Serotonin 5-HT, and Histamine H1)

This protocol outlines a general method for determining the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation:

    • Cells expressing the target receptor (e.g., HEK293 cells) are cultured and harvested.

    • The cells are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is resuspended, and the protein concentration is determined.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains the cell membrane preparation, a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound (piperazine derivative or standard drug).

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist) are included.

    • The plates are incubated to allow binding to reach equilibrium.

  • Detection and Data Analysis:

    • The contents of the wells are filtered to separate the bound and free radioligand.

    • The radioactivity of the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a dose-response curve.

    • The IC50 value is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells.

  • Cell Culture:

    • Cells endogenously or recombinantly expressing the human serotonin transporter (hSERT), such as JAR or HEK293 cells, are cultured in 96-well plates.

  • Uptake Inhibition Assay:

    • The cell culture medium is removed, and the cells are washed with a buffer.

    • The cells are pre-incubated with various concentrations of the test compound or a standard SERT inhibitor (e.g., Fluoxetine).

    • Radiolabeled serotonin ([3H]5-HT) is added to initiate the uptake.

    • The incubation is stopped after a defined period by rapidly washing the cells with ice-cold buffer.

  • Detection and Data Analysis:

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The specific uptake is calculated by subtracting non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

    • An IC50 value is determined from a dose-response curve of percent inhibition versus test compound concentration.

In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)

These assays are used to determine the concentration of an anticancer agent that inhibits cell growth by 50% (IC50).

  • Cell Seeding:

    • Human cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the piperazine derivative or standard anticancer drug (e.g., Doxorubicin).

    • The plates are incubated for a specified period, typically 48 to 72 hours.

  • Cell Viability Measurement:

    • For MTT assay: Thiazolyl blue tetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondria reduce the MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

    • For SRB assay: The cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B (SRB), a dye that binds to cellular proteins. After washing away the unbound dye, the bound dye is solubilized, and the absorbance is measured.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell growth inhibition for each drug concentration compared to untreated control cells.

    • The IC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by piperazine derivatives and a typical experimental workflow.

G cluster_1 Intracellular Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Allergic Reaction) Ca_Release->Cell_Response PKC->Cell_Response

Histamine H1 Receptor Signaling Pathway

SERT_Mechanism cluster_0 Extracellular Space (Synaptic Cleft) cluster_1 Cell Membrane cluster_2 Intracellular Space (Presynaptic Neuron) Na_out Na⁺ SERT_out SERT (Outward-facing) Na_out->SERT_out 1. Binds Serotonin_out Serotonin Serotonin_out->SERT_out 2. Binds Cl_out Cl⁻ Cl_out->SERT_out 3. Binds SERT_in SERT (Inward-facing) SERT_out->SERT_in 4. Conformational Change SERT_in->SERT_out 9. Reverts Conformation Na_in Na⁺ SERT_in->Na_in 5. Releases Serotonin_in Serotonin SERT_in->Serotonin_in 6. Releases Cl_in Cl⁻ SERT_in->Cl_in 7. Releases K_in K⁺ K_in->SERT_in 8. Binds Experimental_Workflow start Start: Cell Culture step1 Seed cells in 96-well plates start->step1 step2 Treat cells with piperazine derivatives & standard drugs step1->step2 step3 Incubate for a defined period (e.g., 48h) step2->step3 step4 Perform viability assay (e.g., MTT or SRB) step3->step4 step5 Measure absorbance with microplate reader step4->step5 step6 Data Analysis: Calculate % inhibition step5->step6 end Determine IC50 values step6->end

References

Comparative In Silico Docking Analysis of Piperazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of various piperazine analogs against several key therapeutic targets. The data presented is collated from multiple research studies, offering insights into the potential of the piperazine scaffold in the development of novel therapeutics. This document summarizes quantitative binding data, details the experimental protocols for the cited studies, and visualizes key workflows and molecular interactions.

Performance Comparison of Piperazine Analogs

The versatility of the piperazine scaffold allows for its application across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition. The following tables summarize the in silico docking performance of different piperazine analogs from various studies.

Antimicrobial Activity

Piperazine derivatives have been extensively investigated for their potential as antimicrobial agents, often targeting essential bacterial enzymes like DNA gyrase.[1] In silico docking studies are crucial in predicting the binding interactions of these compounds with their targets.[2][3]

Compound ClassTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference StandardReference Standard Score (kcal/mol)
Ciprofloxacin-Chalcone HybridsS. aureus DNA gyrase-Stronger binding than CiprofloxacinCiprofloxacin-
1,4-di(hetero)aryl piperazinesE. coli DNA gyrase A (1KZN)High consensus scoresASP73, THR165, GLY77--
Benzothiazole-piperazine derivativesS. aureus DNA gyrase subunit B----
Anticancer Activity

The piperazine moiety is a common feature in many anticancer agents.[4] Docking studies have been instrumental in elucidating their mechanism of action, often involving the inhibition of enzymes like topoisomerase II or Poly(ADP-ribose) polymerase-1 (PARP-1).[5][6]

Compound ClassTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference StandardReference Standard Score (kcal/mol)
Phenylpiperazine derivatives of 1,2-benzothiazineDNA-Topo II complexNegative energy scoring function-DoxorubicinComparable cytotoxicity[5][7]
Piperazine-substituted dihydroxy-naphthoquinonePARP-1-6.52 to -7.41Gly863, Asp766, Tyr907Olaparib-
Piperazine-linked 1,8-naphthalimide-arylsulfonylCAIX (5FL4)-7.39 to -8.61-SLC-0111-8.39
Urease Inhibition

Piperazine derivatives have also been explored as inhibitors of urease, an enzyme implicated in infections caused by Helicobacter pylori.[8]

Compound SeriesTarget EnzymeIC50 Range (µM)Key Structural Features for ActivityReference StandardStandard IC50 (µM)
Piperazine derivatives (1-15)Urease1.1 ± 0.01 to 33.40 ± 1.50Substitution on the phenyl ringThiourea21.30 ± 1.10[8]

Experimental Protocols

The methodologies outlined below are representative of the in silico docking studies cited in this guide. While specific parameters may vary between studies, the general workflow remains consistent.

General In Silico Docking Workflow
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges.[9] This step is often performed using tools like the Protein Preparation Wizard in the Schrödinger Suite or AutoDockTools.[9][10]

  • Ligand Preparation: The 2D or 3D structures of the piperazine analogs are drawn using chemical drawing software or obtained from databases. Ligand preparation involves generating different ionization states and tautomers at a physiological pH, and minimizing their energy.[11] The Schrödinger Suite's LigPrep tool is commonly used for this purpose.[12]

  • Grid Generation: A docking grid is defined around the active site of the target protein. This grid specifies the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand.

  • Molecular Docking: The prepared ligands are then docked into the defined grid of the target protein using software such as AutoDock, Glide (Schrödinger), or MOE (Molecular Operating Environment).[1][11] These programs employ various algorithms to explore the conformational space of the ligand within the active site and score the resulting poses based on their predicted binding affinity.

  • Pose Analysis and Scoring: The docking results are analyzed to identify the most likely binding poses. The poses are typically ranked based on a scoring function that estimates the free energy of binding. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the basis of binding.

Visualizations

The following diagrams illustrate the typical workflow of an in silico docking study and a conceptual representation of a drug-receptor interaction.

G General In Silico Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation PDB->PDB_Prep Ligand Ligand Structure Preparation Docking Molecular Docking Ligand->Docking Grid Grid Generation PDB_Prep->Grid Grid->Docking Analysis Pose Analysis & Scoring Docking->Analysis Results Binding Affinity & Interaction Analysis Analysis->Results

Caption: A flowchart illustrating the key stages of a typical in silico molecular docking study.

G Conceptual Drug-Receptor Interaction Receptor Target Receptor (e.g., DNA Gyrase) ActiveSite Active Site Receptor->ActiveSite contains Binding Binding Event ActiveSite->Binding interacts with Drug Piperazine Analog (Ligand) Drug->Binding approaches Inhibition Enzyme Inhibition Binding->Inhibition leads to Effect Therapeutic Effect (e.g., Antibacterial Activity) Inhibition->Effect results in

Caption: A diagram showing the logical progression from drug binding to a therapeutic effect.

References

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the piperazine scaffold is a cornerstone of modern pharmacology, forming the core of numerous drugs across therapeutic areas—from antipsychotics and antihistamines to anticancer agents. However, this versatile structure is also associated with off-target activities that can lead to undesirable side effects or present opportunities for drug repurposing. Understanding the cross-reactivity profile of these compounds is therefore critical for optimizing drug design and ensuring clinical safety.

This guide provides an objective comparison of the cross-reactivity profiles of common piperazine-based drugs, supported by quantitative experimental data. We will delve into their interactions with common off-target receptors and ion channels, outline the methodologies used to assess these interactions, and visualize the complex relationships that govern their pharmacological effects.

Quantitative Assessment of Off-Target Binding

The therapeutic action of a drug is defined by its affinity for its intended target, while its side-effect profile is often dictated by its affinity for unintended off-target receptors. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative piperazine-containing compounds against a panel of clinically relevant off-targets. A lower Ki or IC50 value indicates a higher affinity or potency.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Piperazine-Containing Antipsychotics
CompoundPrimary Target(s)D25-HT2A5-HT1Aα1-AdrenergicH1M1 (Muscarinic)
Aripiprazole D2/5-HT1A (Partial Agonist)0.34[1]3.41.95761>1000
Ziprasidone D2/5-HT2A Antagonist4.8[2]0.43.41047>1000
Olanzapine D2/5-HT2A Antagonist11[2]42221971.9[2]
Clozapine D2/5-HT2A Antagonist125[2]12137107.5[2]

Note: Olanzapine and Clozapine contain a structurally related diazepine ring but are included for their pharmacological similarity and relevance in comparing multi-receptor binding profiles.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Piperazine-Based Antihistamines
CompoundPrimary TargetH15-HT2Aα1-AdrenergicM1 (Muscarinic)
Hydroxyzine (1st Gen)H1 Antagonist2[3]Weak Antagonist[4][5]Weak Antagonist[4][5]>3,600[1]
Cetirizine (2nd Gen)H1 Antagonist~6[6][7]>10,000[8]>10,000[6]>10,000[6][8]
Levocetirizine (2nd Gen)H1 Antagonist~3[7]>10,000>10,000>10,000
Table 3: hERG Potassium Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias (QT prolongation).

CompoundhERG Inhibition (IC50, µM)Associated Cardiac Risk
Ziprasidone 0.15[9]Higher risk, requires monitoring
Clozapine 0.32[9]Moderate risk
Olanzapine 0.23[9]Moderate risk
Cetirizine >30[6]Very low to negligible risk

Visualizing Assessment Workflows and Pathways

To systematically evaluate cross-reactivity, a tiered approach is often employed, starting with broad screening and progressing to more specific functional assays. The promiscuous binding of certain piperazine compounds can be understood by visualizing their interactions with multiple signaling pathways.

G cluster_0 In Silico & High-Throughput Screening cluster_1 Secondary & Functional Assays cluster_2 Selectivity & Safety Profile A Compound Library (Piperazine Derivatives) B In Silico Prediction (Docking, Pharmacophore) A->B C Broad Off-Target Screening Panel (e.g., 44 GPCRs) A->C D Dose-Response Assays (Determine Ki / IC50) C->D 'Hits' Identified E Functional Assays (e.g., cAMP, Ca2+ flux) D->E F hERG Channel Assay (Automated Patch-Clamp) D->F G Lead Compound Selection E->G F->G H Define Therapeutic Window & Predict Side Effects G->H G cluster_target Primary Target Pathway cluster_off_target Off-Target Pathways Drug Piperazine-Based Drug (e.g., Atypical Antipsychotic) D2 Dopamine D2 Receptor Drug->D2 H1 Histamine H1 Receptor Drug->H1 Alpha1 α1-Adrenergic Receptor Drug->Alpha1 M1 Muscarinic M1 Receptor Drug->M1 DA_Signal Dopamine Signaling (Adenylyl Cyclase ↓) D2->DA_Signal Antagonism Effect Therapeutic Effect (Antipsychotic Action) DA_Signal->Effect H1_Effect Side Effect (Sedation, Weight Gain) H1->H1_Effect Antagonism Alpha1_Effect Side Effect (Orthostatic Hypotension) Alpha1->Alpha1_Effect Antagonism M1_Effect Side Effect (Dry Mouth, Constipation) M1->M1_Effect Antagonism

References

Head-to-head comparison of different synthetic routes to 1-pivaloylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of mono-substituted piperazines is a critical step in the development of numerous pharmaceuticals. 1-Pivaloylpiperazine, with its sterically bulky pivaloyl group, serves as a key intermediate, often imparting unique pharmacokinetic properties to the final active pharmaceutical ingredient (API). The primary challenge in its synthesis lies in achieving selective mono-acylation of the symmetrical piperazine ring, while minimizing the formation of the di-acylated byproduct. This guide provides a head-to-head comparison of various synthetic routes to 1-pivaloylpiperazine, offering a comprehensive overview of their respective methodologies, performance, and supporting data to aid researchers in selecting the most suitable route for their specific needs.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for 1-pivaloylpiperazine is a trade-off between yield, purity, scalability, and the number of synthetic steps. Below is a summary of the key quantitative data for the most common synthetic strategies.

Synthetic RouteKey ReagentsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
1. Direct Acylation Piperazine, Pivaloyl ChlorideVariable (Moderate to Good)1 - 6One-step, cost-effective reagents.Formation of di-acylated byproduct, requires careful control of stoichiometry.
2. Mixed Anhydride Piperazine, Pivaloyl Chloride, Carboxylic Acid (e.g., Formic Acid)50 - 842 - 12Good yields, minimizes di-acylation due to steric hindrance.Requires in-situ formation of the anhydride.
3. Protecting Group Boc-Piperazine, Pivaloyl Chloride, TFA or HCl~70 (over 2 steps)12 - 24High selectivity for mono-acylation, clean reaction.Multi-step process (protection/deprotection), increases overall synthesis time.
4. Ionic Immobilization Piperazine, Pivaloyl Chloride, Sulfonic Acid ResinHighFlow system dependentHigh yield and purity, suitable for continuous flow synthesis.Requires specialized equipment (flow reactor and solid support).

Experimental Protocols

Route 1: Direct Acylation with Pivaloyl Chloride

This method is the most straightforward approach but requires careful control to favor mono-acylation. The reaction of piperazine with electrophilic reagents can be non-selective, leading to a mixture of mono- and di-substituted products.

General Procedure:

  • A solution of piperazine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, toluene) is cooled to 0 °C.

  • A base (e.g., triethylamine, 1.0-1.2 eq.) is added to the solution.

  • Pivaloyl chloride (0.9-1.0 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-6 hours.

  • The reaction is monitored by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to separate 1-pivaloylpiperazine from the di-pivaloylated byproduct and unreacted piperazine.

Route 2: Mixed Anhydride Method

This route offers improved selectivity for mono-acylation by using a sterically hindered mixed anhydride, which preferentially reacts once with piperazine.

General Procedure (based on trimethylacetic arylcarboxylic anhydrides):

  • To a stirred solution of a carboxylic acid (e.g., benzoic acid, 1.0 eq.) and triethylamine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, pivaloyl chloride (1.0 eq.) is added dropwise.

  • The mixture is stirred for 1-2 hours at 0 °C to form the mixed anhydride in situ.

  • A solution of piperazine (1.0-1.2 eq.) in the same solvent is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-12 hours.

  • Work-up involves washing with dilute acid (to remove excess piperazine and triethylamine), followed by a wash with a base (e.g., sodium bicarbonate solution) to remove the carboxylic acid.

  • The organic layer is dried and concentrated, and the product is purified by crystallization or chromatography.

Route 3: Protecting Group Strategy

This method ensures high selectivity for mono-acylation by temporarily blocking one of the piperazine nitrogens with a protecting group, typically a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 1-Boc-piperazine

  • To a solution of piperazine (2.0 eq.) in dichloromethane, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in dichloromethane is added dropwise at room temperature.

  • The reaction mixture is stirred for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried, and concentrated to yield 1-Boc-piperazine, which can be purified by column chromatography.

Step 2: Acylation of 1-Boc-piperazine

  • 1-Boc-piperazine (1.0 eq.) is dissolved in dichloromethane and cooled to 0 °C.

  • A base (e.g., triethylamine, 1.2 eq.) is added, followed by the dropwise addition of pivaloyl chloride (1.1 eq.).

  • The reaction is stirred at room temperature for 2-4 hours.

  • The mixture is washed with water and brine, dried, and concentrated to give 1-Boc-4-pivaloylpiperazine.

Step 3: Deprotection

  • The crude 1-Boc-4-pivaloylpiperazine is dissolved in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added.

  • The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent and excess acid are removed under reduced pressure. The resulting salt is neutralized with a base, and the product is extracted into an organic solvent.

  • The organic layer is dried and concentrated to yield 1-pivaloylpiperazine.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic approach, the following diagrams have been generated.

Synthetic_Routes cluster_0 Route 1: Direct Acylation cluster_1 Route 2: Mixed Anhydride cluster_2 Route 3: Protecting Group P1 Piperazine DPP 1,4-Dipivaloylpiperazine P1->DPP Di-acylation Prod1 1-Pivaloylpiperazine P1->Prod1 Mono-acylation PC1 Pivaloyl Chloride PC1->DPP PC1->Prod1 P2 Piperazine Prod2 1-Pivaloylpiperazine P2->Prod2 PC2 Pivaloyl Chloride MA Mixed Anhydride PC2->MA CA Carboxylic Acid CA->MA MA->Prod2 P3 Piperazine BocP 1-Boc-piperazine P3->BocP Boc Boc-Anhydride Boc->BocP BocPP 1-Boc-4-pivaloylpiperazine BocP->BocPP PC3 Pivaloyl Chloride PC3->BocPP Prod3 1-Pivaloylpiperazine BocPP->Prod3 Deprot Deprotection (Acid) Deprot->Prod3

Caption: Comparative workflows of the three main synthetic routes to 1-pivaloylpiperazine.

Logical Relationship of Key Experimental Steps

The following diagram illustrates the logical progression and decision points within the synthetic strategies.

Experimental_Workflow Start Start: Synthesize 1-Pivaloylpiperazine ChooseRoute Choose Synthetic Route Start->ChooseRoute DirectAcyl Route 1: Direct Acylation ChooseRoute->DirectAcyl Simple, one-step MixedAnhyd Route 2: Mixed Anhydride ChooseRoute->MixedAnhyd Good selectivity ProtectGroup Route 3: Protecting Group ChooseRoute->ProtectGroup High purity ReactDA React Piperazine with Pivaloyl Chloride DirectAcyl->ReactDA FormMA Form Mixed Anhydride in situ MixedAnhyd->FormMA ProtectN Protect one N of Piperazine (e.g., with Boc) ProtectGroup->ProtectN ControlStoich Control Stoichiometry (1:1) ReactDA->ControlStoich SepMixture Separate Mono- and Di-acylated Products ControlStoich->SepMixture Purify Purify 1-Pivaloylpiperazine SepMixture->Purify ReactMA React Mixed Anhydride with Piperazine FormMA->ReactMA ReactMA->Purify AcylateN Acylate the free N with Pivaloyl Chloride ProtectN->AcylateN Deprotect Deprotect the other N AcylateN->Deprotect Deprotect->Purify End End Product Purify->End

Caption: Logical workflow and decision-making process for the synthesis of 1-pivaloylpiperazine.

Conclusion

The synthesis of 1-pivaloylpiperazine can be approached through several distinct routes, each with its own set of advantages and challenges. The direct acylation method is the most atom-economical but suffers from selectivity issues. The mixed anhydride and protecting group strategies offer much-improved control over mono-acylation, with the latter generally providing the cleanest product at the cost of additional synthetic steps. For large-scale and continuous manufacturing, emerging techniques like ionic immobilization present a promising alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, desired purity, cost, and available equipment. This guide provides the necessary comparative data and procedural outlines to make an informed decision.

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of new chemical entities is a critical step in the journey from discovery to clinical application. The piperazine scaffold, a cornerstone in medicinal chemistry, is prevalent in numerous approved drugs. However, its susceptibility to metabolism can be a significant hurdle. This guide provides a comparative analysis of the metabolic stability of a series of novel piperazine derivatives, benchmarked against established piperazine-containing drugs, and supported by detailed experimental protocols.

Unveiling Metabolic Liabilities: A Head-to-Head Comparison

The metabolic half-life (t½) and intrinsic clearance (CLint) are key parameters in assessing the metabolic stability of a compound. A shorter half-life and higher clearance generally indicate lower stability. The following table summarizes the in vitro metabolic stability of a series of novel piperazin-1-ylpyridazine derivatives in human liver microsomes (HLM), providing a direct comparison of their susceptibility to phase I metabolism.

Table 1: In Vitro Metabolic Stability of Novel Piperazin-1-ylpyridazine Derivatives in Human Liver Microsomes (HLM) [1]

CompoundHLM t½ (min)
1 3
7 3
8 4
9 3
10 4
11 7
12 10
13 3
14 11
15 4
16 4
17 <2
18 3
19 3
20 11
21 12
22 20
23 16
24 20
25 45
26 47
27 63
28 75
29 105

Data extracted from "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines"[1]

To provide a broader context, the metabolic profiles of several well-known piperazine-containing drugs are presented below. While direct comparative in vitro half-life data under identical conditions is not always available in the public domain, information on their metabolic pathways and clearance provides valuable insights.

Table 2: Metabolic Profile of Benchmark Piperazine-Containing Drugs

DrugPrimary Metabolizing EnzymesIn Vitro Metabolic Stability Insights
Sildenafil CYP3A4 (major), CYP2C9 (minor)[2][3]Moderate clearance in humans, with an in vivo half-life of approximately 4 hours, which is consistent with in vitro metabolism rates.[3][4]
Olanzapine CYP1A2, CYP2C8, UGT1A4, FMO3[5]Complex metabolism involving multiple pathways, including N-demethylation and hydroxylation.[5]
Trazodone CYP3A4[6]Demonstrates significant interspecies differences in intrinsic clearance, with human hepatocytes showing the slowest conversion.[6][7]
Cetirizine ---Exists predominantly as a zwitterion and has a low brain uptake.[8] Its mean elimination half-life is around 8.3 hours.[9]
Imatinib CYP3A4The drug is stable in solid form and in plasma under various storage conditions.[10][11][12][13][14]
Cinnarizine ---A lipophilic weak base with low aqueous solubility at physiological pH.[15]

Behind the Numbers: Experimental Protocols

The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a fundamental experiment for assessing the metabolic stability of novel compounds.

Liver Microsomal Stability Assay Protocol

This assay evaluates the susceptibility of a test compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

1. Materials and Reagents:

  • Test Compounds (e.g., novel piperazine derivatives)

  • Benchmark Compounds (e.g., Sildenafil, Olanzapine)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal Standard (for analytical quantification)

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation: Prepare stock solutions of test and benchmark compounds, typically in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine the test compound (final concentration, e.g., 1 µM) and pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL) in the phosphate buffer.

  • Pre-incubation: Pre-warm the mixture to 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction in the collected aliquots by adding a quenching solution, such as cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * 0.693) / (t½ * P) , where V is the incubation volume and P is the amount of microsomal protein.

Visualizing the Process and Pathways

To better understand the experimental workflow and the metabolic fate of piperazine derivatives, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock E Combine Compound, HLM, and Buffer A->E B HLM Stock B->E C NADPH System G Initiate with NADPH C->G D Buffer D->E F Pre-incubate E->F F->G H Aliquots at Time Points G->H I Quench with Acetonitrile + IS H->I J Centrifuge I->J K LC-MS/MS Analysis J->K L Data Interpretation K->L

Experimental workflow for the in vitro liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Piperazine_Derivative Piperazine Derivative N_Dealkylation N-Dealkylation Piperazine_Derivative->N_Dealkylation CYP3A4, CYP2C19, etc. Hydroxylation Hydroxylation (Ring or Alkyl Chain) Piperazine_Derivative->Hydroxylation CYP2D6, CYP3A4, etc. Oxidation N-Oxidation Piperazine_Derivative->Oxidation FMO, CYP450 Glucuronidation Glucuronidation N_Dealkylation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

References

A Comparative Guide to the Cytotoxicity of Functionalized Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" in the design of novel therapeutic agents.[1] Its versatile nature allows for extensive functionalization, leading to a wide array of derivatives with significant biological activities. This guide offers an objective comparison of the cytotoxic performance of various functionalized piperazine compounds against several cancer cell lines, supported by experimental data.

Comparative Cytotoxic Activity of Piperazine Derivatives

The cytotoxic potential of functionalized piperazine compounds is profoundly influenced by the nature and position of their substituents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative piperazine derivatives against a panel of human cancer cell lines, providing a clear comparison of their potency. A lower IC50 value indicates greater cytotoxic activity.

Compound IDFunctionalizationCancer Cell LineIC50/GI50 (µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast)1.00[1][2]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazineHOP-92 (Non-small cell lung)1.35[1][2]
Compound A-11 (4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanoneHCT-116 (Colon)4.26[3]
Compound A-11 (4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanoneA-549 (Lung)5.71[3]
Compound 83 Benzhydryl piperazine derivativeMCF7 (Breast)4.94[4]
Compound 8u Spirocyclopropyl oxindole-piperazine/morpholine based carboxamideHepG-2 (Liver)1.88[5]
Thiazolinylphenyl-piperazine 2a N-Arylpiperazine with a 4,5-dihydrothiazole ringMCF-7 (Breast)15[6]
Thiazolinylphenyl-piperazine 2b N-Arylpiperazine with a 4,5-dihydrothiazole ringMCF-7 (Breast)16[6]
Thiazolinylphenyl-piperazine 2c N-Arylpiperazine with a 4,5-dihydrothiazole ringMCF-7 (Breast)19[6]
Piperazine-quinoline derivative RB-1 Trifluoromethoxy substitution on aryl groupMDA-MB-231 (Breast)98.34[7]

Experimental Protocols

The evaluation of cytotoxicity for these compounds relies on standardized in vitro assays. The methodologies for two commonly employed experiments, the MTT and SRB assays, are detailed below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability based on metabolic activity. In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[8]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 3,000-5,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[8]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the piperazine compounds. A vehicle control (e.g., DMSO) is also included.[8]

  • Incubation: The plate is incubated for a specified exposure time, typically ranging from 24 to 72 hours.[8]

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[8]

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[8] The plate is gently shaken for 10-15 minutes.[8]

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[8]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for attachment.[9]

  • Compound Addition: The test compounds are added at various concentrations, and the plates are incubated for an additional 48 hours.[9]

  • Cell Fixation: Adherent cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.[9]

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[1]

  • Dye Solubilization: The plates are air-dried, and the bound SRB is solubilized with 10 mM Tris base solution.[1]

  • Absorbance Measurement: The absorbance is read at approximately 510 nm.[1]

Mechanism of Action: Induction of Apoptosis

A common mechanism by which many functionalized piperazine compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1][10] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The following diagram illustrates a simplified overview of the apoptotic signaling pathway often initiated by these compounds.

Piperazine Functionalized Piperazine Compound Cell Cancer Cell Piperazine->Cell Receptor Death Receptor Cell->Receptor Extrinsic Pathway Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 Receptor->Caspase8 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Caspase9 Caspase-9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC->Caspase9

Caption: Simplified signaling pathway for apoptosis induction by piperazine compounds.

Preclinical Evaluation Workflow

The preclinical assessment of novel piperazine-based anticancer agents typically follows a structured workflow to determine their efficacy and mechanism of action.

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Synthesis Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assays) Synthesis->Cytotoxicity LeadID Lead Compound Identification Cytotoxicity->LeadID Apoptosis Apoptosis Assays (e.g., Annexin V) LeadID->Apoptosis Toxicity Toxicity Studies in Animal Models LeadID->Toxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Pathway Signaling Pathway Analysis (Western Blot) CellCycle->Pathway Efficacy Antitumor Efficacy in Xenograft Models Toxicity->Efficacy

Caption: General experimental workflow for preclinical evaluation of piperazine compounds.

References

Unveiling the Target Selectivity of 1-(2,2-Dimethylpropanoyl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 1-(2,2-Dimethylpropanoyl)piperazine derivatives reveals their diverse and specific interactions with a range of biological targets. This guide provides a comparative overview of their selectivity, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in harnessing the therapeutic potential of this chemical scaffold.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The incorporation of a 1-(2,2-Dimethylpropanoyl) group, also known as a pivaloyl group, can further influence the steric and electronic properties of the piperazine moiety, leading to compounds with high affinity and selectivity for specific biological targets. These derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antipsychotic, anti-inflammatory, and antimicrobial agents.[3][4][5][6][7]

This guide synthesizes available data to provide a clear comparison of the selectivity of various this compound derivatives for their intended targets versus off-target interactions.

Comparative Selectivity Data

The following tables summarize the in vitro activity of selected this compound derivatives against various biological targets. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), highlights the selectivity profile of these compounds.

Table 1: Selectivity of Piperazine Derivatives for Dopamine and Serotonin Receptors

CompoundTargetKᵢ (nM)Selectivity vs. D₂Reference
(-)-10e D₃ Receptor0.5783-fold[8][9]
D₂ Receptor47.5-[8][9]
(+)-10e D₃ Receptor3.7330-fold[8][9]
D₂ Receptor113-[8][9]
3w D₂ ReceptorHigh AffinityMulti-target[4]
5-HT₁ₐ ReceptorHigh AffinityMulti-target[4]
5-HT₂ₐ ReceptorHigh AffinityMulti-target[4]
H₃ ReceptorHigh AffinityMulti-target[4]
5-HT₂C ReceptorLow EfficacyOff-target[4]
H₁ ReceptorLow EfficacyOff-target[4]
α₁ ReceptorLow EfficacyOff-target[4]

Table 2: Kinase Inhibitory Activity of Piperazine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
9h CDK240.91[10]
11d CDK241.70[10]
11e CDK246.88[10]
13c CDK252.63[10]
Staurosporine (control) CDK256.76[10]

Table 3: Antiproliferative Activity of 1-(2-aryl-2-adamantyl)piperazine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
6 HeLa9.2[11]
MDA MB 2318.4[11]
13 HeLa8.4[11]
MDA MB 2316.8[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the selectivity of these piperazine derivatives.

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. A common method involves the use of radiolabeled ligands that bind to the receptor of interest.

  • Protocol:

    • HEK-293 cells expressing the target receptor (e.g., D₂ or D₃ dopamine receptors) are harvested and homogenized.[9]

    • Cell membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the test compound.[8][9]

    • After incubation, the mixture is filtered to separate bound from unbound radioligand.

    • The amount of radioactivity on the filter is measured using a scintillation counter.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.[8]

Kinase Inhibition Assays

Kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase enzyme.

  • Protocol:

    • The kinase enzyme (e.g., CDK2) is incubated with its substrate and ATP in the presence of varying concentrations of the test compound.[10]

    • The reaction is allowed to proceed for a set period.

    • The amount of phosphorylated substrate is quantified, often using an ELISA-based method or radioactivity if radiolabeled ATP is used.

    • The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.[10]

Cell Proliferation Assays

These assays assess the ability of a compound to inhibit the growth of cancer cells.

  • Protocol:

    • Human cancer cell lines (e.g., HeLa, MDA MB 231) are seeded in 96-well plates and allowed to attach overnight.[11]

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

    • Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of the targets, the following diagrams are provided.

Experimental_Workflow_Receptor_Binding_Assay cluster_preparation Sample Preparation cluster_incubation Incubation cluster_detection Detection & Analysis start HEK-293 cells expressing target receptor homogenize Cell homogenization start->homogenize membranes Isolate cell membranes homogenize->membranes incubation Incubate membranes, radioligand, and test compound membranes->incubation radioligand Radiolabeled ligand ([³H]spiperone) radioligand->incubation test_compound Test compound (varying concentrations) test_compound->incubation filtration Filter to separate bound vs. unbound ligand incubation->filtration scintillation Scintillation counting filtration->scintillation analysis Calculate IC₅₀ and Kᵢ scintillation->analysis

Caption: Workflow for a competitive radioligand receptor binding assay.

Kinase_Inhibition_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb Protein CDK2->Rb phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F releases S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes activates transcription G1_S_transition G1/S Transition S_Phase_Genes->G1_S_transition Piperazine_Derivative Piperazine Derivative (e.g., 9h, 11d) Piperazine_Derivative->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression and its inhibition.

Conclusion

The this compound scaffold serves as a versatile platform for the development of selective ligands for a variety of biological targets. The presented data demonstrates that modifications to this core structure can yield compounds with high affinity and selectivity for specific receptors and enzymes. For instance, subtle stereochemical changes, as seen in compounds (-)-10e and (+)-10e, can significantly impact selectivity for the D₃ over the D₂ dopamine receptor.[8][9] Similarly, derivatives targeting the CDK2 enzyme show potent inhibitory activity, highlighting their potential as anticancer agents.[10]

The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to design and execute their own selectivity studies. By understanding the structure-activity relationships and the methodologies for their evaluation, the scientific community can continue to unlock the therapeutic potential of this compound derivatives in a more targeted and effective manner.

References

Unraveling the Enigma: A Comparative Guide to the Mechanisms of Action of Bioactive Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the piperazine scaffold has emerged as a cornerstone for the development of a diverse array of therapeutic agents. From combating the debilitating effects of neurodegenerative diseases to offering new hope in the fight against cancer and psychosis, piperazine derivatives have demonstrated remarkable versatility. This guide provides a comprehensive comparison of the mechanisms of action of these bioactive compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The multifaceted nature of piperazine derivatives stems from their ability to interact with a wide range of biological targets. This guide will delve into three key therapeutic areas where these compounds have shown significant promise: neuroprotection, antipsychotic activity, and anticancer effects, presenting a comparative analysis of their underlying mechanisms.

Neuroprotective Piperazine Derivatives: A Beacon of Hope for Neurodegenerative Diseases

A growing body of evidence highlights the potential of piperazine derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease. A primary mechanism of action for a class of these compounds involves the modulation of Transient Receptor Potential Canonical 6 (TRPC6) channels. By acting as TRPC6 agonists, these derivatives facilitate neuronal store-operated calcium entry, a crucial process for maintaining synaptic stability and promoting neuroprotection.[1][2][3] Another key neuroprotective strategy employed by certain piperazine derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, these compounds increase cholinergic neurotransmission, a pathway often impaired in Alzheimer's disease.[4]

Compound ClassPrimary Mechanism of ActionTargetTherapeutic Rationale
TRPC6 AgonistsPotentiation of TRPC6 channels, leading to activation of neuronal store-operated calcium entry.[1][2]TRPC6 ChannelsRestoration of calcium homeostasis, protection of dendritic spines from amyloid toxicity, and restoration of long-term potentiation.[1][2]
Acetylcholinesterase InhibitorsInhibition of the acetylcholinesterase enzyme.[4]Acetylcholinesterase (AChE)Increased availability of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[4]
Experimental Protocols:

A detailed methodology for assessing the neuroprotective effects of piperazine derivatives targeting TRPC6 is the in vitro screening for protection against amyloid toxicity. This involves treating neuronal cultures with the test compound and subsequently exposing them to amyloid-beta peptides. The protective effect is then quantified by analyzing the density and morphology of dendritic spines.

For acetylcholinesterase inhibitors, a standard experimental approach is the Ellman's assay. This colorimetric method measures the activity of AChE in the presence and absence of the inhibitor, allowing for the determination of the compound's inhibitory potency (IC50 value).

Signaling Pathway: TRPC6-Mediated Neuroprotection

TRPC6_Neuroprotection Piperazine_Derivative Piperazine Derivative (TRPC6 Agonist) TRPC6 TRPC6 Channel Piperazine_Derivative->TRPC6 potentiates Ca2_influx Neuronal Store-Operated Calcium Entry (nSOCE) TRPC6->Ca2_influx activates Synaptic_Stability Synaptic Stability & Memory Formation Ca2_influx->Synaptic_Stability promotes Neuroprotection Neuroprotection Synaptic_Stability->Neuroprotection leads to

Caption: TRPC6-mediated neuroprotective signaling pathway activated by piperazine derivatives.

Antipsychotic Piperazine Derivatives: Modulating Neurotransmitter Systems

The therapeutic efficacy of many antipsychotic drugs, including numerous piperazine derivatives, lies in their ability to modulate dopaminergic and serotonergic pathways in the central nervous system.[5][6][7] The primary mechanism of action for most of these compounds is the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][8] The "atypical" nature of many modern antipsychotics, a significant portion of which are piperazine derivatives, is often attributed to a higher affinity for 5-HT2A receptors compared to D2 receptors, which is believed to contribute to a more favorable side-effect profile.[5]

Compound ClassPrimary Mechanism of ActionKey ReceptorsTherapeutic Rationale
Atypical AntipsychoticsAntagonism of dopamine and serotonin receptors, often with higher affinity for 5-HT2A over D2.[5][6][7]Dopamine D2, Serotonin 5-HT2AAlleviation of positive and negative symptoms of psychosis with a reduced risk of extrapyramidal side effects.[5][8]
Experimental Protocols:

A fundamental in vitro assay to characterize the mechanism of antipsychotic piperazine derivatives is the receptor binding assay . This technique measures the affinity of a test compound for specific neurotransmitter receptors, such as D2 and 5-HT2A, by assessing its ability to displace a radiolabeled ligand. The results are typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

An essential in vivo model is the apomorphine-induced climbing test in mice . Apomorphine, a dopamine agonist, induces a characteristic climbing behavior that can be inhibited by D2 receptor antagonists. This assay provides an indication of the compound's central dopamine-blocking activity.

Signaling Pathway: D2/5-HT2A Receptor Antagonism

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin _Receptor 5-HT2A Receptor Serotonin->_Receptor Antipsychotic_Effect Antipsychotic Effect D2_Receptor->Antipsychotic_Effect _Receptor->Antipsychotic_Effect Piperazine_Derivative Piperazine Derivative (Antagonist) Piperazine_Derivative->D2_Receptor blocks Piperazine_Derivative->_Receptor blocks

Caption: Antagonistic action of piperazine derivatives on D2 and 5-HT2A receptors.

Anticancer Piperazine Derivatives: Inducing Programmed Cell Death

In the realm of oncology, piperazine derivatives have emerged as potent anticancer agents with diverse mechanisms of action.[9][10] A prevalent mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.[9][11] Some derivatives achieve this by arresting the cell cycle at specific phases, such as the G0/G1 phase, and by modulating the expression of key apoptotic proteins like Bax and Bcl-2. Another notable mechanism of action for certain piperazine-based anticancer compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase (VEGFR-2-TK), a critical component in tumor angiogenesis.

Compound ClassPrimary Mechanism of ActionKey Molecular TargetsTherapeutic Rationale
Apoptosis InducersInduction of apoptosis, often accompanied by cell cycle arrest.[11]Bax, Bcl-2, CaspasesSelective elimination of cancer cells through programmed cell death.[9][11]
VEGFR-2-TK InhibitorsInhibition of VEGFR-2 tyrosine kinase activity.VEGFR-2Suppression of tumor growth and metastasis by inhibiting the formation of new blood vessels.
Experimental Protocols:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[9] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

To confirm the induction of apoptosis, flow cytometry analysis using Annexin V/Propidium Iodide (PI) staining is a standard technique. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.

Experimental Workflow: Preclinical Evaluation of Anticancer Piperazine Derivatives

Anticancer_Workflow Start Novel Piperazine Derivative Synthesis In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines Start->In_Vitro_Screening IC50_Determination Determination of IC50 Values In_Vitro_Screening->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot for Apoptotic Proteins Mechanism_Studies->Western_Blot In_Vivo_Studies In Vivo Animal Models (e.g., Xenograft) Mechanism_Studies->In_Vivo_Studies Efficacy_Toxicity Evaluation of Antitumor Efficacy and Toxicity In_Vivo_Studies->Efficacy_Toxicity Lead_Optimization Lead Optimization Efficacy_Toxicity->Lead_Optimization

Caption: A general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.

This comparative guide underscores the remarkable chemical and biological diversity of piperazine derivatives. The ability of this single scaffold to be tailored to interact with a multitude of biological targets highlights its immense value in medicinal chemistry. Further exploration of the structure-activity relationships and mechanisms of action of novel piperazine compounds will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of diseases.

References

Safety Operating Guide

Proper Disposal of 1-(2,2-Dimethylpropanoyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact 1-(2,2-Dimethylpropanoyl)piperazine product in use. This guide provides general recommendations based on the hazardous nature of related piperazine compounds, and the SDS will offer detailed, substance-specific safety and disposal information.

The proper disposal of this compound is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to the hazardous nature of piperazine compounds, this chemical waste must be managed as hazardous from collection to final disposal.[1][2][3] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any waste collection or disposal process, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Always wear appropriate Personal Protective Equipment (PPE).[3][4][5]

PPE CategoryRequired Equipment
Eye/Face Protection Chemical safety goggles and a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3]
Respiratory Protection In case of inadequate ventilation or the generation of dust/aerosols, use a NIOSH-approved respirator.[1][6]

Hazard Profile of Piperazine Derivatives

While the specific hazard profile for this compound should be confirmed via its SDS, piperazine and its derivatives are typically classified with significant health hazards.[1][4][5][7] These often include:

Hazard ClassificationGHS Category/Statement
Skin Corrosion/Irritation Category 1: Causes severe skin burns and eye damage.[1][4][7]
Serious Eye Damage Category 1: Causes serious eye damage.[1][4][7]
Respiratory/Skin Sensitization Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled; may cause an allergic skin reaction.[1][4][7]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child.[1][7]
Flammability May be a flammable solid.[1][7]

Step-by-Step Disposal Procedure

Disposal of this compound must be treated as a hazardous waste process. Do not dispose of this chemical down the drain or in regular trash .[1][2]

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible, in good condition, and has a secure, tight-fitting lid.[1]

Step 2: Label the Container

  • Affix a "Hazardous Waste" label to the container before any waste is added.[1][2]

  • Clearly write the full chemical name: "this compound" and list any solvents or other chemicals present in the waste mixture.[1]

  • Include the appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard, Flammable).[1]

Step 3: Waste Collection

  • Carefully transfer the waste chemical into the designated container using appropriate tools (e.g., spark-proof tools if the substance is flammable).[1]

  • Minimize the generation of dust during transfer.[5]

  • Any items contaminated with the chemical, such as gloves, weighing paper, or pipette tips, must also be treated as hazardous waste and placed in the same container.[1][3]

Step 4: Seal and Store the Container

  • Securely close the waste container.[1]

  • Store it in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, pending collection.[1][8]

Step 5: Arrange for Professional Disposal

  • Arrange for collection by a licensed hazardous waste disposal company.[2]

  • The recommended final disposal method is high-temperature incineration at an approved facility.[1]

  • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[2][6]

Spill Management

In the event of a small spill:

  • Remove all sources of ignition if the material is flammable.[1]

  • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[1][3]

  • Carefully sweep or scoop the contaminated absorbent material into your sealed, labeled hazardous waste container.[1]

  • Clean the spill area thoroughly.[3]

Decontamination of Empty Containers

An "empty" container that previously held this compound must be decontaminated before it can be disposed of as regular trash or recycled.

  • Handle the empty, uncleaned container with the same precautions as the product itself.

  • Decontamination typically involves rinsing the container multiple times with a suitable solvent (e.g., ethanol or acetone).[1]

  • Crucially, the rinsate from this process must be collected as hazardous waste and added to your designated waste container.[1]

G cluster_prep Preparation & Safety cluster_collection Waste Collection cluster_storage Storage & Disposal ConsultSDS Consult Specific SDS WearPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) ConsultSDS->WearPPE WorkArea Work in Fume Hood WearPPE->WorkArea DesignateContainer 1. Designate & Label Hazardous Waste Container WorkArea->DesignateContainer CollectWaste 2. Collect Chemical Waste & Contaminated Materials DesignateContainer->CollectWaste SealStore 3. Securely Seal & Store in Designated Area CollectWaste->SealStore ArrangeDisposal 4. Arrange Professional Disposal (Licensed Vendor) SealStore->ArrangeDisposal FinalDisposal 5. Incineration at Approved Facility ArrangeDisposal->FinalDisposal Spill Spill Occurs SpillResponse Contain with Inert Absorbent; Collect as Hazardous Waste Spill->SpillResponse SpillResponse->CollectWaste Decon Empty Container Decontamination DeconResponse Rinse with Solvent; Collect Rinsate as Waste Decon->DeconResponse DeconResponse->CollectWaste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dimethylpropanoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dimethylpropanoyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.